Product packaging for 2-Chloro-4-(furan-2-yl)pyrimidine(Cat. No.:CAS No. 124959-28-0)

2-Chloro-4-(furan-2-yl)pyrimidine

货号: B038051
CAS 编号: 124959-28-0
分子量: 180.59 g/mol
InChI 键: BLFCXYJTVFTNRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Chloro-4-(furan-2-yl)pyrimidine is a high-value heteroaromatic building block extensively utilized in medicinal chemistry and drug discovery research. This bifunctional scaffold is characterized by a pyrimidine core substituted with an electron-rich furan ring and a reactive chlorine atom. Its primary research value lies in its application as a versatile synthetic intermediate for the construction of targeted small molecule libraries, particularly in the development of kinase inhibitors and other therapeutic agents. The electron-donating furan moiety can influence the compound's electronic distribution and overall pharmacophore geometry, while the chlorine atom at the 2-position serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions. This allows researchers to readily functionalize the core structure with a diverse range of amines, alcohols, and thiols, facilitating rapid structure-activity relationship (SAR) studies. Consequently, this compound is a critical reagent for exploring protein-ligand interactions, optimizing lead compounds for enhanced potency and selectivity, and synthesizing novel chemical entities for high-throughput screening in oncology, inflammation, and central nervous system (CNS) disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B038051 2-Chloro-4-(furan-2-yl)pyrimidine CAS No. 124959-28-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloro-4-(furan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCXYJTVFTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563550
Record name 2-Chloro-4-(furan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124959-28-0
Record name 2-Chloro-4-(furan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of pyrimidine and furan heterocycles within a single molecular framework presents a scaffold of significant interest in medicinal chemistry. Pyrimidine, a core component of nucleobases, offers a rich template for diverse biological interactions, while the furan ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and modulating electronic properties.[1] This guide focuses on 2-Chloro-4-(furan-2-yl)pyrimidine , a key building block that leverages the distinct reactivity of the pyrimidine ring to enable the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and proven applications, particularly in the development of novel therapeutics.

Core Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is fundamental to its effective application in synthesis and downstream processing.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. Experimental values are provided where available, supplemented by reliable predicted data to offer a more complete profile for reaction planning and computational modeling.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O-
Molecular Weight 180.59 g/mol [2]
CAS Number 170983-77-0 / 124959-28-0[2]
Appearance White solid[3]
Melting Point 67–69 °C[3]
Boiling Point 342.3 °C at 760 mmHg (Predicted)[2]
Density 1.328 g/cm³ (Predicted)[2]
logP (Octanol/Water) 2.5 (Predicted)-
pKa -0.5 (Predicted, most basic)-
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF). Expected to have higher solubility in methanol due to potential hydrogen bonding with the furan oxygen.[4]-
Spectroscopic Characterization and Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed interpretation of its nuclear magnetic resonance (NMR) spectra.

¹H NMR (400 MHz, CDCl₃) Spectrum Analysis

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • δ 8.58 (d, J = 5.2 Hz, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring (H-6). Its significant deshielding is due to the anisotropic effect of the two adjacent nitrogen atoms. It appears as a doublet due to coupling with the proton at C5.

  • δ 7.63 (dd, J₁ = 0.7 Hz, J₂ = 1.7 Hz, 1H): This doublet of doublets is assigned to the proton at the C5' position of the furan ring (H-5'). It shows coupling to both H-3' and H-4'.

  • δ 7.53 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyrimidine ring (H-5). It couples with the proton at C6, resulting in the observed splitting pattern.

  • δ 7.39 (dd, J₁ = 0.7 Hz, J₂ = 3.5 Hz, 1H): This signal is assigned to the proton at the C3' position of the furan ring (H-3'). It exhibits coupling to both H-4' and H-5'.

  • δ 6.61 (dd, J₁ = 1.7 Hz, J₂ = 3.5 Hz, 1H): This upfield doublet of doublets corresponds to the proton at the C4' position of the furan ring (H-4'), coupling with both H-3' and H-5'.[3]

G mol

Structure of this compound with Proton Assignments.

¹³C NMR (100 MHz, CDCl₃) Spectrum Analysis

The carbon NMR spectrum corroborates the structure by identifying all eight unique carbon environments.

  • δ 161.76, 159.92 (C2, C4): These signals in the highly deshielded region are assigned to the C2 and C4 carbons of the pyrimidine ring. C2, bonded to both a nitrogen and the electronegative chlorine, and C4, bonded to two nitrogens and the furan ring, are the most electron-deficient carbons.

  • δ 158.11 (C6): This peak corresponds to the C6 carbon of the pyrimidine ring.

  • δ 150.52 (C2'): Assigned to the C2' carbon of the furan ring, which is attached to the pyrimidine ring.

  • δ 146.24 (C5'): Corresponds to the C5' carbon of the furan ring.

  • δ 114.58 (C5): This signal is for the C5 carbon of the pyrimidine ring.

  • δ 113.13, 113.10 (C3', C4'): These two closely spaced signals are assigned to the C3' and C4' carbons of the furan ring.[3]

Synthesis of the Core Scaffold

The construction of the 2-chloro-4-heteroarylpyrimidine framework can be approached from two main strategic directions: building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.

De Novo Ring Synthesis: The Pinner Approach

A fundamental method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] This approach builds the heterocyclic core from the ground up. To synthesize the 4-(furan-2-yl)pyrimidine scaffold, one would react furan-2-amidine with a suitable β-dicarbonyl compound. Subsequent chlorination of the resulting pyrimidin-2-ol would yield the target molecule.

Pinner synthesis pathway for the pyrimidine core.
Regioselective Functionalization: Suzuki Cross-Coupling

The most direct and widely cited method for preparing this compound is the regioselective Suzuki-Miyaura cross-coupling reaction.[7] This powerful C-C bond-forming reaction leverages the differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine. The C4 position is significantly more activated towards oxidative addition by the palladium catalyst than the C2 position, allowing for a highly selective monosubstitution.[3]

Suzuki cross-coupling for regioselective synthesis.

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling[3]

  • Vessel Preparation: To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), furan-2-boronic acid (0.5 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the vessel.

  • Inerting: Seal the vessel and degas the mixture by bubbling argon through the solution for 5-10 minutes.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and wash with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: EtOAc/n-Hexane, 1:4 v/v) to afford this compound as a white solid (Yield: 50%).

Reactivity and Downstream Functionalization

The synthetic utility of this compound lies in the reactivity of its remaining C2-chloro substituent. This position, while less reactive than the C4 position, is readily functionalized through various cross-coupling and nucleophilic substitution reactions, making the compound an excellent intermediate for building molecular complexity.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SₙAr) at the C2 position. Strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can displace the chloride atom. The reaction typically requires heat or base catalysis to proceed efficiently. This pathway is fundamental for introducing diverse side chains crucial for modulating the biological activity of the final compounds.[8]

Buchwald-Hartwig Amination

For less nucleophilic amines or when SₙAr conditions are too harsh for other functional groups in the molecule, the palladium-catalyzed Buchwald-Hartwig amination is a superior method for C-N bond formation.[9][10][11] This reaction class is renowned for its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide variety of amines, including anilines, alkylamines, and even ammonia equivalents.[12][13]

G cluster_reactants Reactants cluster_catalyst Catalytic System Start This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Start->Catalyst Amine Primary/Secondary Amine (R¹R²NH) Amine->Catalyst Product 2-Amino-4-(furan-2-yl)pyrimidine Derivative Catalyst->Product C-N Coupling Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Catalyst Base Strong Base (e.g., NaOtBu) Base->Catalyst

General workflow for Buchwald-Hartwig amination at the C2 position.
Suzuki-Miyaura Cross-Coupling

Further C-C bond formation at the C2 position can be achieved via a second Suzuki-Miyaura coupling reaction. This allows for the synthesis of 2,4-diaryl or 2-alkyl-4-aryl pyrimidines. While the C2 position is less reactive, forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) can drive the reaction to completion, providing access to tetra-substituted pyrimidine cores.[14]

Application in Drug Discovery: A Precursor to Antitubercular Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] Derivatives of this compound have shown significant promise as potent antitubercular agents. Research has identified that pyrimidine analogs can be effective against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[16]

A notable example is the reported potent activity of N-(2-fluoro-4-(furan-2-yl)-6-(4-methoxybenzylamino)pyrimidin-5-yl)formamide, which inhibited the growth of M. tb H37Rv at an IC₉₀ of less than 0.2 µg/mL.[17][18] The synthesis of this class of compounds relies on the sequential functionalization of a dihalopyrimidine core, where a furan group is installed at C4 and various amines are introduced at the other positions. This compound represents a key intermediate in synthetic routes toward these and other related bioactive molecules.[15]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for drug discovery and organic synthesis. Its preparation via a regioselective Suzuki coupling is efficient and well-documented. The true power of this intermediate lies in the latent reactivity of the C2-chloro group, which serves as a handle for introducing a wide array of functional groups through established methodologies like Buchwald-Hartwig amination and further Suzuki couplings. Its demonstrated role as a precursor to potent antitubercular agents underscores its importance and potential for the development of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this powerful scaffold in their synthetic endeavors.

References

An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-Chloro-4-(furan-2-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, detailed characterization, and its role as a valuable intermediate in the creation of novel therapeutics.

Introduction: The Significance of the Furan-Pyrimidine Scaffold

The fusion of pyrimidine and furan rings in a single molecular entity creates a scaffold with considerable potential in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, including kinase inhibitors and anti-infective agents.[1] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The furan ring, an aromatic five-membered heterocycle containing oxygen, is also a common motif in bioactive natural products and synthetic drugs, contributing to the molecule's overall electronic and steric properties.[2]

This compound, specifically, serves as a versatile building block. The chlorine atom at the 2-position is a reactive handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the introduction of diverse functionalities. The furan moiety at the 4-position can also be modified or can participate in key binding interactions with target proteins. This combination of features makes this compound a valuable starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the unambiguous identification of its derivatives.

Physicochemical Properties
PropertyValueReference
CAS Number 124959-28-0[5]
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol [5]
Appearance White solid[5]
Melting Point 67–69 °C[5]
Spectroscopic Data

The following data provides a detailed spectroscopic fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.58 (d, J = 5.2 Hz, 1H)

    • δ 7.63 (dd, J = 0.7 Hz, J = 1.7 Hz, 1H)

    • δ 7.53 (d, J = 5.2 Hz, 1H)

    • δ 7.39 (dd, J = 0.7 Hz, J = 3.5 Hz, 1H)

    • δ 6.61 (dd, J = 1.7 Hz, J = 3.5 Hz, 1H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 161.76

    • δ 159.92

    • δ 158.11

    • δ 150.52

    • δ 146.24

    • δ 114.58

    • δ 113.13

    • δ 113.10

Mass Spectrometry [5]

  • High-Resolution Mass Spectrometry (HRMS) (ESI+):

    • m/z calculated for C₈H₆ON₂Cl [M+H]⁺: 181.0163

    • m/z found: 181.0163

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high yields and selectivity, making it a preferred route for medicinal chemists.

Reaction Scheme

The overall transformation involves the coupling of 2,4-dichloropyrimidine with furan-2-boronic acid. The reaction preferentially occurs at the more reactive C4 position of the dichloropyrimidine.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine 2,4-Dichloropyrimidine product This compound pyrimidine->product + boronic_acid Furan-2-boronic acid boronic_acid->product catalyst Pd(PPh₃)₄ base K₂CO₃ solvent Solvent System

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol[5]

This protocol is adapted from a microwave-assisted Suzuki coupling procedure, which offers rapid and efficient synthesis.

Materials:

  • 2,4-Dichloropyrimidine

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), furan-2-boronic acid (1.0-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the vial. The use of a protic co-solvent like ethanol can enhance the reaction rate.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate.

  • Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid. A reported yield for this reaction is 50%.[5]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via the well-established Suzuki-Miyaura cross-coupling mechanism.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (2,4-Dichloropyrimidine) pd0->oxidative_addition reductive_elimination Product Formation reductive_elimination->pd0 Reductive Elimination product This compound reductive_elimination->product Yields pd_intermediate1 Cl-Pd(II)L₂(pyrimidine) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Furan-2-boronic acid + Base) pd_intermediate1->transmetalation pd_intermediate2 (Furan)-Pd(II)L₂(pyrimidine) transmetalation->pd_intermediate2 pd_intermediate2->reductive_elimination

References

An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 124959-28-0

This technical guide provides a comprehensive overview of 2-Chloro-4-(furan-2-yl)pyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and applications.

Introduction: A Versatile Building Block

This compound is a bifunctional molecule featuring a reactive chloropyrimidine core and a furan moiety. The pyrimidine ring is a ubiquitous scaffold in numerous biologically active compounds, including approved drugs, owing to its ability to participate in various biological interactions. The furan ring, another important pharmacophore, can act as a bioisostere for phenyl groups and engage in specific interactions with biological targets. The presence of a chlorine atom at the 2-position of the pyrimidine ring renders this site highly susceptible to nucleophilic substitution, making this compound a versatile precursor for the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 124959-28-0
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted)

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically achieved through a two-step process, as generally outlined in patent literature for related 2-chloro-4-substituted pyrimidines.[1] This methodology ensures high regioselectivity and good overall yields.

Synthetic Strategy Overview

The synthesis commences with a nucleophilic substitution reaction on a 2-(methylthio)-4-chloropyrimidine precursor, followed by a chlorination step to install the desired chlorine atom at the 2-position. This approach is advantageous as it avoids the formation of isomeric byproducts that can be difficult to separate.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Chlorination A 2-(Methylthio)-4-chloropyrimidine C Palladium Catalyst Base, Solvent A->C B Furan-2-ylboronic acid (or other furan source) B->C D 2-(Methylthio)-4-(furan-2-yl)pyrimidine C->D Suzuki Coupling E Sulfuryl chloride (SO2Cl2) or other chlorinating agent D->E Chlorination F This compound E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of 2-(Methylthio)-4-(furan-2-yl)pyrimidine

  • To a solution of 2-(methylthio)-4-chloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add furan-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq) dissolved in water.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)-4-(furan-2-yl)pyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the 2-(methylthio)-4-(furan-2-yl)pyrimidine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.1 to 1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the pyrimidine and furan protons. The pyrimidine protons are expected to appear as doublets in the aromatic region. The furan protons will show characteristic coupling patterns.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and furan rings. The carbon attached to the chlorine atom will be significantly deshielded.
Mass Spec (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
IR Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the heterocyclic systems, and C-Cl stretching.

Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C2 position. The chlorine atom at this position is a good leaving group and is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most important reaction for the derivatization of this compound. A wide range of nucleophiles can be employed to introduce diverse functional groups at the 2-position.

Reactivity_Diagram cluster_reactions Nucleophilic Aromatic Substitution A This compound B Amines (R-NH2) A->B Base C Alcohols/Phenols (R-OH) A->C Base D Thiols (R-SH) A->D Base E 2-Amino-4-(furan-2-yl)pyrimidine derivatives B->E F 2-Alkoxy/Aryloxy-4-(furan-2-yl)pyrimidine derivatives C->F G 2-(Alkyl/Aryl)thio-4-(furan-2-yl)pyrimidine derivatives D->G

Caption: Key derivatization reactions of this compound.

Typical Reaction Conditions:

  • Amination: Reaction with primary or secondary amines in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like ethanol or N,N-dimethylformamide (DMF) at elevated temperatures.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or DMF.

  • Thiolation: Reaction with thiols in the presence of a base like potassium carbonate in a solvent such as acetonitrile or DMF.

Applications in Drug Discovery and Materials Science

The 2-substituted-4-(furan-2-yl)pyrimidine scaffold is of significant interest in drug discovery due to the established biological activities of both the pyrimidine and furan moieties.

  • Kinase Inhibitors: Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy. The furan ring can be tailored to occupy specific pockets in the kinase active site, enhancing potency and selectivity.

  • Antiviral and Antimicrobial Agents: The pyrimidine core is a fundamental component of nucleosides, and its derivatives have been extensively explored as antiviral and antimicrobial agents.

  • Organic Electronics: Heterocyclic compounds like furans and pyrimidines are also being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties.

The versatility of this compound as a starting material allows for the rapid synthesis of a large number of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring a multi-step process, is achievable with good control over regioselectivity. The high reactivity of the 2-chloro substituent towards nucleophilic substitution opens up a vast chemical space for the generation of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of its derivatives is warranted and is expected to yield promising results.

References

The Synthetic Versatility and Medicinal Chemistry Potential of 2-Chloro-4-(furan-2-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, most notably the nucleobases uracil, cytosine, and thymine that constitute the building blocks of RNA and DNA. This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of electronic properties and hydrogen bonding capabilities that make it a privileged structure in drug design.[1] Its derivatives have found widespread application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[2]

Within this vital class of compounds, 2-Chloro-4-(furan-2-yl)pyrimidine emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. The strategic placement of a reactive chlorine atom at the 2-position and a furan ring at the 4-position provides medicinal chemists with a powerful tool for creating diverse libraries of compounds for biological screening. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.[3] This guide provides an in-depth examination of the molecular characteristics, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis and drug design.

Molecular Profile:

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[4]
Molecular Weight 180.59 g/mol [4]
Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents-

Strategic Synthesis: A Conceptual Workflow

The synthesis of 2-chloro-4-substituted pyrimidines is a well-established area of organic chemistry, with several methodologies available to the practicing chemist. While a specific, detailed experimental protocol for this compound is not widely published, a general and effective synthetic strategy can be devised based on known pyrimidine chemistry.[3][5] The process typically involves the construction of the substituted pyrimidine ring followed by a chlorination step.

Conceptual Synthesis Pathway

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Chlorination A Furan-2-carboxamidine C 4-(Furan-2-yl)pyrimidin-2-ol A->C + B 1,3-Dicarbonyl Compound (e.g., Malondialdehyde derivative) B->C D 4-(Furan-2-yl)pyrimidin-2-ol F This compound D->F E Chlorinating Agent (e.g., POCl₃) E->F +

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations:
  • Ring Formation via Condensation: The most common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[5]

    • Starting Materials: For the target molecule, the synthesis would logically commence with furan-2-carboxamidine and a suitable three-carbon building block.

    • Reaction Conditions: This condensation is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the cyclization and dehydration, yielding the pyrimidinone intermediate, 4-(furan-2-yl)pyrimidin-2-ol.

    • Causality: The choice of an amidine and a 1,3-dicarbonyl compound is fundamental to the Principal Synthesis, a cornerstone of pyrimidine chemistry, which ensures the correct arrangement of atoms in the final heterocyclic ring.

  • Chlorination of the Pyrimidinone: The conversion of the hydroxyl group of the pyrimidinone to a chloro group is a crucial step that activates the molecule for further functionalization.

    • Reagent: Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. It is highly effective and readily available. Other chlorinating agents can also be used, but POCl₃ is often the reagent of choice for this class of heterocycles.

    • Reaction Conditions: The reaction is typically performed by heating the pyrimidinone in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

    • Work-up: Extreme caution must be exercised during the work-up procedure. The reaction mixture is quenched by slowly adding it to ice water to hydrolyze the excess POCl₃. The product can then be extracted with an organic solvent.

    • Causality: The hydroxyl group in a pyrimidinone exists in tautomeric equilibrium with its keto form. This hydroxyl form can be converted into a good leaving group by reaction with POCl₃, which is then displaced by a chloride ion, leading to the formation of the 2-chloropyrimidine derivative.

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily derived from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a diverse array of chemical moieties, which is a key tactic in the exploration of structure-activity relationships (SAR) during drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient and thus susceptible to attack by nucleophiles. The chlorine atom at the 2-position is an excellent leaving group, making this position highly reactive.

G A This compound C Meisenheimer Complex (Intermediate) A->C + Nu-H B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) D 2-Substituted-4-(furan-2-yl)pyrimidine C->D - HCl

Caption: General reaction pathway for the functionalization of this compound.

This reactivity allows for the synthesis of a wide range of derivatives:

  • Amination: Reaction with primary or secondary amines introduces amino substituents, which are crucial for forming hydrogen bonds with biological targets.

  • Alkoxylation/Aryloxylation: Reactions with alcohols or phenols yield ether linkages.

  • Thiolation: Reactions with thiols provide thioether derivatives.

  • Cross-Coupling Reactions: The chloro group can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the accessible chemical space.

The furan ring at the 4-position is also a key feature. It can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties, and its oxygen atom can serve as a hydrogen bond acceptor.

Anticipated Spectroscopic Data

While a dedicated full spectroscopic analysis is not available in the searched literature, the expected NMR and Mass Spectrometry data can be predicted based on the structure:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the furan ring. The pyrimidine protons would appear as doublets in the downfield region (typically > 8.0 ppm). The furan protons would exhibit characteristic coupling patterns in the aromatic region.

  • ¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the strategic reactivity of the 2-chloro substituent, provides a versatile platform for the development of novel small molecules. The furan moiety adds another layer of chemical diversity and potential for biological interactions. For researchers and scientists in medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the creation of next-generation therapeutics.

References

13C NMR of 2-Chloro-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 2-Chloro-4-(furan-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a detailed exploration of the predicted 13C NMR chemical shifts, the underlying electronic effects influencing them, a standardized experimental protocol for data acquisition, and a systematic approach to spectral assignment. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-furan conjugates.

Introduction: The Significance of this compound

The fusion of pyrimidine and furan rings in a single molecular framework, as seen in this compound, gives rise to a scaffold with significant potential in drug discovery and materials science. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Similarly, the furan moiety is a versatile building block in organic synthesis and is present in many biologically active natural products. The chloro-substituent at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modifications, making this compound a valuable intermediate for creating diverse molecular libraries.

Given the importance of this structural motif, unambiguous characterization is paramount. 13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This guide aims to provide a deep understanding of the 13C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this and related compounds.

Molecular Structure and Carbon Atom Numbering

A systematic numbering of the carbon atoms is essential for the unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering convention is presented below.

Caption: Molecular structure and atom numbering of this compound.

Predicted 13C NMR Chemical Shifts: A Theoretical Analysis

The prediction of 13C NMR chemical shifts is based on the analysis of the electronic environment of each carbon atom. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrimidine ring, and the aromatic character of both the pyrimidine and furan rings, are the primary factors influencing the chemical shifts.

Pyrimidine Ring Carbons
  • C2: This carbon is directly attached to a chlorine atom and is situated between two nitrogen atoms. The strong electron-withdrawing inductive effect of the chlorine atom and the nitrogens will significantly deshield this carbon, leading to a downfield chemical shift. The expected range for C2 is approximately 160-165 ppm .

  • C4: This carbon is bonded to the furan ring and is adjacent to a nitrogen atom. The furan ring acts as a moderately electron-donating group through its mesomeric effect, which would slightly shield C4. However, the adjacent nitrogen atom has a deshielding effect. The net effect is a downfield shift, predicted to be in the range of 165-170 ppm .

  • C5: This carbon is a methine carbon and is influenced by the nitrogen at position 3 and the furan at position 4. It is expected to be the most shielded carbon in the pyrimidine ring, with a predicted chemical shift in the range of 110-115 ppm .

  • C6: This carbon is also a methine carbon and is adjacent to a nitrogen atom. It is expected to be deshielded compared to C5, with a predicted chemical shift in the range of 155-160 ppm .

Furan Ring Carbons
  • C2': This is the carbon atom of the furan ring directly attached to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring will deshield this carbon. Its chemical shift is predicted to be in the range of 150-155 ppm .

  • C3': This carbon is adjacent to the point of attachment to the pyrimidine ring. It is expected to have a chemical shift in the typical range for a furan β-carbon, around 110-115 ppm .

  • C4': Similar to C3', this is also a β-carbon of the furan ring and is expected to resonate in a similar region, around 110-115 ppm .

  • C5': This is the α-carbon of the furan ring adjacent to the oxygen atom and is expected to be significantly deshielded due to the electronegativity of the oxygen. Its predicted chemical shift is in the range of 140-145 ppm .

Summary of Predicted Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2160 - 165Attached to Cl and two N atoms (strong deshielding).
C4165 - 170Attached to the furan ring and adjacent to an N atom.
C5110 - 115Methine carbon in the pyrimidine ring, relatively shielded.
C6155 - 160Methine carbon adjacent to an N atom (deshielded).
C2'150 - 155Furan carbon attached to the electron-withdrawing pyrimidine ring.
C3'110 - 115β-carbon of the furan ring.
C4'110 - 115β-carbon of the furan ring.
C5'140 - 145α-carbon of the furan ring adjacent to oxygen.

Experimental Protocol for 13C NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

4.1. Sample Preparation

  • Weigh approximately 15-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

4.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Spectral Analysis and Assignment Workflow

The definitive assignment of each carbon signal requires a systematic approach, often employing advanced NMR experiments in addition to the standard proton-decoupled 13C spectrum.

cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR 1H NMR HSQC HSQC 1H_NMR->HSQC Proton shifts 13C_NMR Standard 13C NMR 13C_NMR->HSQC Carbon shifts DEPT DEPT-135/90 Assignment Final Assignment DEPT->Assignment CH, CH2, CH3 info HSQC->Assignment Direct C-H correlation HMBC HMBC HMBC->Assignment Long-range C-H correlation

Caption: Workflow for unambiguous 13C NMR spectral assignment.

  • 1H NMR Spectrum: First, acquire and analyze the 1H NMR spectrum to identify the proton signals and their multiplicities.

  • Standard 13C NMR Spectrum: Obtain the proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.

  • DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between different types of carbon atoms.

    • DEPT-135: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are absent.

    • DEPT-90: Only CH signals will be observed.

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. It allows for the assignment of protonated carbons based on the already assigned proton spectrum.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons by correlating them with nearby protons.

By following this workflow, each carbon signal in the 13C NMR spectrum of this compound can be assigned with a high degree of confidence.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information. This guide has offered a detailed theoretical prediction of the chemical shifts for each carbon atom, grounded in the fundamental principles of electronic effects in aromatic and heterocyclic systems. Furthermore, a robust experimental protocol and a systematic workflow for spectral assignment have been presented. This comprehensive approach empowers researchers to effectively utilize 13C NMR spectroscopy for the unambiguous characterization of this important molecular scaffold and its derivatives, thereby facilitating advancements in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(furan-2-yl)pyrimidine is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The incorporation of a furan moiety and a reactive chlorine atom at the 2-position of the pyrimidine ring imparts unique physicochemical properties and versatile reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and a discussion of its potential applications in research and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively handle, utilize, and modify this compound in their scientific endeavors.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[4]
Molecular Weight 180.59 g/mol
CAS Number 124959-28-0[5][6]
Appearance Light brown solid
Melting Point 81.5 °C[4]
Boiling Point 342.3 °C at 760 mmHg[4]
Solubility Soluble in chloroform. Expected to be soluble in other common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.Inferred from similar compounds
Density 1.328 g/cm³ (predicted)[4]

Chemical Structure and Reactivity

The chemical structure of this compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and a furan ring at the 4-position.

Caption: Chemical structure of this compound.

The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack.[1] The chlorine atom at the 2-position is a good leaving group, rendering this position highly reactive towards nucleophilic substitution. This reactivity is a key feature for the use of this compound as a synthetic intermediate.

The furan ring, on the other hand, is an electron-rich aromatic system that can participate in electrophilic substitution reactions. The interplay between the electron-deficient pyrimidine and the electron-rich furan gives the molecule a unique electronic profile that can be exploited in various chemical transformations.

Synthesis of this compound

G start Starting Materials: 2,4-dichloropyrimidine furan step1 Suzuki or Stille Coupling Reaction start->step1 intermediate This compound (Crude Product) step1->intermediate Reaction with an organometallic furan reagent (e.g., furan-2-boronic acid or 2-(tributylstannyl)furan) step2 Purification intermediate->step2 product Pure this compound step2->product Column chromatography or recrystallization

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol (Representative):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1 equivalent), furan-2-boronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), followed by a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).

  • Reaction Conditions: Purge the reaction mixture with nitrogen for 15-20 minutes. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis

Definitive experimental spectra for this compound are not widely published. However, based on the analysis of its structural components and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrimidine and furan rings.

  • Pyrimidine Protons: Two doublets in the aromatic region, one for the proton at the 5-position and one for the proton at the 6-position.

  • Furan Protons: Three signals in the aromatic region, corresponding to the protons at the 3-, 4-, and 5-positions of the furan ring. The coupling patterns will be characteristic of a 2-substituted furan.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule.

  • Pyrimidine Carbons: Signals for the four carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom (C2) appearing at a characteristic chemical shift.

  • Furan Carbons: Four distinct signals for the carbon atoms of the furan ring.

Mass Spectrometry (Predicted):

The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8][9] Fragmentation is likely to involve the loss of the chlorine atom and cleavage of the bond between the pyrimidine and furan rings.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[2][3]

The reactive chlorine atom at the 2-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the rapid generation of libraries of diverse compounds for biological screening. The furan ring can also be modified or can participate in interactions with biological targets.

Given the biological significance of both pyrimidine and furan moieties, this compound is a promising starting material for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of technical information to aid researchers in their work with this promising molecule.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-4-(furan-2-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a robust scientific framework for its study. It synthesizes theoretical principles of solubility, details a rigorous experimental protocol for its determination based on international standards, outlines a validated analytical methodology for quantification, and contextualizes the critical importance of its solubility within the preclinical drug development pipeline. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute scientifically sound solubility studies and to understand the broader implications of their findings.

Introduction: The Significance of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the pyrimidine ring, in particular, is a privileged scaffold found in numerous biologically active molecules. This compound is a substituted pyrimidine that presents a unique combination of chemical features: the electron-withdrawing pyrimidine core, a reactive chlorine atom offering a site for synthetic modification, and a furan moiety that can influence molecular interactions and metabolic stability.

The solubility of such a compound is a critical-path physicochemical parameter in drug discovery. It fundamentally dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to ultimate bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility is a primary driver of compound attrition in the development pipeline, often leading to inadequate exposure in preclinical models and insurmountable formulation challenges.[3] Therefore, a thorough understanding and accurate determination of the solubility of this compound are not merely academic exercises; they are essential prerequisites for advancing any potential therapeutic candidate.

This guide provides the theoretical and practical framework necessary to approach the solubility assessment of this molecule with scientific rigor.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is sparse, we can predict its solubility behavior by analyzing its structural components and the fundamental principles governing the dissolution of organic compounds.

Molecular Structure and Functional Group Analysis

The structure of this compound consists of three key components:

  • Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, which can contribute positively to water solubility.[4]

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen can also participate in hydrogen bonding as an acceptor.

  • Chloro Group: A halogen substituent that adds to the molecular weight and has a modest impact on polarity.[5]

Overall, the molecule possesses a relatively rigid, planar structure with a combination of hydrophobic (the aromatic rings) and hydrophilic (the heteroatoms) characteristics. The interplay of these features will determine its affinity for a given solvent.

Predicting Solubility: The "Like Dissolves Like" Principle

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[6] The principle of "like dissolves like" provides a foundational predictive tool:

  • Polar Solvents (e.g., Water): To dissolve in water, the energy required to break the strong hydrogen bonds between water molecules must be compensated by the energy released from favorable interactions between the solute and water. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, facilitating some interaction with water. However, the largely nonpolar surface area of the fused aromatic rings will be hydrophobic, limiting extensive aqueous solubility.[7]

  • Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic rings of the compound will interact favorably with nonpolar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not donate hydrogen bonds. They are generally excellent solvents for a wide range of organic molecules, and it is predicted that this compound would exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

A summary of predicted physicochemical properties is presented below.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₈H₅ClN₂O(Derived from Structure)
Molecular Weight 180.59 g/mol (Calculated)
Appearance Likely a solid at room temperatureCommon for similar heterocyclic compounds
Predicted XlogP ~2.5PubChem (for similar compound CID 14117941)[8]
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 furan O)Structural Analysis
Hydrogen Bond Donors 0Structural Analysis

The predicted XlogP (a measure of lipophilicity) of ~2.5 suggests a compound with moderate lipophilicity, which often correlates with low aqueous solubility.

Experimental Determination of Aqueous Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is essential. The internationally recognized OECD Guideline 105 for Water Solubility provides a robust framework.[9][10] The Shake-Flask Method , described therein, is the gold standard for compounds with solubility expected to be above 0.01 g/L and is the most appropriate method for this compound.[11][12]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution of the compound in a specific solvent (e.g., purified water, buffer of a specific pH) at a constant temperature. An excess of the solid compound is agitated with the solvent for a sufficient period to ensure that equilibrium is reached. After equilibration, the solid and aqueous phases are separated, and the concentration of the dissolved compound in the aqueous phase is measured using a validated analytical technique. This measured concentration represents the equilibrium solubility.[13]

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium aqueous solubility of this compound at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Reagent-grade purified water (e.g., Milli-Q or equivalent)

  • pH 7.4 Phosphate-Buffered Saline (PBS), if physiologically relevant solubility is desired

  • Mechanical shaker or orbital incubator with temperature control

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, see Section 4)

Protocol:

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility and equilibration time, perform a rapid range-finding experiment. Add varying amounts of the compound to a fixed volume of solvent and observe dissolution. This prevents wasting material in the definitive experiment.[10]

  • Sample Preparation: Add an excess amount of this compound to several glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A common starting point is to add 5-10 mg of compound to 1 mL of the solvent.

  • Equilibration: Place the vials in a temperature-controlled shaker set to 25 ± 0.5 °C. Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended without creating a vortex that could cause mechanical degradation.

    • Causality: Continuous agitation is required to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe. Temperature control is paramount as solubility is highly temperature-dependent.

  • Equilibrium Time: The time required to reach equilibrium must be determined. This is typically done by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points. For many heterocyclic compounds, 24 to 48 hours is sufficient.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the test temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Causality: This step minimizes the amount of solid material that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation of the filter membrane.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality & Trustworthiness: Filtration is a critical self-validating step. It ensures that the sample for analysis contains only the dissolved compound and is free of any solid particulates, which would artificially inflate the measured concentration. The filter material should be validated for low compound binding.

  • Analysis: Quantify the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC-UV (detailed in Section 4).

  • Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in units of µg/mL or mg/L.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess compound to solvent in vials B 2. Place in temperature- controlled shaker (25°C) A->B C 3. Agitate for 24-72h B->C D 4. Sample at time points to confirm equilibrium C->D E 5. Settle undissolved solid D->E F 6. Filter supernatant (0.22 µm filter) E->F G 7. Quantify concentration via HPLC-UV F->G H 8. Report average solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately measure the concentration of the dissolved compound. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is an ideal technique for this purpose due to its specificity, sensitivity, and wide availability.[14][15]

Method Principle

RP-HPLC separates compounds based on their hydrophobicity. The sample is injected into a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase is used for elution. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[16] The pyrimidine and furan rings contain π-electron systems, which will absorb UV light, allowing for sensitive detection and quantification.[17]

Proposed HPLC-UV Protocol

Objective: To develop and validate an HPLC-UV method for the quantification of this compound.

Instrumentation & Conditions:

ParameterConditionRationale
HPLC System Standard system with pump, autosampler, column oven, and DAD/UV detectorWidely available and suitable for this analysis.
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column providing good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure consistent protonation state of the molecule and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 10 minutesA gradient elution ensures that the compound elutes with a good peak shape and separates it from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at ~254 nm or max absorbance wavelengthPyrimidine and furan rings are expected to have strong absorbance in this region. A diode-array detector can be used to determine the optimal wavelength.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area response versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.995 for the method to be considered linear and accurate.

  • Sample Analysis: Inject the filtered samples from the solubility experiment (Section 3.2).

  • Quantification: Determine the peak area for the analyte in the experimental samples. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in these samples. This concentration is the measured solubility.

Logical Relationship Diagram

G cluster_data Data Processing SolubilitySample Filtered Solubility Sample (Unknown Conc.) HPLC HPLC-UV Analysis SolubilitySample->HPLC Standards Calibration Standards (Known Concentrations) Standards->HPLC PeakAreas_Sample Peak Area (Sample) HPLC->PeakAreas_Sample PeakAreas_Standards Peak Areas (Standards) HPLC->PeakAreas_Standards FinalConc Calculated Solubility (µg/mL) PeakAreas_Sample->FinalConc CalCurve Calibration Curve (Area vs. Conc.) PeakAreas_Standards->CalCurve CalCurve->FinalConc

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Melting Point of 2-Chloro-4-(furan-2-yl)pyrimidine

Abstract

The melting point of a pure compound is a critical physical constant used for identification, purity assessment, and as a determinant of physicochemical behavior in various scientific contexts, including pharmaceutical development. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of this compound. It details two primary methodologies: the traditional capillary melting point technique and the more advanced Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an essential resource for researchers working with this and similar heterocyclic compounds.

Introduction: The Significance of a Fundamental Property

This compound is a heterocyclic compound featuring a pyrimidine core, a chloro substituent, and a furan ring. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks in organic synthesis.[1][2] The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance. It is the temperature at which the material transitions from a solid to a liquid phase.[3]

For drug development professionals, an accurate melting point is crucial for:

  • Compound Identification and Characterization: Confirming the identity of a newly synthesized batch.

  • Purity Assessment: A sharp, well-defined melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.[4]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points, a critical factor in drug stability, solubility, and bioavailability.

  • Pre-formulation Studies: The melting point influences solubility and dissolution rates, which are key parameters in designing effective drug delivery systems.

This guide will provide both the established melting point of this compound and the detailed methodologies required to verify it, ensuring scientific integrity and reproducibility in the laboratory.

Physicochemical Profile of this compound

A summary of the key physicochemical properties is essential for handling and characterizing the compound.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[5]
Melting Point 81.5°C [5]
Boiling Point 342.3°C at 760mmHg[5]
Density 1.328 g/cm³[5]

Methodologies for Accurate Melting Point Determination

The choice of method for melting point determination often depends on the required precision, the amount of sample available, and the specific information sought (e.g., enthalpy of fusion).

Open Capillary Method: The Foundational Technique

This traditional method relies on visual observation of the sample as it is heated.[3] It is a reliable and accessible technique for routine purity checks and identification.

A small, powdered sample is packed into a thin capillary tube and heated in a controlled manner within a melting point apparatus. The temperature at which the sample begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4] A pure substance will exhibit a sharp melting range of 1-2°C.[4]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If the material is crystalline, gently crush it in a mortar.[6]

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be consistently maintained at approximately 3 mm for reproducible results.[7]

  • Apparatus Setup:

    • Switch on the melting point apparatus and allow it to initialize.[7]

    • Set the starting (initial) temperature to approximately 10°C below the expected melting point of 81.5°C.[8]

    • Set the heating rate ("RATE") to a slow value, typically 1°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7][8]

  • Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus once the temperature has stabilized at the initial set point.[7]

    • Press the 'START' key to begin the slow heating ramp.[7]

    • Observe the sample closely through the magnifying lens.

    • Record the Onset Temperature: The temperature at which the first drop of liquid appears.

    • Record the Clear Point Temperature: The temperature at which the last solid crystal melts, and the substance is completely liquid.

    • The recorded melting point is the range between the onset and clear point temperatures.

  • Post-Analysis:

    • Allow the apparatus to cool before performing subsequent measurements.

    • It is good practice to perform at least three independent measurements to ensure the average value is reliable.[7]

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement cluster_result Result prep1 Dry & Powder Sample prep2 Pack Capillary Tube (3mm height) prep1->prep2 Tap & Pack measure1 Insert Capillary prep2->measure1 setup1 Set Initial Temp (~70-72°C) setup2 Set Heating Rate (1°C/min) setup1->setup2 setup2->measure1 measure2 Start Heating measure1->measure2 measure3 Observe & Record Onset of Melting measure2->measure3 measure4 Record Clear Point (Fully Liquid) measure3->measure4 result1 Melting Range measure4->result1

Caption: Workflow for Capillary Melting Point Measurement.

Differential Scanning Calorimetry (DSC): The Advanced Method

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides more quantitative data than the capillary method, including the enthalpy of fusion (the energy required for melting).[10][11]

In a heat-flux DSC, the sample and an empty reference pan are placed on a sensor in a temperature-controlled furnace. As the furnace temperature is increased at a constant rate, heat flows into both the sample and the reference. When the sample melts (an endothermic process), it requires more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected by the sensor and plotted against temperature, resulting in a peak on the DSC thermogram.[12] The onset of this peak is taken as the melting point for pure organic compounds.[13]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium, tin) with known melting points and enthalpies of fusion.

    • Place the sealed sample pan in the sample position and an empty, sealed reference pan in the reference position within the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile for melting point determination is:

      • Equilibrate: Hold at a temperature well below the expected melting point (e.g., 25°C).

      • Ramp: Heat at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above it (e.g., 120°C).

      • Isothermal: Hold for a short period (e.g., 1 minute).

      • Cool: Cool back down to the starting temperature.

    • The entire experiment is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Acquisition and Analysis:

    • Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

    • The resulting plot is a DSC thermogram. The melting event will appear as an endothermic peak.

    • Using the instrument's analysis software, determine the onset temperature by extrapolating the baseline before the peak and the inflectional tangent of the peak's leading edge. This value is reported as the melting point.[13]

    • The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) .

DSC_Principle cluster_cell DSC Cell cluster_output Data Output Furnace Furnace (Programmed Heating) Sensor { Sample Pan | Thermoelectric Sensor| Reference Pan} Furnace->Sensor:s0  Heat Flow Thermogram DSC Thermogram | {Temp (°C) | Heat Flow (mW)} Sensor:s1->Thermogram Sample Signal Sensor:s2->Thermogram Reference Signal Analysis Analysis Software (Determines Onset & Peak) Thermogram->Analysis Result Result Analysis->Result Melting Point (Onset) Enthalpy (Peak Area)

References

The 2-Chloropyrimidine Moiety: A Technical Guide to Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Among the most versatile intermediates for the synthesis of these complex molecules is 2-chloropyrimidine. The chlorine atom at the C2 position is not merely a substituent but a highly reactive and strategically vital functional group. Its reactivity is governed by the inherent electronic properties of the 1,3-diazine ring system, making it a powerful tool for drug development professionals. This guide provides an in-depth exploration of the factors governing the reactivity of the C2-chlorine, details key synthetic transformations, and offers field-proven insights for researchers and scientists.

The Electronic Landscape of the Pyrimidine Ring: Why the C2-Position is Primed for Reaction

The pyrimidine ring is an electron-deficient aromatic system. This deficiency is a direct consequence of the two electronegative nitrogen atoms at positions 1 and 3, which exert a powerful inductive and mesomeric electron-withdrawing effect. This effect polarizes the ring, creating carbon atoms with a partial positive charge (δ+) that are susceptible to nucleophilic attack.

The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most electron-deficient and, therefore, the most activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position, flanked by two nitrogen atoms, experiences the strongest electron pull, making it an exceptionally good leaving group in SNAr reactions.[4][5] This inherent reactivity is the foundation of 2-chloropyrimidine's utility as a synthetic building block.[6]

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for 2-chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is distinct from the SN1 and SN2 reactions seen in aliphatic chemistry.

The SNAr Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted pyrimidine product.

Caption: The two-step Addition-Elimination SNAr mechanism.

Positional Reactivity: C2 vs. C4/C6

While the C2, C4, and C6 positions are all activated, their relative reactivity is a subject of considerable importance in synthetic design. In many dichloropyrimidines, substitution often favors the C4 and C6 positions.[7] However, the presence of other substituents on the ring can dramatically alter this selectivity. For instance, electron-donating groups at the C6 position can steer nucleophilic attack towards the C2 position.[8] Computational studies involving LUMO (Lowest Unoccupied Molecular Orbital) analysis can help predict the most likely site of attack.[8]

Factors Governing the Reactivity of the C2-Chlorine

The success of a reaction involving a 2-chloropyrimidine hinges on a careful interplay of several factors. A senior scientist does not merely follow a recipe; they understand and manipulate these variables to achieve the desired outcome.

The Nature of the Nucleophile

The strength and nature of the incoming nucleophile are paramount.

  • Nitrogen Nucleophiles (Amines): Primary and secondary amines readily displace the C2-chloro group, a foundational reaction for the synthesis of countless kinase inhibitors and other pharmaceuticals.

  • Oxygen Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides are effective nucleophiles, leading to the formation of valuable 2-alkoxy and 2-aryloxypyrimidines.

  • Sulfur Nucleophiles (Thiols): Thiolates are excellent nucleophiles and react readily to form 2-thiopyrimidines.

  • Carbon Nucleophiles: While less common in simple SNAr, carbanions from active methylene compounds can be used under specific conditions.

Nucleophile TypeExampleGeneral Reactivity
NitrogenPrimary/Secondary AminesHigh
OxygenAlkoxides/PhenoxidesModerate to High
SulfurThiolatesVery High
CarbonMalonatesModerate (often requires strong base)
Substituent Effects

The electronic properties of other groups on the pyrimidine ring can either enhance or diminish the reactivity of the C2-chlorine.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups at the C5 position further decrease the electron density of the ring, significantly accelerating the rate of nucleophilic attack.[9]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) can decrease the reactivity of the ring towards nucleophiles.

Reaction Conditions
  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cation of the nucleophile's salt without solvating the anion, thus increasing its nucleophilicity. In some cases, aqueous or alcoholic solvents can also be effective.[6]

  • Temperature: Many SNAr reactions on 2-chloropyrimidines proceed smoothly at room temperature or with gentle heating. Microwave irradiation can be used to accelerate slow reactions.[10]

  • Base: When using nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., triethylamine, DIPEA) is often added to neutralize the HCl generated during the reaction.

Key Synthetic Transformations: A Practical Guide

Beyond simple SNAr, the C2-chloro group is a gateway to a variety of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling.

Protocol: SNAr Amination of 2-Chloropyrimidine

This protocol describes a general, reliable method for the synthesis of a 2-aminopyrimidine derivative, a common scaffold in medicinal chemistry.[10]

Objective: To synthesize N-benzylpyrimidin-2-amine from 2-chloropyrimidine and benzylamine.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Propanol (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a microwave reaction vial, add 2-chloropyrimidine (e.g., 2 mmol, 229 mg).

  • Add anhydrous propanol (e.g., 1 mL) and stir at room temperature.

  • Add benzylamine (e.g., 2.2 mmol, 236 mg) to the reaction vial.

  • Add triethylamine (e.g., 3.0 mmol, 303 mg).

  • Reaction Execution: Seal the vial and heat in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, add saturated sodium bicarbonate solution to the reaction mixture.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Self-Validation: The use of a base (triethylamine) is critical to quench the HCl formed, preventing the protonation and deactivation of the benzylamine nucleophile. The work-up with sodium bicarbonate removes any remaining acid. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki coupling have revolutionized the synthesis of complex molecules by allowing for the formation of C-N and C-C bonds with high efficiency and functional group tolerance.[11][12]

Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide. For a substrate like 5-(bromomethyl)-2-chloropyrimidine, careful selection of the palladium catalyst and ligands is crucial to achieve selective amination at the C2-chloro position over the reactive bromomethyl group.[13]

Suzuki Coupling: This reaction forms a C-C bond between an aryl halide and a boronic acid. It is a powerful method for introducing aryl or heteroaryl substituents at the C2 position.[14] The choice of palladium catalyst, base, and solvent system is critical for achieving high yields.[15][16]

Synthetic_Workflow cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Product Classes Start 2-Chloropyrimidine SNAr SNAr Reaction Start->SNAr  R-NH₂, R-OH, R-SH Suzuki Suzuki Coupling Start->Suzuki  Ar-B(OH)₂  Pd Catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald  R₂NH  Pd Catalyst Product_SNAr 2-Amino/Alkoxy/Thio- Pyrimidines SNAr->Product_SNAr Product_Suzuki 2-Aryl/Heteroaryl- Pyrimidines Suzuki->Product_Suzuki Product_Buchwald 2-Aryl/Heteroaryl-amino- Pyrimidines Buchwald->Product_Buchwald

Caption: Key synthetic transformations of 2-chloropyrimidine.

Applications in Drug Discovery: The Covalent Advantage

The reactivity of the C2-chloro group is not just for building molecules; it can also be harnessed for targeted covalent inhibition of proteins. In a notable example, a series of 2,5-dichloropyrimidines were identified as covalent inhibitors of the MSK1 kinase.[17] The inhibitor forms a covalent bond with a cysteine residue in the protein's active site via an SNAr reaction, where the C2-chloro is displaced by the thiol group of the cysteine.[17][18] This demonstrates a sophisticated application of the inherent reactivity of the 2-chloropyrimidine scaffold in modern drug design.

Conclusion

The chlorine atom in 2-chloropyrimidines is a powerful lever for molecular design, offering chemists a reliable and versatile handle for functionalization. Its reactivity, rooted in the fundamental electronic nature of the pyrimidine ring, can be finely tuned through the strategic choice of nucleophiles, reaction conditions, and catalytic systems. From foundational SNAr reactions to advanced palladium-catalyzed cross-couplings and covalent inhibition, a deep understanding of the principles outlined in this guide empowers researchers to unlock the full potential of this invaluable synthetic intermediate in the pursuit of novel therapeutics.

References

The Discovery and Development of Furan-Pyrimidine Hybrid Molecules: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Convergence of Furan and Pyrimidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic hybridization of privileged scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity. Among these, the fusion of furan and pyrimidine rings into single molecular entities has garnered significant attention. Both furan, a five-membered aromatic heterocycle with an oxygen atom, and pyrimidine, a six-membered aromatic ring with two nitrogen atoms, are independently recognized for their profound and diverse pharmacological activities.[1][2][3][4]

The furan nucleus is a versatile scaffold found in numerous natural products and synthetic drugs, contributing to a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5] Its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, allows for the fine-tuning of steric and electronic properties, which can lead to improved metabolic stability and drug-receptor interactions.[2] Conversely, the pyrimidine core is a fundamental component of nucleobases in DNA and RNA, making it a key player in numerous biological processes.[1] This inherent biocompatibility and involvement in cellular pathways have led to the development of a multitude of pyrimidine-containing drugs with applications as anticancer, antiviral, and antibacterial agents.[4][6]

The rationale behind the design of furan-pyrimidine hybrid molecules lies in the principle of molecular hybridization, which posits that the combination of two or more pharmacophores can result in a new molecule with a synergistic or additive biological effect, potentially overcoming drug resistance and improving the therapeutic index. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of furan-pyrimidine hybrid molecules, offering field-proven insights for researchers and professionals in drug development.

Rational Design and Synthetic Strategies

The construction of furan-pyrimidine hybrids can be broadly categorized into two main approaches: the formation of a pyrimidine ring onto a pre-existing furan scaffold, or the annulation of a furan ring onto a pyrimidine core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final hybrid molecule.

Synthesis via Pyrimidine Ring Construction on a Furan Moiety

A common and effective strategy involves the use of functionalized furan derivatives as precursors for the construction of the pyrimidine ring. 3-Arylmethylidenefuran-2(3H)-ones have proven to be valuable building blocks in this regard.[6] These compounds, which possess the characteristics of α,β-unsaturated carbonyl compounds, can react with N,N-binucleophilic reagents like guanidine to form the pyrimidine ring.[6]

G cluster_0 Synthesis of Furo[2,3-d]pyrimidines Furanone 3-Arylmethylidenefuran-2(3H)-one Intermediate Open-chain intermediate Furanone->Intermediate Nucleophilic attack by guanidine Guanidine Guanidine Guanidine->Intermediate Furopyrimidine 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amine Intermediate->Furopyrimidine Intramolecular cyclization & dehydration

Caption: Synthesis of Furo[2,3-d]pyrimidines from Furanone Precursors.

Experimental Protocol: Synthesis of 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines [6]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-arylmethylidenefuran-2(3H)-one (1 mmol) in ethanol.

  • Reagent Addition: Add guanidine carbonate (1.2 mmol) to the solution.

  • Reaction Condition: The optimal conditions for this reaction involve boiling the reagent mixture in ethanol for 5 hours in the presence of a base such as sodium ethoxide.[6]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For example, in the 1H-NMR spectra of 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones, characteristic signals include a broadened singlet for the hydroxyl group around 1.35–1.43 ppm, a singlet for the furan ring proton between 6.56–6.78 ppm, and a singlet for the amino group protons at 8.25–8.37 ppm.[6] The 13C-NMR spectra show characteristic signals for the carbonyl group at 166.3–169.5 ppm and the C-2 and C-4 carbons of the pyrimidine ring at 161.8–164.4 ppm and 156.2–158.4 ppm, respectively.[6]

Synthesis via Furan Ring Construction on a Pyrimidine Moiety

An alternative approach involves the construction of the furan ring onto a pre-existing pyrimidine scaffold. This can be achieved through various cyclization reactions, often starting from appropriately substituted pyrimidine derivatives.

Biological Activities and Therapeutic Potential

Furan-pyrimidine hybrid molecules have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of investigation for furan-pyrimidine hybrids is their potential as anticancer agents. Several studies have reported their ability to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]

VEGFR-2 Inhibition:

Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7][8] These compounds are designed to bind to the hinge region of the ATP-binding pocket of the enzyme, with side chains extending to interact with the gatekeeper region.[7]

CompoundVEGFR-2 IC50 (nM)Reference
Sorafenib (Reference)41.1[7]
Furo[2,3-d]pyrimidine 4c57.1[7]
Furo[3,2-e][1][6][7]triazolo[1,5-c]pyrimidine 8b38.72 ± 1.7[8]
Furopyrimidine 10c41.40 ± 1.8[8]

The furotriazolopyrimidine derivative 8b was found to be equipotent to sorafenib and exhibited higher potency against human umbilical vein endothelial cells (HUVECs), inducing cell cycle arrest at the G2/M phase.[8]

G cluster_1 Mechanism of VEGFR-2 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Hybrid Furan-Pyrimidine Hybrid Hybrid->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration Signaling->Angiogenesis

Caption: Inhibition of VEGFR-2 Signaling by Furan-Pyrimidine Hybrids.

Antimicrobial and Antifungal Activities

The inherent antimicrobial properties of both furan and pyrimidine scaffolds are often retained and sometimes enhanced in their hybrid forms.[9] Pyrimidine-containing furanose derivatives have shown notable antifungal and antioxidant activities.[1] Specifically, derivatives with chloro, methoxy, and nitro substitutions have demonstrated potent antifungal effects.[1]

Experimental Protocol: In Vitro Antifungal Activity Assay (Cup Plate Method) [1]

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Sabouraud Dextrose Agar) and sterilize it by autoclaving.

  • Inoculation: Inoculate the sterile molten agar with a standardized suspension of the test fungal strain (e.g., Candida albicans, Aspergillus niger).

  • Plate Preparation: Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Well Creation: Create wells of a specific diameter in the solidified agar using a sterile borer.

  • Sample Application: Add a defined concentration of the test furan-pyrimidine hybrid compound (dissolved in a suitable solvent like DMSO) to the wells. A standard antifungal drug (e.g., fluconazole) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where fungal growth is inhibited) in millimeters.

Antioxidant Activity

Several furan-pyrimidine hybrids have been reported to possess significant antioxidant properties.[1] This activity is often attributed to the ability of the molecule to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay [1]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test furan-pyrimidine hybrid compound. Ascorbic acid is typically used as a standard.

  • Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Future Outlook and Perspectives

The discovery of furan-pyrimidine hybrid molecules represents a promising and dynamic area of medicinal chemistry. The versatility in their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and pyrimidine rings with various substituents to optimize biological activity and minimize off-target effects.[3]

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these hybrid molecules.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.[3]

  • Exploration of New Therapeutic Areas: Investigating the potential of furan-pyrimidine hybrids in other disease areas, such as neurodegenerative disorders and inflammatory diseases, based on the known activities of the individual scaffolds.

The continued exploration of the chemical space occupied by furan-pyrimidine hybrids holds immense potential for the discovery of next-generation therapeutics that can address unmet medical needs.

References

Methodological & Application

A Validated, Step-by-Step Protocol for the Synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal and Synthetic Chemists

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine, a valuable heterocyclic building block. Pyrimidine derivatives fused or substituted with furan moieties are of significant interest in medicinal chemistry, often serving as scaffolds for potent kinase inhibitors and other therapeutic agents.[1][2][3] The protocol herein is designed for reliability and scalability, guiding researchers through the synthesis of the 4-(furan-2-yl)pyrimidin-2-ol intermediate via a cyclocondensation reaction, followed by its subsequent chlorination using phosphorus oxychloride (POCl₃). We emphasize the mechanistic rationale behind procedural choices, safety considerations for hazardous reagents, and comprehensive characterization of the final product, ensuring a trustworthy and reproducible workflow for drug development professionals.

Introduction: The Significance of the Furan-Pyrimidine Scaffold

The pyrimidine ring is a foundational structure in numerous biologically active molecules, including nucleic acids.[4] When combined with a furan moiety, the resulting scaffold can mimic natural purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1] Compounds such as furo[2,3-d]pyrimidines have been successfully developed as inhibitors of critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a role in anti-angiogenic cancer therapy.[2][3]

The target molecule, this compound, serves as a versatile intermediate. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols) to generate diverse libraries of candidate compounds for high-throughput screening. This guide presents a robust and well-established pathway to access this key intermediate.

Overall Synthetic Pathway

The synthesis is performed in two primary stages:

  • Step 1: Synthesis of the precursor, 4-(furan-2-yl)pyrimidin-2-ol, via the condensation of a chalcone-like precursor with urea.

  • Step 2: Chlorination of the hydroxyl group on the pyrimidine ring using phosphorus oxychloride (POCl₃) to yield the final product.

Experimental Protocols

Part 1: Synthesis of 4-(furan-2-yl)pyrimidin-2-ol (Intermediate I)

Principle & Causality: This synthesis follows a classic pyrimidine ring-forming reaction. An α,β-unsaturated ketone (chalcone) is reacted with urea. The reaction proceeds via a Michael addition of urea to the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidin-2-ol ring system. Using a strong base like potassium hydroxide facilitates the deprotonation steps and drives the reaction to completion.[5][6]

Materials and Reagents:

  • (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one (or a similar furan-chalcone)

  • Urea (NH₂CONH₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH), 95%

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the furan-chalcone (0.02 mol) and urea (0.022 mol, 1.1 eq) in 100 mL of ethanol.

  • Base Addition: While stirring, add a solution of potassium hydroxide (0.04 mol, 2.0 eq) in 10 mL of water.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and then pour it into 300 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution slowly with dilute HCl until the pH is approximately 5-6. A solid precipitate of the product will form.

  • Isolation: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The resulting 4-(furan-2-yl)pyrimidin-2-ol is typically an off-white to pale yellow solid and can be used in the next step without further purification if purity is deemed sufficient by TLC.

Part 2: Synthesis of this compound (Target Compound)

Principle & Causality: This transformation leverages phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent. The hydroxyl group of the pyrimidin-2-ol tautomer is a poor leaving group. POCl₃ first acts as a phosphorylating agent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester).[7] A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) displaces the phosphate group, yielding the desired 2-chloropyrimidine.[7][8] Heating is required to overcome the activation energy of this SₙAr-type reaction. Using POCl₃ in excess ensures the reaction goes to completion.[9]

Materials and Reagents:

  • 4-(Furan-2-yl)pyrimidin-2-ol (Intermediate I from Part 1)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst/HCl scavenger)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Fume hood (mandatory)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Safety First: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 4-(furan-2-yl)pyrimidin-2-ol (0.01 mol). Carefully add phosphorus oxychloride (25 mL, excess) under an inert atmosphere (e.g., nitrogen). A few drops of N,N-dimethylaniline can be added to catalyze the reaction.

  • Reflux: Fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid should completely dissolve, and the solution will typically darken.

  • Removal of Excess POCl₃: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a base trap).

  • Quenching (Critical Step): Place the flask containing the reaction residue in an ice bath. Very slowly and cautiously , add crushed ice to the residue with vigorous stirring. This is a highly exothermic reaction that releases HCl gas. Perform this step with extreme care in the back of the fume hood.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid), deionized water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a pure solid.

Data Summary and Visualization

Quantitative Data Summary
StepCompound NameM.W. ( g/mol )Moles (mol)EquivalentsTheoretical Yield (g)
1 Furan-Chalcone~212.240.021.0-
1 Urea60.060.0221.1-
1 4-(furan-2-yl)pyrimidin-2-ol162.15--3.24
2 4-(furan-2-yl)pyrimidin-2-ol162.150.011.0-
2 Phosphorus Oxychloride153.33Excess--
2 This compound180.59--1.81

Synthetic Workflow Diagram

Synthesis_Workflow Start1 Furan-Chalcone Intermediate 4-(furan-2-yl)pyrimidin-2-ol Start1->Intermediate EtOH, KOH Reflux, 6-8h Start2 Urea Start2->Intermediate EtOH, KOH Reflux, 6-8h FinalProduct This compound Intermediate->FinalProduct Reflux, 3-4h Then H₂O quench Reagent2 POCl₃ (excess) Reagent2->FinalProduct Reflux, 3-4h Then H₂O quench

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Arylpyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive molecules, including anticancer and antiviral agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[2][3] The coupling of 2-chloropyrimidines, in particular, offers a direct and modular route to synthesize 2-arylpyrimidine derivatives, which are key intermediates in drug discovery and development.

However, the inherent electronic properties of 2-chloropyrimidines present unique challenges. As electron-deficient heteroaryl chlorides, they are generally less reactive towards the oxidative addition step in the catalytic cycle compared to their bromide or iodide counterparts.[1][4] Furthermore, the pyrimidine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

This guide provides a comprehensive overview of the critical parameters, catalyst selection, and detailed protocols for successfully executing the Suzuki-Miyaura coupling of 2-chloropyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7][8] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the 2-chloropyrimidine, forming a Pd(II) complex. This is often the rate-determining step for chloro-substrates.[7]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[8][9][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 2-arylpyrimidine product and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(L2) Ar-Cl (2-Chloropyrimidine) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (2-Arylpyrimidine) Reductive_Elimination->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium catalyst and, more importantly, the ancillary ligand is paramount for an efficient coupling with the less reactive 2-chloropyrimidine substrate.[2]

Palladium Precursors

Commonly used palladium precursors include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) source that is often effective, especially in microwave-assisted reactions.[1][2]

  • Pd(OAc)₂ (Palladium(II) Acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are Pd(II) and Pd(0) precursors, respectively, that require an external ligand for catalytic activity.[2][11] They are often used in combination with specialized, bulky, and electron-rich phosphine ligands.

Ligands for Challenging Couplings

For unactivated heteroaryl chlorides like 2-chloropyrimidine, standard ligands such as triphenylphosphine (PPh₃) may offer moderate success, but highly active systems are often required.[1][9] Bulky, electron-rich phosphine ligands are particularly effective as they promote the difficult oxidative addition step and stabilize the palladium catalyst.[3][9][12]

  • Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos and XPhos, are renowned for their ability to facilitate the coupling of challenging substrates, including heteroaryl chlorides.[9][12][13] Their steric bulk and electron-donating properties enhance catalyst activity and stability.[13]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have emerged as powerful alternatives to phosphines.[9][14] They form very stable palladium complexes that can exhibit high catalytic activity.

  • PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, such as PEPPSI™-IPr, are air- and water-stable precatalysts that are highly effective for a range of cross-coupling reactions, including those involving aryl chlorides.[15][16]

Comparative Data on Catalyst Systems

The following table summarizes various successful catalyst systems for the Suzuki-Miyaura coupling of chloropyrimidines, providing a comparative overview to guide your experimental design.

ChloropyrimidineBoronic AcidCatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1][2]
2-ChloropyridinePhenylboronic acidCalx-IPr-K₂CO₃1,4-Dioxane802 h98[15]
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h36[1][2]
2-ChloropyridineArylboronic acids(NHC)Pd(cinn)ClNHCNaHCO₃H₂O/TBABRT2 h39-99[17]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-chloropyrimidines. Optimization may be required for specific substrates. Strict adherence to inert atmosphere techniques is crucial for reproducibility and high yields.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This method is advantageous for its significantly reduced reaction times and often improved yields.[1][11]

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Pd(PPh₃)₄ (0.5-2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (2:1 mixture, degassed)

  • Microwave reaction vessel with a stir bar

Procedure:

  • To a microwave reaction vessel, add the 2-chloropyrimidine derivative (e.g., 0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[2]

  • Add the degassed 2:1 mixture of 1,4-dioxane and water (e.g., 6 mL).[2]

  • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.[5]

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conventional Heating with a Buchwald Ligand

This protocol is suitable for reactions that may not be amenable to microwave heating or when using highly active Buchwald-type catalyst systems.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Schlenk flask with a stir bar and condenser

Procedure:

  • Assemble the Schlenk flask with a stir bar and condenser and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and the 2-chloropyrimidine derivative.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.[18]

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants: - 2-Chloropyrimidine - Boronic Acid - Base - Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Heating or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges that can often be overcome with systematic optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0))- Poorly chosen ligand/base/solvent combination- Insufficient temperature- Ensure thorough degassing of solvents and use of an inert atmosphere.- Screen different catalyst systems, particularly those with bulky, electron-rich ligands (e.g., Buchwald ligands).[9][12]- Screen different bases (K₃PO₄ is often effective for challenging couplings).[9]- Increase the reaction temperature.[9]
Protodeboronation - The C-B bond of the boronic acid is cleaved by hydrolysis.- Often exacerbated by high temperatures and certain bases.[4]- Use fresh, high-purity boronic acid.[11]- Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable.[9]- Use a milder base like KF.[10]
Homocoupling - Self-coupling of the boronic acid.- Can be promoted by the presence of oxygen or inefficient catalyst turnover.[9]- Ensure the reaction is thoroughly degassed.[9]- Use a slight excess of the 2-chloropyrimidine.[11]
Complex Mixture of Byproducts - Catalyst decomposition- Non-optimal reaction conditions- Lower the reaction temperature.[9]- Screen different bases and solvents.[9]

Conclusion

The Suzuki-Miyaura coupling of 2-chloropyrimidines is a powerful and versatile tool for the synthesis of valuable 2-arylpyrimidine derivatives. While the inherent properties of the substrate present challenges, a rational approach to catalyst and ligand selection, coupled with careful control of reaction conditions and the use of an inert atmosphere, can lead to high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile 2-Chloro-4-(furan-2-yl)pyrimidine Scaffold

The fusion of pyrimidine and furan rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting antimicrobial, antiviral, and anticancer properties.[1][2] Similarly, the furan moiety is a key component in numerous biologically active compounds.[3] The title compound, this compound, serves as a versatile intermediate for the synthesis of a diverse library of derivatives. The presence of a reactive chlorine atom at the 2-position of the electron-deficient pyrimidine ring allows for facile derivatization through various synthetic methodologies.

This guide provides detailed protocols and technical insights for the derivatization of this compound, focusing on three principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling. The causality behind experimental choices, mechanistic considerations, and practical tips for successful synthesis are discussed to empower researchers in their drug discovery and development endeavors.

Synthesis of the Starting Material: this compound

The starting material can be efficiently synthesized via a regioselective Suzuki-Miyaura coupling of the readily available 2,4-dichloropyrimidine with furan-2-boronic acid. The reaction preferentially occurs at the more reactive C4 position of 2,4-dichloropyrimidine.[4]

Protocol 1: Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 eq), furan-2-boronic acid (1.05 eq), and potassium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, makes the 2-chloro position susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, including amines and alkoxides.

Mechanistic Insight:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrimidine ring is restored.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Nu-4-(furan-2-yl)pyrimidine + Cl⁻ Intermediate->Product Chloride Elimination

Figure 1: SNAr Mechanism Workflow
Protocol 2: Synthesis of 2-Amino-4-(furan-2-yl)pyrimidine Derivatives

This protocol describes a general procedure for the reaction with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, aniline) (1.2 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base (2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or isopropanol)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction can be conveniently performed in a microwave reactor for shorter reaction times (e.g., 30-60 minutes at 120-140 °C).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with water. If no precipitate forms, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-(furan-2-yl)pyrimidine derivative.

Protocol 3: Synthesis of 2-Alkoxy-4-(furan-2-yl)pyrimidine Derivatives

This protocol outlines the synthesis of 2-alkoxy derivatives using sodium alkoxides.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.5 eq) to the anhydrous alcohol at 0 °C to prepare the corresponding sodium alkoxide in situ.

  • Once all the sodium has reacted, add a solution of this compound (1.0 eq) in the same alcohol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-alkoxy-4-(furan-2-yl)pyrimidine.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The 2-chloro position of this compound can readily participate in reactions like Suzuki-Miyaura and Sonogashira couplings.

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Suzuki_Start This compound + Arylboronic Acid Suzuki_Product 2-Aryl-4-(furan-2-yl)pyrimidine Suzuki_Start->Suzuki_Product Pd Catalyst, Base Sonogashira_Start This compound + Terminal Alkyne Sonogashira_Product 2-Alkynyl-4-(furan-2-yl)pyrimidine Sonogashira_Start->Sonogashira_Product Pd Catalyst, Cu(I) cocatalyst, Base

Figure 2: Palladium-Catalyzed Cross-Coupling Pathways
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl groups.

Mechanistic Insight:

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[6]

Protocol 4: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidines.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Evacuate and backfill the vial with an inert gas.

  • Add the degassed 1,4-dioxane/water mixture.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 2-aryl-4-(furan-2-yl)pyrimidine product.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position of the pyrimidine ring.

Mechanistic Insight:

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.[5][7]

Protocol 5: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add the anhydrous solvent, followed by triethylamine (2.5 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography to afford the 2-alkynyl-4-(furan-2-yl)pyrimidine.

Data Summary

The following table summarizes typical reaction conditions for the derivatization of this compound based on the provided protocols and literature on analogous compounds. Yields are estimates and will vary depending on the specific substrates and reaction scale.

Reaction TypeNucleophile/Coupling PartnerCatalyst/BaseSolventTemp. (°C)TimeTypical Yield (%)
SNAr (Amination) PiperidineK₂CO₃DMF1002-4 h70-90
SNAr (Alkoxylation) Sodium Methoxide-MethanolRT2-4 h65-85
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O120 (µW)30 min75-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF704-6 h60-80

Conclusion

This compound is a valuable and highly adaptable building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the derivatization of this scaffold through nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling. The resulting derivatives hold significant potential for applications in drug discovery and materials science, warranting further investigation into their biological activities and physical properties.

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(furan-2-yl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] Its prevalence is due to its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. When combined with a furan moiety—a versatile bioisostere for the phenyl ring—the resulting scaffold offers unique electronic and steric properties.[4] This guide focuses on 2-Chloro-4-(furan-2-yl)pyrimidine , a highly valuable building block for drug discovery. The strategic placement of a reactive chlorine atom at the 2-position provides a versatile handle for introducing molecular diversity, enabling the rapid generation of compound libraries for lead discovery and optimization. These application notes provide a comprehensive overview, from synthesis to biological evaluation, for researchers leveraging this powerful intermediate.

Core Concepts & Strategic Value

The design of this compound as a building block is rooted in established medicinal chemistry principles:

  • Privileged Scaffold: The pyrimidine ring is a "privileged" structure, frequently found in kinase inhibitors and other targeted therapies due to its nitrogen atoms acting as hydrogen bond acceptors.[5][6]

  • Bioisosterism: The furan ring serves as a bioisostere of a phenyl group, offering a similar size and shape but with altered electronic properties and metabolic profile.[4] This can lead to improved potency, selectivity, or pharmacokinetic properties.

  • Reactive Handle for Diversification: The chlorine atom at the C-2 position is the key to the scaffold's utility. It is susceptible to displacement via various cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the systematic exploration of chemical space around the core.[7]

Below is a diagram illustrating the general workflow from the starting building block to a library of potential drug candidates.

G cluster_0 Synthesis of Core Intermediate cluster_1 Library Generation cluster_2 Screening & Evaluation A 2,4-Dichloropyrimidine C This compound A->C Suzuki Coupling B Furan-2-boronic Acid B->C Suzuki Coupling E Final Bioactive Molecules (Library of 2-Amino-4-(furan-2-yl)pyrimidines) C->E Buchwald-Hartwig Amination or SNAr D Diverse Amines (R-NH2) D->E F Biological Assays (e.g., Kinase Inhibition) E->F G SAR Data & Lead Optimization F->G

Caption: General workflow from starting materials to lead optimization.

Synthesis of the Core Intermediate: this compound

The most efficient and regioselective method for synthesizing the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction selectively functionalizes the more reactive C-4 position of 2,4-dichloropyrimidine. Microwave-assisted protocols are highly recommended as they dramatically reduce reaction times from hours to minutes and often improve yields.[8][9]

Protocol 2.1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a demonstrated regioselective synthesis.[8]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Furan-2-boronic acid (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • 1,4-Dioxane and Water (2:1 v/v), degassed

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried 10 mL microwave vial, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 74.5 mg), furan-2-boronic acid (0.5 mmol, 56.0 mg), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Solvent Addition: Add 6 mL of the degassed 1,4-dioxane/water mixture (4 mL dioxane, 2 mL water).

  • Inert Atmosphere: Seal the vial and briefly purge with an inert gas (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is sensitive to oxidation, which can deactivate it and lead to lower yields.[10]

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with vigorous stirring.[8][9] The elevated temperature accelerates the catalytic cycle, while microwave heating ensures rapid and uniform energy distribution.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.[8]

Derivatization Strategies for Library Synthesis

The C-2 chlorine is an electrophilic site ripe for functionalization. The Buchwald-Hartwig amination is a state-of-the-art method for forming C-N bonds, offering broad substrate scope and functional group tolerance, making it a workhorse in modern medicinal chemistry.[11][12]

Protocol 3.1: Buchwald-Hartwig Amination

This generalized protocol provides a robust starting point for coupling various primary and secondary amines. Optimization of ligand, base, and temperature may be required for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine of interest (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.

  • Reagent Addition: Under a positive pressure of inert gas, add the base, this compound, and the amine.[13] The use of an inert atmosphere is critical to protect both the catalyst and the often air-sensitive phosphine ligands from oxidation.[10]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to isolate the desired 2-amino-4-(furan-2-yl)pyrimidine derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

Derivatives of the 2-amino-4-(heteroaryl)pyrimidine scaffold are potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[14][15][16] The table below presents representative data for analogous 2,4-disubstituted pyrimidines to illustrate potential SAR trends.

Compound ID Substituent at C-2 (R) Target Kinase Activity (IC₅₀) Reference Analogue
Ex-1 Pyrrolidin-1-ylAChE5.5 µMCompound 9a in[17]
Ex-2 4-Methylpiperazin-1-ylEGFR< 10 nMOsimertinib[15]
Ex-3 N-(3-aminophenyl)FAK27.4 nMCompound 72 in[6]
Ex-4 N-(pyrrolidin-3-yl)Aurora A< 50 nMCompound A in[16]
Ex-5 N-(naphth-1-ylmethyl)BuChE2.2 µMCompound 9e in[17]

SAR Analysis:

  • Kinase Hinge Binding: The N-1 nitrogen of the pyrimidine ring and the exocyclic amine at C-2 often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • Steric and Electronic Effects: The nature of the substituent at the C-2 position significantly impacts potency and selectivity.[2][17] Small, cyclic amines like pyrrolidine or piperazine are often well-tolerated.

  • Solvent Front Exposure: Larger or more complex groups at C-2 can extend into the solvent-exposed region of the active site, providing opportunities to enhance potency or modulate physicochemical properties like solubility.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the biological activity of newly synthesized compounds, a quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol 5.1: Generalized ADP-Glo™ Kinase Assay

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., starting from 10 mM in DMSO) in an appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate peptide, ATP, and the test compound at various concentrations. Incubate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The diagram below illustrates a simplified signaling pathway, showing where a kinase inhibitor would act to block downstream effects.

G cluster_0 Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A (e.g., RAS/RAF) Receptor->Kinase_A Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C TF Transcription Factors Kinase_C->TF Response Cell Proliferation, Survival TF->Response Inhibitor 2-Amino-4-(furan-2-yl) -pyrimidine Derivative Inhibitor->Block

References

Application Notes and Protocols: 2-Chloro-4-(furan-2-yl)pyrimidine as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] This is due to its ability to engage in various biological interactions, including hydrogen bonding and acting as a bioisostere for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties.[3] Among the vast array of pyrimidine derivatives, 2-Chloro-4-(furan-2-yl)pyrimidine stands out as a particularly valuable and versatile building block. Its strategic combination of a reactive chlorine atom at the 2-position and a furan moiety at the 4-position allows for sequential and regioselective functionalization. This dual reactivity enables the facile generation of diverse molecular libraries, a critical process in modern drug discovery.[4][5] This document provides an in-depth guide for researchers, outlining the synthetic utility of this key intermediate and providing detailed, field-tested protocols for its application in the synthesis of novel bioactive molecules.

Introduction: The Strategic Advantage of the this compound Scaffold

The inherent value of this compound lies in the differential reactivity of its two key positions. The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[6][7] Concurrently, the furan ring, a prevalent motif in bioactive natural products, can participate in various transformations, although it is the pyrimidine core that is typically the focus of initial diversification.[8] This orthogonal reactivity is the key to its utility, allowing for a modular and efficient approach to the synthesis of complex molecules.

The pyrimidine nucleus itself is a privileged scaffold in drug design, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The incorporation of the furan moiety can further modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for biological targets.

Causality in Experimental Design: Why this Building Block?

The choice of this compound as a starting material is predicated on a logical and efficient synthetic strategy. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens.[6] This makes it an excellent electrophilic site for the introduction of various functionalities. The furan moiety, while less reactive under these conditions, provides a handle for subsequent modifications or can serve as a key pharmacophoric element. This strategic design minimizes the need for protecting groups and allows for a more streamlined and convergent synthetic approach.

Synthetic Utility and Key Transformations

This compound is a versatile precursor for a variety of important chemical transformations. The most common and impactful of these are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is readily displaced by a plethora of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diversity into the pyrimidine core.[6][9]

Mechanism Rationale: The SNAr reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The electron-deficient nature of the pyrimidine ring stabilizes this intermediate, facilitating the departure of the chloride leaving group.[6] The reaction is often carried out in the presence of a base to deprotonate the incoming nucleophile, enhancing its nucleophilicity.

Suzuki-Miyaura Cross-Coupling

While the chlorine at the C2 position is highly reactive towards SNAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][10] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Catalytic Cycle Insight: The Suzuki-Miyaura catalytic cycle involves a sensitive Pd(0) species.[1] Therefore, maintaining an inert atmosphere to exclude oxygen is critical to prevent the formation of inactive palladium oxides and the oxidation of phosphine ligands, which would otherwise quench the reaction.[1]

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, base, and catalyst loading) may be necessary for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

3.1.1. Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Amine (primary or secondary)VariesCommercially Available
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ReagentCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available
3.1.2. Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.1 - 1.5 equiv.) and anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

3.2.1. Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Arylboronic acidVariesCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and moisture sensitive
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassedPrepared in-house
Ethyl acetate (EtOAc)ReagentCommercially Available
Celite®Commercially Available
3.2.2. Step-by-Step Protocol
  • Inert Atmosphere Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Purge and Refill: Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Workflows

Diagrams are essential for conceptualizing multi-step synthetic sequences and understanding the relationships between different chemical transformations.

G cluster_start Starting Material cluster_snar S-N-Ar Pathway cluster_suzuki Suzuki Coupling Pathway cluster_bioactive Bioactive Compounds A This compound B Nucleophilic Aromatic Substitution (S-N-Ar) A->B  + R-NH₂/R-OH/R-SH  Base, Solvent, Heat D Suzuki-Miyaura Cross-Coupling A->D  + Ar-B(OH)₂  Pd(0) catalyst, Base,  Solvent, Heat C 2-Amino/Alkoxy/Thio-4-(furan-2-yl)pyrimidine B->C F Kinase Inhibitors, GPCR Modulators, etc. C->F Further Functionalization E 2-Aryl-4-(furan-2-yl)pyrimidine D->E E->F Further Functionalization G A This compound B Step 1: S-N-Ar with 3-aminopyrazole A->B  3-aminopyrazole, DIPEA, DMF, 100 °C C 4-(furan-2-yl)-N-(1H-pyrazol-3-yl)pyrimidin-2-amine B->C D Step 2: Halogenation (e.g., with NBS) C->D  NBS, ACN, rt E Brominated Intermediate D->E F Step 3: Suzuki Coupling with (4-fluorophenyl)boronic acid E->F  Pd(PPh₃)₄, K₂CO₃,  Dioxane/H₂O, 100 °C G Hypothetical Kinase Inhibitor F->G

References

Application Notes & Protocols: Biological Evaluation of 2-Chloro-4-(furan-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Scientific Rationale

The fusion of pyrimidine and furan rings into a single molecular scaffold represents a compelling strategy in modern medicinal chemistry. The pyrimidine nucleus is a cornerstone of life, forming the essential building blocks of nucleic acids (DNA and RNA) like cytosine, thymine, and uracil.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a "fortunate scaffold" in drug discovery, leading to a wide array of approved drugs with anticancer, antiviral, and antibacterial properties.[2][4][5][6][7] The furan ring, a five-membered aromatic heterocycle, is also prevalent in biologically active compounds and is known to contribute to diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.[8]

The specific structure of 2-chloro-4-(furan-2-yl)pyrimidine is of particular interest. The chlorine atom at the 2-position serves as a reactive handle, allowing for facile derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive framework for the initial biological evaluation of novel derivatives based on this scaffold, focusing on two primary and historically significant therapeutic areas for such compounds: oncology and microbiology. The protocols herein are designed to be robust and self-validating, providing researchers with the foundational tools to assess cytotoxic potential, explore mechanisms of action, and determine antimicrobial efficacy.

Section 1: Anticancer Activity Evaluation

The dysregulation of cellular signaling, proliferation, and apoptosis is a hallmark of cancer. Pyrimidine analogues have a rich history as anticancer agents, most famously with 5-Fluorouracil, which interferes with DNA synthesis.[1][2][4] Modern pyrimidine derivatives are often designed as inhibitors of key signaling proteins, particularly protein kinases.[3][9] The following protocols outline a logical workflow for screening this compound derivatives for potential anticancer activity.

Application Note 1.1: The Principle of Cytotoxicity Screening

The first step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells in vitro. A widely accepted and robust method for this is the MTT assay.[10][11] This colorimetric assay measures the metabolic activity of a cell population, which in viable cells reflects the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of a compound's cytotoxic or cytostatic effects.[10][13] The primary output of this assay is the IC50 value—the concentration of the drug required to inhibit cell growth by 50%.

Protocol 1.1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details the steps to determine the IC50 value of test compounds against a panel of human cancer cell lines.

A. Materials

  • Test Compounds: this compound derivatives (dissolved in DMSO to create 10-20 mM stock solutions)

  • Cell Lines: e.g., MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), A549 (lung carcinoma)[5][14]

  • Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS[13]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl[15]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Include an "untreated control" well with cells and medium only.

    • Include a "positive control" well with a known anticancer drug (e.g., Doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13][14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to reduce background noise.[12]

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed Seed Cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 prep_cpd Prepare Serial Dilutions of Test Compounds add_cpd Add Compounds to Cells prep_cpd->add_cpd incubate2 Incubate 48-72h add_cpd->incubate2 add_mtt Add 10µL MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add 100µL DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 Kinase_Assay cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase Product Phospho-Substrate + ADP + remaining ATP Kinase->Product Incubate 60 min Substrate Substrate Substrate->Product Incubate 60 min ATP ATP ATP->Product Incubate 60 min Inhibitor Inhibitor? Inhibitor->Product Incubate 60 min ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Product->ADP_Glo_Reagent Kinase_Detect_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) ADP_Glo_Reagent->Kinase_Detect_Reagent Incubate 40 min Light Measure Light Signal (Luminescence) Kinase_Detect_Reagent->Light Incubate 30 min

References

Furan-Pyrimidine Compounds: A Frontier in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Furan-Pyrimidine Scaffolds

The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the furan-pyrimidine scaffold has garnered significant attention for its potent and diverse anticancer activities.[1] This fused heterocyclic system, which combines the structural features of furan and pyrimidine rings, serves as a privileged scaffold in medicinal chemistry.[2] Pyrimidine and its derivatives are fundamental components of nucleic acids (DNA and RNA) and are implicated in a multitude of biological processes, making them an attractive template for designing therapeutic agents.[3][4]

Furan-pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, antiviral, and notably, anticancer effects.[5][6] Their therapeutic potential in oncology stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the anticancer applications of furan-pyrimidine compounds, outlining their mechanisms of action, protocols for in vitro and in vivo evaluation, and a summary of their activity.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

A primary mechanism through which furan-pyrimidine compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[7]

VEGFR-2 Inhibition and Anti-Angiogenesis

Many furan-pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[10] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and ultimately, the suppression of tumor angiogenesis.[10][11]

VEGFR2_Inhibition cluster_cell Endothelial Cell cluster_kinase Kinase Domain VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Furan_Pyrimidine Furan-Pyrimidine Compound Furan_Pyrimidine->VEGFR2 Inhibits (ATP-competitive) ATP ATP ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Migration Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 Inhibition by Furan-Pyrimidine Compounds.

PI3K/AKT/mTOR Pathway Modulation

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. Certain furo[3,4-d]pyrimidine derivatives have been shown to target components of this pathway, exhibiting inhibitory activity against kinases such as PI3K and AKT.[10] Dual inhibition within this pathway can lead to enhanced apoptotic effects in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Furan_Pyrimidine Furan-Pyrimidine Compound Furan_Pyrimidine->PI3K Inhibits Furan_Pyrimidine->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

In Vitro Evaluation of Anticancer Activity: Protocols and Applications

A systematic in vitro evaluation is the cornerstone of anticancer drug discovery.[12] The following protocols are fundamental for assessing the cytotoxic and mechanistic effects of furan-pyrimidine compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)[8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Furan-pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-pyrimidine compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[10] Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a plate reader.[17]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the furan-pyrimidine compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to membrane damage)

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry to generate a DNA content histogram.

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol for fixation

  • Staining solution containing propidium iodide (PI) and RNase A[7]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the furan-pyrimidine compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest induced by the compound.[9]

Quantitative Data Summary: Anticancer Activity of Furan-Pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of selected furan-pyrimidine derivatives against various cancer cell lines.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of Furo[2,3-d]pyrimidine Derivatives [8]

CompoundVEGFR-2 IC50 (nM)A549 IC50 (µM)HT-29 IC50 (µM)
4c 57.114.521.4
7b 42.56.668.51
7c 52.510.112.1
Sorafenib 41.16.608.78

Table 2: Cytotoxicity of Furo[2,3-d]pyrimidine Based Chalcones

CompoundMean GI50 (µM) (NCI 59 cell line)MCF-7 IC50 (µM)
5d 2.411.20 ± 0.21
5e 1.231.90 ± 0.32
Doxorubicin -3.30 ± 0.18

In Vivo Anticancer Activity: A Protocol for the Ehrlich Ascites Carcinoma (EAC) Model

In vivo studies are crucial for evaluating the therapeutic efficacy and toxicity of novel anticancer compounds in a whole-organism context. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used transplantable tumor model for screening anticancer drugs.

Principle: EAC cells are injected intraperitoneally into mice, where they proliferate and form a malignant ascites fluid. The antitumor effect of a test compound is evaluated by monitoring parameters such as tumor volume, tumor cell count, and the lifespan of the tumor-bearing mice.[5]

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Furan-pyrimidine compound for injection (dissolved in a suitable vehicle, e.g., 5% DMSO)

  • Standard anticancer drug (e.g., cisplatin or bleomycin)

  • Sterile saline solution

  • Syringes and needles

Procedure:

  • Tumor Inoculation: Inject a known number of EAC cells (e.g., 2.5 x 10^6 cells) intraperitoneally (i.p.) into each mouse.

  • Animal Grouping: Divide the mice into several groups (e.g., control, vehicle control, test compound at different doses, and standard drug).

  • Drug Administration: After 24 hours of tumor inoculation, begin treatment. Administer the furan-pyrimidine compound and the standard drug intraperitoneally for a specified period (e.g., daily for 10 days). The control group receives only the vehicle.

  • Monitoring: Monitor the mice daily for changes in body weight, general health, and survival.

  • Evaluation of Antitumor Activity:

    • Tumor Volume and Cell Count: At the end of the treatment period, sacrifice a subset of mice from each group and collect the ascitic fluid to measure its volume and the number of viable tumor cells.

    • Survival Time: Monitor the remaining mice to determine the mean survival time for each group. Calculate the percentage increase in lifespan (% ILS) compared to the control group.

Data Analysis: The efficacy of the furan-pyrimidine compound is determined by its ability to reduce tumor volume and cell count, and to increase the lifespan of the tumor-bearing mice compared to the control group.

In_Vivo_Workflow Start Start: EAC Cell Culture Inoculation Intraperitoneal Inoculation of EAC Cells into Mice Start->Inoculation Grouping Random Grouping of Mice (Control, Vehicle, Test, Standard) Inoculation->Grouping Treatment Daily Intraperitoneal Treatment (e.g., for 10 days) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Survival Treatment->Monitoring Endpoint Endpoint Evaluation Monitoring->Endpoint Tumor_Metrics Tumor Volume & Viable Cell Count Endpoint->Tumor_Metrics Survival_Analysis Mean Survival Time & % Increase in Lifespan Endpoint->Survival_Analysis Data_Analysis Data Analysis & Comparison Tumor_Metrics->Data_Analysis Survival_Analysis->Data_Analysis

Caption: Workflow for In Vivo Anticancer Activity Assessment.

Conclusion and Future Directions

Furan-pyrimidine compounds represent a highly promising class of molecules for the development of novel anticancer therapies. Their versatile synthesis allows for the creation of a diverse library of derivatives with potent activity against key oncogenic targets.[11] The protocols outlined in this guide provide a robust framework for the in vitro and in vivo evaluation of these compounds. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical development. The exploration of combination therapies, where furan-pyrimidine derivatives are used in conjunction with existing anticancer drugs, may also unlock synergistic effects and overcome drug resistance.

References

Application Notes and Protocols for the Antibacterial Screening of 2-Chloro-4-(furan-2-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Rationale for Targeting Pyrimidine Scaffolds

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. This crisis necessitates the exploration of novel chemical scaffolds that operate via mechanisms distinct from existing antibiotic classes. Pyrimidine derivatives have emerged as a promising area of research due to their foundational role in the biosynthesis of nucleic acids (DNA and RNA), making them attractive targets for antimicrobial agents.[1] The pyrimidine nucleus is a versatile scaffold, allowing for extensive functionalization to optimize antibacterial activity and pharmacokinetic properties.[2]

This guide provides a comprehensive framework for the synthesis and antibacterial evaluation of a specific class of these compounds: 2-Chloro-4-(furan-2-yl)pyrimidine and its analogs. The inclusion of a furan moiety is strategic; furan rings are present in numerous biologically active compounds and can act as bioisosteres for phenyl groups, offering modified electronic and steric properties that can enhance interactions with biological targets.[3][4]

Our objective is to equip researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to explore this chemical space. We will delve into the causality behind experimental choices, from the synthesis of a focused library of analogs to the precise execution of standardized antibacterial screening assays and the interpretation of the resulting data.

Part 1: Synthesis of this compound Analogs

A crucial first step in screening is the generation of the compounds of interest. The following is a representative, multi-step synthetic protocol for creating a small, focused library of analogs. The core idea is to first synthesize the this compound scaffold and then diversify it by substituting the chloro group, which acts as a good leaving group.

Protocol 1.1: Synthesis of the Core Scaffold and Analogs

This protocol is a generalized representation. Researchers should consult specific literature for reaction optimization.[5][6]

Step 1: Synthesis of 2,4-dichloro-pyrimidine (Commercially available, but can be synthesized) This is a common starting material. A typical synthesis involves the treatment of uracil with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Selective Suzuki or Stille Coupling to introduce the Furan Moiety This step selectively replaces the chlorine at the 4-position due to its higher reactivity compared to the chlorine at the 2-position.

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add furan-2-boronic acid (1.1 eq) for a Suzuki coupling.

  • Add a base such as sodium carbonate (Na₂CO₃, 2.0 eq) and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield This compound .

Step 3: Nucleophilic Aromatic Substitution to Generate Analogs The remaining chlorine at the 2-position can be displaced by various nucleophiles to create a library of analogs.

  • Dissolve the this compound (1.0 eq) in a suitable solvent like anhydrous propanol or DMF.[5]

  • Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol, 1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[7]

  • Heat the reaction mixture (temperature may range from 60 °C to 140 °C, potentially using microwave irradiation for faster reaction times) until TLC indicates the consumption of the starting material.[5]

  • Cool the mixture, remove the solvent under reduced pressure, and purify the resulting analog by column chromatography or recrystallization.

Part 2: In Vitro Antibacterial Screening Protocols

Once a library of analogs has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols describe two standard, universally accepted methods for antibacterial screening.

The Foundational Principle: Why We Use Standardized Methods

To ensure that experimental results are reproducible and comparable across different laboratories, it is imperative to use standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). These standards dictate crucial parameters including the choice of growth media, inoculum density, and incubation conditions.

Protocol 2.1: Agar Disk Diffusion (Kirby-Bauer) Method

This method is an excellent primary screening tool. It is a qualitative or semi-quantitative assay that provides a rapid visual assessment of a compound's ability to inhibit bacterial growth.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 2522)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Synthesized pyrimidine analogs

  • McFarland 0.5 turbidity standard

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface. Gently press each disk to ensure complete contact with the agar. Also apply a positive control antibiotic disk and a negative control disk (containing only the solvent).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm). The larger the zone of inhibition, the more susceptible the bacterium is to the compound.

Workflow for Agar Disk Diffusion

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Uniformly Swab MHA Plate with Bacterial Suspension A->C B Prepare Compound-Impregnated and Control Disks D Apply Disks to Inoculated Plate B->D C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F G Compare to Controls and Interpret Susceptibility F->G G cluster_plate Plate Preparation cluster_inoc Inoculation cluster_read Incubation & Reading P1 Add CAMHB to 96-well plate P2 Create 2-fold Serial Dilution of Compound (Wells 1-10) P1->P2 P3 Designate Growth (Well 11) & Sterility (Well 12) Controls P2->P3 I2 Add Inoculum to Wells 1-11 I1 Prepare Standardized Inoculum (5x10^5 CFU/mL) I1->I2 R1 Incubate at 35°C for 16-20 hours I2->R1 R2 Visually Inspect for Growth (Turbidity) R1->R2 R3 Determine MIC: Lowest Concentration with No Growth R2->R3 Compound Pyrimidine Analog (e.g., AN-03) FtsZ FtsZ Protein Compound->FtsZ Inhibits Death Cell Death / Filamentation Compound->Death Leads to Polymerization FtsZ Polymerization FtsZ->Polymerization GTP GTP GTP->FtsZ Binds to Z_Ring Z-Ring Formation Polymerization->Z_Ring Division Bacterial Cell Division Z_Ring->Division Division->Death

References

Application Notes and Protocols for Evaluating the Antifungal Properties of Pyrimidine Derivatives Containing Furan

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of the antifungal potential of a promising class of heterocyclic compounds: pyrimidine derivatives bearing a furan moiety. This document outlines the scientific rationale, potential mechanisms of action, detailed protocols for in vitro antifungal susceptibility testing, and key considerations for structure-activity relationship (SAR) studies.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains, coupled with the limited arsenal of currently available antifungal drugs, necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1]

Pyrimidine and furan are two heterocyclic scaffolds of significant interest in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, is found in several commercial fungicides and is known to exhibit a broad spectrum of biological activities.[2][3][4] The furan ring system is also a common motif in pharmacologically active compounds and can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[5] The strategic hybridization of these two moieties presents a promising avenue for the development of novel antifungal candidates. This guide provides the foundational methodologies to rigorously assess the antifungal efficacy of these hybrid molecules.

Proposed Mechanism of Action: A Synergistic Approach

While the precise molecular mechanism for every new pyrimidine-furan hybrid must be determined empirically, a plausible mode of action can be hypothesized based on the known activities of the parent scaffolds. Pyrimidine derivatives have been shown to exert their antifungal effects through various mechanisms, including the inhibition of essential fungal enzymes and disruption of cellular homeostasis.

A key fungal-specific target is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the fungal cell of essential pyrimidines, thereby halting DNA and RNA synthesis.[6] Another identified mechanism for some pyrimidine-based compounds is the disruption of endoplasmic reticulum (ER) function and homeostasis, leading to a fungicidal unfolded protein response.[1]

The furan moiety may play a crucial role in enhancing the compound's binding affinity to the fungal target enzyme or in modulating its pharmacokinetic properties. Molecular docking studies on similar heterocyclic hybrids suggest that the furan ring can engage in key interactions within the active site of fungal enzymes, such as lanosterol 14α-demethylase (a target for azole antifungals) or glucosamine-6-phosphate synthase.[5][7]

The following diagram illustrates a hypothesized mechanism targeting fungal DHODH.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Compound Pyrimidine-Furan Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Inhibition Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Biosynthesis Catalyzes DNA_RNA DNA & RNA Synthesis Biosynthesis->DNA_RNA Provides Precursors CellDeath Fungal Cell Death DNA_RNA->CellDeath Inhibition leads to

Caption: Hypothesized mechanism of action for pyrimidine-furan derivatives.

Protocols for Antifungal Susceptibility Testing

To ensure reproducibility and comparability of data, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38 and EUCAST E.DEF 9.1)

This protocol is designed to determine the lowest concentration of a test compound that inhibits the visible growth of a fungus.

Materials:

  • Test pyrimidine-furan derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the pyrimidine-furan derivative in DMSO to a high concentration (e.g., 10 mg/mL). This will serve as the stock solution.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

    • For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI medium. Typically, this involves adding 100 µL of RPMI to all wells except the first column. Add 200 µL of the highest concentration of the test compound (prepared from the stock solution) to the first well, then transfer 100 µL to the second well, mix, and continue the serial dilution across the plate, discarding the final 100 µL.

    • The final concentrations may range, for example, from 128 µg/mL to 0.25 µg/mL.

    • Include a positive control (a known antifungal), a negative/sterility control (medium only), and a growth control (medium + inoculum, no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[3]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For azoles and related compounds, a prominent reduction in growth (≥50% inhibition) compared to the growth control may be used as the endpoint.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC assay and determines the lowest concentration of the compound that results in fungal death.

Procedure:

  • Subculturing from MIC Plates:

    • Following MIC determination, select the wells showing complete growth inhibition (i.e., at and above the MIC).

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-20 µL) from each of these clear wells onto a fresh SDA plate.[1][8]

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in subcultures from the growth control well.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU count (typically ≥99.9% killing) compared to the initial inoculum.[2]

The following diagram outlines the workflow for antifungal susceptibility testing.

Antifungal_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay A1 Prepare Compound Stock Solution (in DMSO) B1 Serial Dilution of Compound in 96-well Plate A1->B1 A2 Prepare Standardized Fungal Inoculum B2 Inoculate Plate with Fungi A2->B2 B1->B2 B3 Incubate at 35°C (24-72h) B2->B3 B4 Read MIC (Lowest concentration with no visible growth) B3->B4 C1 Subculture from Clear Wells (≥MIC) onto Agar Plates B4->C1 Proceed with clear wells C2 Incubate Agar Plates (24-48h) C1->C2 C3 Read MFC (Lowest concentration with no fungal colonies) C2->C3

Caption: Experimental workflow for MIC and MFC determination.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrimidine-furan scaffold is crucial for optimizing antifungal potency and understanding the structural requirements for activity. Key modifications can include substitutions on both the pyrimidine and furan rings.

Key Considerations for SAR:

  • Substituents on the Pyrimidine Ring: Investigate the effect of electron-donating and electron-withdrawing groups at various positions.

  • Substituents on the Furan Ring: The 5-position of the furan ring is a common site for substitution. Aryl or substituted aryl groups at this position can significantly influence activity.

  • Linker between the Rings: If the rings are not directly fused, the nature and length of the linker can impact conformational flexibility and target binding.

The following table summarizes hypothetical SAR data for a series of pyrimidine-furan derivatives against C. albicans.

Compound IDR1 (Pyrimidine)R2 (Furan-5-position)MIC (µg/mL) vs. C. albicans
PF-01 -H-Phenyl32
PF-02 -CH3-Phenyl16
PF-03 -Cl-Phenyl8
PF-04 -Cl-4-Chlorophenyl4
PF-05 -Cl-4-Methoxyphenyl16
PF-06 -Cl-4-Nitrophenyl2

Interpretation of SAR Data: From this hypothetical data, one could infer that:

  • Substitution at the R1 position of the pyrimidine ring with an electron-withdrawing group like chlorine enhances antifungal activity (PF-03 vs. PF-01 and PF-02).

  • Substitution on the phenyl ring at the R2 position is also critical. Electron-withdrawing groups (e.g., -Cl, -NO2) lead to a significant increase in potency (PF-04 and PF-06), while an electron-donating group (-OCH3) is less favorable (PF-05).

This systematic approach allows for the rational design of more potent antifungal agents based on empirical data.

Conclusion

The development of pyrimidine derivatives containing a furan moiety represents a viable strategy in the search for new antifungal therapies. The protocols and guidelines presented here provide a robust framework for the initial screening and evaluation of these compounds. By combining standardized susceptibility testing with systematic SAR analysis, researchers can effectively identify and optimize lead candidates for further preclinical development.

References

Application Notes and Protocols for In Vitro Testing of 2-Chloro-4-(furan-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Furanopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The fusion of a furan moiety to the pyrimidine core, as seen in 2-Chloro-4-(furan-2-yl)pyrimidine and its analogs, introduces unique structural and electronic properties that can significantly influence their interaction with biological targets.[6][7] This class of compounds has emerged as a promising area of research, particularly in the development of novel kinase inhibitors and cytotoxic agents for oncology.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate assessment of their cytotoxic, kinase inhibitory, and anti-inflammatory potential.

Part 1: Anticancer Activity Evaluation

Derivatives of this compound are frequently investigated for their potential as anticancer agents.[10][11] The primary in vitro assessment involves evaluating their cytotoxicity against various cancer cell lines. This initial screening is crucial for determining the potency and selectivity of the compounds.

Rationale for Cytotoxicity Profiling

Cytotoxicity assays are fundamental in the early stages of drug discovery to identify compounds that can inhibit cell growth or induce cell death.[12][13] By testing against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, liver, lung), a preliminary understanding of the compound's spectrum of activity can be established.[14][15] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell proliferation by 50%.[13]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Stock Solutions of Derivatives (in DMSO) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture Culture and Maintain Cancer Cell Lines Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Absorbance_Reading Read Absorbance on Plate Reader Viability_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10][15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[19]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Data Presentation: Summarize the IC50 values in a table for clear comparison across different cell lines and compounds.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-7 (Breast)e.g., 15.2 ± 1.8
Derivative 1HCT-116 (Colon)e.g., 9.8 ± 1.2
Derivative 2MCF-7 (Breast)e.g., 5.4 ± 0.7
Derivative 2HCT-116 (Colon)e.g., 3.1 ± 0.5
DoxorubicinMCF-7 (Breast)e.g., 0.5 ± 0.1
DoxorubicinHCT-116 (Colon)e.g., 0.3 ± 0.08

Note: The provided IC50 values are hypothetical and should be replaced with experimental data.

Part 2: Kinase Inhibition Assays

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[20][21] Many 2,4-substituted pyrimidine derivatives exert their anticancer effects by targeting specific kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[8] Therefore, evaluating the kinase inhibitory activity of this compound derivatives is a critical step in elucidating their mechanism of action.

Rationale for Kinase Profiling

Kinase inhibition assays are biochemical assays designed to measure the ability of a compound to inhibit the activity of a specific kinase. These assays are essential for identifying the molecular targets of the compounds and for understanding their structure-activity relationships (SAR). A common approach is to screen the compounds against a panel of kinases to assess their potency and selectivity.

Signaling Pathway of Interest: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Furanopyrimidine derivatives have been reported to exhibit potent inhibitory activity against VEGFR-2.[6]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Compound This compound Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • This compound derivatives

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data with the negative control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.[4] Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO).[3][4]

Rationale for Anti-inflammatory Screening

Evaluating the anti-inflammatory potential of this compound derivatives can reveal additional therapeutic applications and provide insights into their multifaceted mechanisms of action.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite standard

  • This compound derivatives

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) is essential to ensure that the observed NO inhibition is not a result of cell death.[1]

Data Presentation: Present the percentage of NO inhibition at various concentrations in a bar graph and report the IC50 value for NO inhibition.

Compound IDNO Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
Derivative 1e.g., 25.6 ± 2.1e.g., > 100
Derivative 2e.g., 12.3 ± 1.5e.g., > 100
L-NAME (Positive Control)e.g., 18.4 ± 1.9e.g., > 100

Note: The provided IC50 values are hypothetical and should be replaced with experimental data.

Part 4: Target Validation and Mechanism of Action Studies

Once promising lead compounds are identified, further studies are necessary to validate their molecular targets and elucidate their detailed mechanism of action.

Western Blot Analysis

Western blotting can be used to assess the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway.[21] For example, if a compound is a potent VEGFR-2 inhibitor, Western blotting can be used to detect a decrease in the phosphorylation of downstream targets like ERK.[6]

Cell Cycle Analysis and Apoptosis Assays

Flow cytometry-based assays can determine if the compounds induce cell cycle arrest or apoptosis.[6] This provides valuable information on how the compounds exert their cytotoxic effects.

Conclusion

The in vitro testing protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound derivatives. By systematically assessing their anticancer, kinase inhibitory, and anti-inflammatory activities, researchers can identify promising lead candidates for further preclinical and clinical development. The integration of biochemical and cell-based assays, coupled with rigorous data analysis, is paramount for advancing our understanding of this important class of therapeutic agents.

References

Application Notes and Protocols: Pharmacological Profiling of Furan-Containing Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Furan-Pyrimidine Hybrids

The fusion of furan and pyrimidine rings creates a class of heterocyclic compounds with significant therapeutic potential.[1][2] The furan moiety, a five-membered aromatic ring with one oxygen atom, is a versatile scaffold found in numerous bioactive natural products and synthetic drugs.[1][2][3][4][5][6][7] Its electron-rich nature and ability to participate in various molecular interactions contribute to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] The pyrimidine ring, a cornerstone of nucleic acids, is a privileged structure in medicinal chemistry, integral to numerous approved drugs with a wide range of biological effects.[8] The strategic combination of these two pharmacophores in furan-containing pyrimidines has yielded novel molecular entities with enhanced and diverse biological activities, making them a focal point in contemporary drug discovery.

This guide provides a comprehensive overview of the pharmacological profile of furan-containing pyrimidines, with a focus on their anticancer and antimicrobial activities. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Furan-containing pyrimidines have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[8][9][10][11] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Kinase Signaling

A significant number of furan-containing pyrimidines exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular processes.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several furo[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[12][13][14][15] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor angiogenesis and growth.[12][13][14][15]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, particularly in non-small cell lung cancer. Furanopyrimidine-based compounds have been developed as third-generation EGFR inhibitors, demonstrating selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type, thereby reducing off-target toxicities.[16][17]

  • PI3K/AKT Dual Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, demonstrating potent anticancer activity and inducing cell cycle arrest and apoptosis.[18]

Signaling Pathway: VEGFR-2 Inhibition by Furo[2,3-d]pyrimidines

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAF RAF P_VEGFR2->RAF Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Furanopyrimidine Furan-containing Pyrimidine Furanopyrimidine->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by furan-containing pyrimidines.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of furan-containing pyrimidines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7, A549, HT-29)[13][14]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Furan-containing pyrimidine compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the furan-containing pyrimidine compounds in DMSO.

    • Prepare serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Sorafenib).[12]

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: In Vitro Cytotoxicity Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. 48-72h Incubation C->D E 5. Add MTT Solution D->E F 6. 4h Incubation E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & IC₅₀ H->I

Caption: A stepwise workflow for the MTT-based in vitro cytotoxicity assay.

Antimicrobial and Antifungal Activity

Furan-containing pyrimidines have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing concern of antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action for many furan-containing pyrimidines are still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with essential microbial processes, such as:

  • Inhibition of microbial enzymes: The heterocyclic scaffold may bind to the active sites of crucial bacterial or fungal enzymes, disrupting their function.

  • Disruption of cell membrane integrity: The lipophilic nature of the furan ring could facilitate interaction with and disruption of the microbial cell membrane.

  • Interference with nucleic acid synthesis: The pyrimidine moiety, being a fundamental component of DNA and RNA, might interfere with their synthesis in microbial cells.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of furan-containing pyrimidines against bacterial and fungal strains using the broth microdilution method.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Aspergillus niger, Candida albicans)[8]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Furan-containing pyrimidine compounds

  • DMSO

  • Sterile 96-well microplates

  • Standard antibiotics (e.g., Ciprofloxacin, Chloramphenicol) and antifungals (e.g., Fluconazole) as positive controls[8]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the furan-containing pyrimidine compounds in DMSO.

    • Perform a two-fold serial dilution of the compounds in the broth medium in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

Experimental Workflow: MIC Determination

MIC_Workflow A 1. Prepare Microbial Inoculum (0.5 McFarland) C 3. Inoculate Wells A->C B 2. Serial Dilution of Compounds in 96-well plate B->C D 4. Incubate (Bacteria: 24h, Fungi: 48h) C->D E 5. Visual Inspection or Absorbance Reading D->E F 6. Determine MIC E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the reported biological activities of representative furan-containing pyrimidine compounds.

Table 1: Anticancer Activity of Selected Furan-Containing Pyrimidines

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Furo[2,3-d]pyrimidine Derivative 7b VEGFR-2A5496.66[12][13][14]
HT-298.51[12][13][14]
Furo[2,3-d]pyrimidine Derivative 4c VEGFR-2A54914.5[12][13][14]
Furan-based Pyrimidine 7 Tubulin PolymerizationMCF-72.96[10]
Furan-based Pyrimidine 4 Tubulin PolymerizationMCF-74.06[10]
Furo[2,3-d]pyrimidine 10b PI3Kα/β, AKTHS 578T1.51 (GI₅₀)[18]
Furanopyrimidine 52 EGFRL858R/T790MBaF30.020 (CC₅₀)[16][17]

Table 2: Antimicrobial Activity of Selected Furan-Containing Pyrimidines

Compound IDMicrobial StrainMIC (µg/mL)Reference
Furan-based Pyrimidine-Thiazolidinone 8k E. coli12.5
Furan-based Pyrimidine-Thiazolidinone 8d A. niger100
Furan-based Pyrimidine-Thiazolidinone 8e A. niger100
Pyrimidine containing Furanose 6P Fungal StrainsSignificant Activity[8][9]
Pyrimidine containing Furanose 6D Fungal StrainsSignificant Activity[8][9]
Pyrimidine containing Furanose 6M Fungal StrainsSignificant Activity[8][9]

Conclusion and Future Directions

Furan-containing pyrimidines represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens warrants further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) of 2-Chloro-4-Heteroarylpyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical functionality have made pyrimidine derivatives a highly successful class of compounds in drug development, particularly as kinase inhibitors for oncology.[3][4][5] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-disubstituted pyrimidine core serves as an excellent bioisostere for the adenine base of ATP, enabling competitive inhibition at the kinase hinge region.

This application note provides a detailed exploration of the structure-activity relationship (SAR) for a specific, synthetically tractable, and highly potent subclass: the 2-chloro-4-heteroarylpyrimidines. The chlorine atom at the C2 position acts as a crucial synthetic handle for further diversification while also contributing to the molecule's overall electronic properties. The heteroaryl moiety at the C4 position is a key determinant of potency and selectivity, offering a vector for deep exploration of the kinase active site. We will dissect the nuanced roles of each substituent, provide actionable insights for optimizing biological activity, and present detailed protocols for the synthesis and evaluation of these promising compounds.

Core Scaffold and Key Interaction Points

The fundamental 2-chloro-4-heteroarylpyrimidine scaffold is designed to interact with the ATP-binding pocket of protein kinases. The pyrimidine nitrogen atoms typically form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine.

dot

Caption: Core scaffold and key positions for SAR studies.

Dissecting the Structure-Activity Relationship

The biological activity of 2-chloro-4-heteroarylpyrimidines is profoundly influenced by the nature of the substituents at the C2, C4, C5, and C6 positions.

The C4-Heteroaryl Moiety: The Engine of Potency and Selectivity

The choice of the heteroaryl ring at the C4 position is arguably the most critical determinant of a compound's potency and kinase selectivity profile. This group projects into the ATP binding site, where it can form specific interactions with amino acid residues.

  • Impact of the Heteroaryl Ring System: Different heteroaromatic systems, such as thiazole, pyrazole, and indazole, have been successfully employed.[3][4][5] For instance, 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[5] The electronic nature and hydrogen bonding capacity of the heteroaryl ring are crucial.

  • Substituents on the Heteroaryl Ring: Modifications to the C4-heteroaryl group can fine-tune activity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, functional groups on the thiazole moiety were investigated to modulate CDK9 potency and selectivity.[6] These substituents can occupy small hydrophobic pockets or interact with solvent-exposed regions, significantly impacting the binding affinity.

The C2 Position: From Synthetic Intermediate to Active Participant

While the 2-chloro group is often introduced as a reactive site for subsequent nucleophilic substitution, its electronic properties can influence the overall activity.[7][8]

  • Nucleophilic Substitution: The chlorine atom is an excellent leaving group, allowing for the introduction of various amine-containing fragments. This is a common strategy to build out the molecule and engage with different parts of the kinase active site. For example, the synthesis of Dasatinib, a dual Src/Abl inhibitor, involves the displacement of a chlorine atom on a pyrimidine ring.[5]

  • Direct Contribution to Activity: In some cases, the 2-chloro substituent is retained in the final active compound. Its electron-withdrawing nature can modulate the pKa of the pyrimidine nitrogens, affecting the strength of the hinge-binding interactions.

The C5 and C6 Positions: Fine-Tuning Potency and Physicochemical Properties

Substitutions at the C5 and C6 positions of the pyrimidine ring are used to enhance potency and optimize drug-like properties.

  • C5 Position: Small, electron-withdrawing groups like bromine or cyano at the C5 position can enhance potency. In a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 inhibitors, the incorporation of a bromide at the 5-position of the pyrimidine core led to a potent compound.[9]

  • C6 Position: The C6 position often points towards the solvent-exposed region of the ATP-binding pocket. Introducing groups at this position can improve solubility and other pharmacokinetic properties. For example, in a series of anticancer agents, 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines were synthesized and evaluated.[10]

Data Presentation: SAR Summary Table

The following table summarizes the general SAR trends for 2-chloro-4-heteroarylpyrimidines based on published data. IC50 values are representative and will vary depending on the specific kinase and assay conditions.

PositionModificationGeneral Effect on ActivityExample Target(s)Representative IC50 Range
C4 Thiazole, Pyrazole, IndazoleHigh Potency, Selectivity DriverCDK9, Src/Abl, EGFR1 nM - 1 µM
C4-Sub Small hydrophobic groupsIncreased PotencyVarious Kinases10 nM - 500 nM
C2 -Cl (retained)Modulates Hinge BindingVarious KinasesVaries
C2 -NHR (substituted)Significant increase in potencySrc/Abl, EGFR1 nM - 100 nM
C5 -Br, -CNIncreased PotencyPAK150 nM - 1 µM
C6 Alkyl, ArylModulates solubility and PKVarious KinasesVaries

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of 2-chloro-4-heteroarylpyrimidine derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.

Protocol 1: General Synthesis of 2-Chloro-4-Heteroarylpyrimidines

This protocol outlines a common synthetic route starting from 2,4-dichloropyrimidine.

dot

Synthesis_Workflow start 2,4-Dichloropyrimidine step1 Suzuki or Stille Coupling (Heteroarylboronic acid or stannane, Pd catalyst, base) start->step1 intermediate 2-Chloro-4-heteroarylpyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (Amine R-NH2, base, solvent) intermediate->step2 product Final 2-Amino-4-heteroarylpyrimidine Derivative step2->product

Caption: General synthetic workflow.

Materials:

  • 2,4-Dichloropyrimidine

  • Appropriate heteroarylboronic acid or heteroarylstannane

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvent (e.g., Dioxane/Water, Toluene)

  • Amine for C2 substitution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Step 1: Suzuki/Stille Coupling at C4 a. To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the heteroarylboronic acid (1.1 eq), a base (e.g., Na2CO3, 2.0 eq), and the palladium catalyst (0.05 eq). b. Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). c. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography to yield the 2-chloro-4-heteroarylpyrimidine intermediate.[7][11]

  • Step 2: Nucleophilic Aromatic Substitution at C2 (Optional) a. Dissolve the 2-chloro-4-heteroarylpyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., DMSO, NMP). b. Add the desired amine (1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). d. Cool the reaction, pour into water, and collect the precipitate by filtration, or extract with an organic solvent. e. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Self-Validation:

  • Confirm the structure of the intermediate and final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess purity using HPLC (>95% is recommended for biological assays).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: a. To each well of a 384-well plate, add the test compound at various concentrations. b. Add the Aurora Kinase A enzyme to each well (except for no-enzyme controls). c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Self-Validation:

  • Run a known standard inhibitor (e.g., Alisertib for Aurora A) in parallel to validate the assay performance.

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.

Protocol 3: Cell-Based Antiproliferative Assay (Example: HCT-116 Colon Cancer Cells)

This protocol measures the ability of a compound to inhibit the growth of cancer cells.

Materials:

  • HCT-116 human colon carcinoma cell line

  • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: a. Equilibrate the plates to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle-treated control cells. . Plot the percent cell viability versus the logarithm of the compound concentration. c. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).[12]

Self-Validation:

  • Include a standard cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Perform a preliminary DMSO tolerance test to ensure the vehicle concentration is not toxic to the cells.

Conclusion and Future Directions

The 2-chloro-4-heteroarylpyrimidine scaffold is a versatile and highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR is well-defined, with the C4-heteroaryl group being the primary driver of potency and selectivity, while the C2, C5, and C6 positions offer ample opportunities for fine-tuning activity and optimizing pharmacokinetic properties. The synthetic accessibility of this scaffold allows for rapid generation of diverse chemical libraries, facilitating the exploration of chemical space around the kinase ATP-binding site. Future work in this area will likely focus on developing inhibitors with novel kinase selectivity profiles, overcoming clinical resistance mechanisms, and improving the overall drug-like properties of this important class of molecules.[13]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with these substrates. Due to the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, these couplings can be challenging. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Triage: Addressing Critical Issues

This section provides rapid-response solutions to the most common problems encountered during the Suzuki coupling of 2-chloropyrimidines. Use the workflow diagram below to diagnose the state of your reaction and find the appropriate guidance.

Troubleshooting_Workflow start Reaction Outcome: Low Yield or No Product check_sm Analysis Check: Is 2-chloropyrimidine starting material consumed? start->check_sm sm_present NO: Significant starting material remains check_sm->sm_present No sm_consumed YES: Starting material is mostly consumed check_sm->sm_consumed Yes catalyst_issue Root Cause: Catalyst Inactivity or Low Substrate Reactivity sm_present->catalyst_issue solution_catalyst Solutions: 1. Switch to a more active catalyst/ligand system (e.g., Buchwald ligands like SPhos/XPhos). 2. Increase reaction temperature. 3. Ensure rigorous inert atmosphere. catalyst_issue->solution_catalyst side_reactions Root Cause: Dominant Side Reactions sm_consumed->side_reactions homocoupling Observation: Biaryl product from boronic acid detected side_reactions->homocoupling Homocoupling? protodeboronation Observation: Unsubstituted pyrimidine or arene from boronic acid detected side_reactions->protodeboronation Protodeboronation/ Dehalogenation? solution_homocoupling Solutions: 1. Use a Pd(0) source (e.g., Pd₂(dba)₃) or ensure efficient reduction of Pd(II) precatalyst. 2. Rigorously degas solvents to remove O₂. 3. Use bulky, electron-rich ligands. homocoupling->solution_homocoupling solution_protodeboronation Solutions: 1. Use a more stable boronic acid derivative (pinacol ester or MIDA boronate). 2. Use anhydrous conditions if possible. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). protodeboronation->solution_protodeboronation

Caption: Workflow for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Catalyst and Reaction Conditions

Q1: My Suzuki coupling with a 2-chloropyrimidine is failing or giving very low yields. What is the most common reason?

A: The primary culprit is often the difficulty of the oxidative addition step. The Carbon-Chlorine (C-Cl) bond in 2-chloropyrimidines is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] Furthermore, the pyrimidine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] This requires a highly active catalyst system to overcome the high activation energy barrier. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]

Q2: Which palladium catalyst and ligand system is best for 2-chloropyrimidines?

A: Highly active catalyst systems are required. While Pd(PPh₃)₄ can sometimes be effective, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally superior for activating C-Cl bonds.[1][3]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are frequently effective. They stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[1][4]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr are also highly effective and can promote couplings of challenging substrates.[1]

A systematic screening of catalysts and ligands is often the most effective approach to identify the optimal system for your specific substrates.[3]

Catalyst / Ligand SystemCommon SubstratesTypical YieldNotesSource
Pd(PPh₃)₄2,4-Dichloropyrimidine71-81%A classic choice, can be effective, especially with microwave heating.[5][6]
Pd₂(dba)₃ / P(t-Bu)₃Resin-supported chloropyrimidinesModerateEffective for solid-phase synthesis.[7]
Pd(OAc)₂ / SPhos5-Bromo-2-chloropyrimidineHighExcellent for promoting C-Br bond reactivity.[8]
PdCl₂(dppf)2,4-Dichloropyrimidine~70%The wide bite angle can promote effective reductive elimination.[5]

Q3: What is the optimal base and solvent for coupling 2-chloropyrimidines?

A: The choice of base and solvent is highly interdependent and substrate-specific.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[1][9] For challenging couplings with 2-chloropyrimidines, stronger bases are often necessary.

    • Potassium Phosphate (K₃PO₄): Frequently the base of choice for difficult couplings involving heteroaryl chlorides.[1]

    • Cesium Carbonate (Cs₂CO₃): Another strong base that is often effective when others fail.

    • Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃): Common, cost-effective choices that work well in many systems, often in aqueous solvent mixtures.[1][5]

  • Solvent: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane, Toluene, THF: These are excellent choices, often used with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.[1][5][7] A 2:1 or 4:1 mixture of dioxane/water is a common starting point.[5][10]

Q4: Can I run the reaction open to the air?

A: This is strongly discouraged. The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.[11] Oxygen can form inactive palladium oxides and promote the unwanted homocoupling of the boronic acid, both of which will significantly reduce your yield.[1][12] It is critical to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]

Side Reactions and Byproducts

Q5: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how can I prevent it?

A: You are observing homocoupling , a common side reaction where two molecules of your boronic acid couple together.[1] This is primarily caused by:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that produces the homocoupled product.[12]

  • Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid before being fully reduced to the active Pd(0) state.[1][4]

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are free of oxygen by using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1][11]

  • Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize homocoupling that occurs during the initial reduction step.[4][12]

Q6: My main byproduct is the pyrimidine core without the chlorine (dehalogenation) or my boronic acid has been converted back to an arene (protodeboronation). How do I solve this?

A: These are two distinct but related issues.

  • Protodeboronation: This is the hydrolysis of the C-B bond of your boronic acid, replacing it with a C-H bond. It is a very common decomposition pathway, especially with electron-deficient heteroaryl boronic acids and under aqueous basic conditions.[1][2][13]

  • Dehalogenation: This is the reduction of your 2-chloropyrimidine, where the chlorine is replaced by a hydrogen. This occurs via a palladium-hydride (Pd-H) intermediate, which can form from reactions with the base, solvent (e.g., alcohols), or trace water.[14][15]

Solutions to Minimize Both:

  • Use More Stable Boron Reagents: Boronic acids are susceptible to protodeboronation.[16] Switching to more stable derivatives like boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts can dramatically reduce this side reaction.[1][13]

  • Optimize the Base: Screen different bases. Sometimes a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄ can be less prone to forming the Pd-H species that cause dehalogenation.[15]

  • Protect N-H Groups: If your pyrimidine or coupling partner contains an N-H group (like a pyrrole or indole), deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the N-H group can suppress this side reaction.[15]

The Suzuki-Miyaura Catalytic Cycle: Key Steps

Understanding the mechanism is key to effective troubleshooting. For 2-chloropyrimidines, the Oxidative Addition step is often rate-limiting and the most challenging part of the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-Cl (Oxidative Adduct) pd0->oa_complex Oxidative Addition (Often Slow Step) pd0->oa_complex tm_complex [R¹-Pd(II)L₂-R²]⁺ oa_complex->tm_complex Transmetalation re_complex R¹-R² (Product) tm_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration r1cl 2-Chloropyrimidine (R¹-Cl) r1cl->oa_complex boronic Boronic Acid/Ester (R²-B(OR)₂) boronate [R²-B(OR)₂(OH)]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->tm_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the difficult oxidative addition step.

Protocols and Methodologies

General Protocol for Suzuki Coupling of a 2-Chloropyrimidine

This procedure is a robust starting point and should be optimized for specific substrates. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[11]

Materials:

  • 2-Chloropyrimidine (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the 2-chloropyrimidine, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[1][11]

  • Solvent Addition: Add the degassed solvent via a syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Decision Tree for Reaction Component Selection

Component_Selection start Starting Point: Suzuki Coupling of a 2-Chloropyrimidine catalyst_q Catalyst/Ligand System? start->catalyst_q buchwald High Activity Needed: Use Buchwald system (e.g., Pd₂(dba)₃ + SPhos/XPhos) catalyst_q->buchwald Difficult Substrate classic Standard Conditions: Try Pd(PPh₃)₄ catalyst_q->classic Simple Substrate boron_q Boron Source? buchwald->boron_q classic->boron_q boronic_acid Standard: Boronic Acid boron_q->boronic_acid Stable/Robust boronic_ester Side Reaction Risk: Use Boronic Ester (Bpin) or Trifluoroborate Salt boron_q->boronic_ester Prone to Protodeboronation base_q Base Selection? boronic_acid->base_q boronic_ester->base_q k3po4 Strong Base: Start with K₃PO₄ base_q->k3po4 Anhydrous/Aprotic Solvent k2co3 Milder Conditions: Use K₂CO₃ or Na₂CO₃ (often with H₂O) base_q->k2co3 Aqueous Co-Solvent reaction_setup Assemble Reaction Under Inert Atmosphere k3po4->reaction_setup k2co3->reaction_setup

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Chloro-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of 2-aryl-4-(furan-2-yl)pyrimidines from 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond formation, troubleshoot common issues, and understand the mechanistic nuances of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Suzuki-Miyaura reaction?

A1: The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[1][2][3] The essential components are:

  • Aryl Halide: In this case, this compound.

  • Organoboron Reagent: Typically an arylboronic acid or a more stable derivative like a pinacol ester or trifluoroborate salt.[4][5]

  • Palladium Catalyst: A source of Pd(0), which is the active catalytic species. This can be a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ that is reduced in situ.[2][4]

  • Ligand: Often a phosphine-based ligand that stabilizes the palladium center and modulates its reactivity.

  • Base: Required to activate the organoboron reagent for the transmetalation step.[2][4]

  • Solvent: An appropriate solvent system that can dissolve the reactants and facilitate the reaction, often a mixture of an organic solvent and water.[4][5]

Q2: Why is the choice of catalyst and ligand so critical for coupling with a chloro-pyrimidine substrate?

A2: The reactivity of aryl halides in the Suzuki reaction generally follows the trend I > Br > Cl > F.[6] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond, which makes the initial oxidative addition step—often the rate-determining step—more challenging.[7][8] For a substrate like this compound, which is also an electron-deficient heteroaromatic system, a highly active catalyst system is necessary.

  • Electron-rich and Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[7] These ligands are electron-donating, which facilitates the oxidative addition of the palladium into the C-Cl bond. Their steric bulk can also promote the final reductive elimination step and prevent catalyst deactivation.[9]

  • Precatalysts: Modern precatalysts are designed for efficient generation of the active Pd(0) species, which can improve reaction consistency and efficiency, especially with challenging substrates.[4][9]

Q3: What are the common side reactions I should be aware of?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.[4]

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[7] It is particularly problematic with electron-deficient or certain heteroaryl boronic acids and is often catalyzed by the base.[4][10]

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. Homocoupling of the boronic acid is often mediated by the palladium catalyst.[10]

  • Dehalogenation: The chloro group on the pyrimidine can be replaced by a hydrogen atom, leading to the formation of 4-(furan-2-yl)pyrimidine. This can happen if the oxidative addition is followed by a side reaction with a hydride source in the mixture.[4]

  • Oxidation of Boronic Acid: Boronic acids can be oxidized to phenols, especially if there are peroxides in the solvent (e.g., aged THF or dioxane).[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Scenario 1: Low or No Conversion of Starting Material

Question: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted this compound. What's going wrong?

Answer: This is a common issue, often pointing to a problem with the initial, and most difficult, step of the catalytic cycle: oxidative addition.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have been deactivated.[7][9]

    • Solution: Ensure your reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Try switching to a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 precatalyst).[9]

  • Insufficiently Active Ligand: For a challenging aryl chloride, a simple ligand like triphenylphosphine (PPh₃) may not be electron-rich enough to promote oxidative addition.[7][11]

    • Solution: Switch to a more electron-donating and sterically hindered ligand. Buchwald-type ligands (XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (IPr, SIPr) are excellent choices for activating aryl chlorides.[7][12]

  • Reaction Temperature is Too Low: The energy barrier for oxidative addition of aryl chlorides is higher than for bromides or iodides.[7]

    • Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C.[3] If using lower boiling point solvents like THF, consider switching to higher boiling point options like dioxane or toluene.[5]

Troubleshooting Workflow: Low Conversion

G Start Low Conversion Observed Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Check_Temp Is the temperature adequate? Check_Catalyst->Check_Temp Yes Action_Catalyst Switch to Buchwald ligand (XPhos) or NHC ligand (IPr). Use a modern precatalyst. Check_Catalyst->Action_Catalyst No Check_Base Is the base appropriate? Check_Temp->Check_Base Yes Action_Temp Increase temperature (80-120 °C). Switch to higher boiling solvent (e.g., Dioxane, Toluene). Check_Temp->Action_Temp No Result Improved Conversion Check_Base->Result Yes Action_Base Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Action_Base No Action_Catalyst->Check_Temp Action_Temp->Check_Base Action_Base->Result

Caption: Decision workflow for troubleshooting low conversion.

Scenario 2: Significant Protodeboronation of the Boronic Acid

Question: My desired product is forming, but I'm also seeing a large amount of the corresponding arene from my boronic acid. How can I prevent this?

Answer: Protodeboronation is a frequent side reaction, especially with aqueous bases and sensitive boronic acids.[7][10] The furan ring in your substrate can also be sensitive.

Possible Causes & Solutions:

  • Base-Induced Hydrolysis: Strong aqueous bases can accelerate the cleavage of the C-B bond.[10]

    • Solution 1: Switch to a less nucleophilic or anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] Using anhydrous conditions with a base like potassium fluoride (KF) can also be beneficial.[2]

    • Solution 2: Use a less aqueous solvent system. While some water is often beneficial, excessive amounts can promote hydrolysis. Try reducing the water content or using a solvent system like anhydrous dioxane or toluene.[4]

  • Unstable Boronic Acid: Some heteroaryl boronic acids are inherently unstable under reaction conditions.[4][13]

    • Solution: Convert the boronic acid to a more stable derivative. Boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[5][14]

Scenario 3: Formation of Homocoupled Byproducts

Question: I am observing significant amounts of biaryl (from my boronic acid) and/or a dimer of my pyrimidine starting material. What causes this and how can I minimize it?

Answer: Homocoupling is another common palladium-catalyzed side reaction.

Possible Causes & Solutions:

  • Oxygen in the Reaction: Trace oxygen can promote the homocoupling of boronic acids.[9]

    • Solution: Ensure your reaction setup is rigorously degassed. Use a freeze-pump-thaw technique for solvents or sparge thoroughly with an inert gas (Argon or Nitrogen) for an extended period.[6][15]

  • High Catalyst Loading or Temperature: Sometimes, forcing conditions can favor side reactions.

    • Solution: Try reducing the catalyst loading slightly. While challenging substrates need active catalysts, an excessive amount might lead to side products. Similarly, running the reaction at the lowest effective temperature can sometimes improve selectivity.

  • Inefficient Transmetalation: If the transmetalation step is slow relative to other processes, side reactions can become more prevalent.

    • Solution: Ensure the chosen base is optimal for activating the boronic acid. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the best conditions to facilitate a rapid transmetalation, outcompeting the homocoupling pathway.[6]

Experimental Protocols

Protocol 1: Standard Conditions (Initial Screening)

This protocol uses a common and relatively inexpensive catalyst system suitable for initial trials.

ComponentAmountMoles (mmol)Equivalents
This compound182.6 mg1.01.0
Arylboronic Acid1.2 mmol1.21.2
Pd(PPh₃)₄58 mg0.050.05
K₂CO₃ (2M aq. solution)1.5 mL3.03.0
1,4-Dioxane6 mL--

Step-by-Step Methodology:

  • To a reaction vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a stir bar and seal the vial with a septum.

  • Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Add the 1,4-dioxane, followed by the aqueous K₂CO₃ solution via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol employs a modern catalyst system designed for activating less reactive aryl chlorides.

ComponentAmountMoles (mmol)Equivalents
This compound182.6 mg1.01.0
Arylboronic Acid Pinacol Ester1.1 mmol1.11.1
XPhos Pd G3 Precatalyst21.2 mg0.0250.025
K₃PO₄424 mg2.02.0
1,4-Dioxane/H₂O (5:1)6 mL--

Step-by-Step Methodology:

  • In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid pinacol ester, XPhos Pd G3 precatalyst, and K₃PO₄ to a reaction vial.

  • Add a stir bar.

  • Add the degassed 5:1 dioxane/water solvent mixture.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][16] Understanding this cycle is key to troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[1]

  • Transmetalation: The base activates the organoboron reagent, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[1][2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Catalyst [Pd(0)L₂] Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L)₂ Ar-Pd(II)-Cl(L)₂ Oxidative_Addition->Ar-Pd(II)-Cl(L)₂ Transmetalation Transmetalation Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L)₂ Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-Pd(II)-Cl(L)₂->Transmetalation Ar-Pd(II)-Ar'(L)₂->Reductive_Elimination Ar-Cl This compound Ar-Cl->Oxidative_Addition Ar'-B(OR)₂ Ar'-B(OR)₂ + Base Ar'-B(OR)₂->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Nucleophilic Substitution on 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and explain the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on 2-chloropyrimidine so slow compared to reactions with 4-chloropyrimidine?

A1: This is a common and important observation. Generally, 4-chloropyrimidines are more reactive towards nucleophilic attack than 2-chloropyrimidines.[1] The primary reason lies in the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. For 4-chloropyrimidine, the negative charge of this intermediate can be delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, providing significant stabilization. In the case of 2-chloropyrimidine, this delocalization is less effective, leading to a higher activation energy and a slower reaction rate.[1] From a molecular orbital perspective, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position than at the C2 position, making C4 more susceptible to nucleophilic attack.[2]

Q2: What is the general mechanism for nucleophilic substitution on 2-chloropyrimidines?

A2: The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which is bonded to the chlorine atom. This forms a tetrahedral intermediate called a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily lost.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the formation of the substituted pyrimidine product.

dot digraph "SNAr Mechanism on 2-Chloropyrimidine" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General SNAr mechanism on 2-chloropyrimidine.

Q3: Can I use palladium catalysis for amination of 2-chloropyrimidine? Is it necessary?

A3: While palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds, they are often unnecessary for highly activated heteroaryl halides like 2-chloropyrimidine.[3] The pyrimidine ring is sufficiently electron-deficient to undergo direct SNAr with many amine nucleophiles without the need for a metal catalyst.[3][4] In many cases, simply heating the reactants in a suitable solvent with a base is sufficient.[4][5] Employing palladium catalysis when it's not needed can add unnecessary cost and complexity (e.g., ligand screening, metal contamination of the product). However, for very weakly nucleophilic amines or particularly challenging substrates, a palladium-catalyzed approach might offer an advantage.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause 1: Insufficiently Activated Pyrimidine Ring

  • Explanation: The pyrimidine ring itself is electron-deficient, but the presence of electron-donating groups (EDGs) on the ring can decrease its electrophilicity, slowing down or preventing the nucleophilic attack.

  • Solution:

    • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the electron-donating effects. Using a high-boiling point solvent like DMF, DMSO, or NMP can be beneficial.

    • Consider a More Reactive Halogen: If possible, starting with 2-fluoropyrimidine can significantly increase the reaction rate. The high electronegativity of fluorine makes the C2 position more electrophilic, and fluoride is a better leaving group in this context due to the nature of the rate-determining step.

Potential Cause 2: Poor Nucleophile

  • Explanation: The nucleophile may be too weak to attack the 2-chloropyrimidine ring effectively. This is often the case with neutral amines with electron-withdrawing groups or sterically hindered nucleophiles.

  • Solution:

    • Use a Stronger Base: Deprotonating the nucleophile to generate its conjugate base (e.g., using NaH, KHMDS for alcohols or amines) will dramatically increase its nucleophilicity.

    • Increase Nucleophile Concentration: Using a larger excess of the nucleophile can help drive the reaction forward.

    • Catalysis: For amine nucleophiles, the addition of a catalytic amount of a non-nucleophilic base like DBU or a Lewis acid can sometimes facilitate the reaction.

Potential Cause 3: Inappropriate Solvent Choice

  • Explanation: The solvent plays a crucial role in SNAr reactions. Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[6][7]

  • Solution:

    • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred.[8] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[8]

    • Solvent Polarity: A more polar solvent can better stabilize the charged Meisenheimer complex, thus accelerating the reaction.[8]

SolventDielectric Constant (ε)TypeTypical Application
DMSO 47Polar AproticExcellent for a wide range of nucleophiles, high boiling point.
DMF 37Polar AproticGood general-purpose solvent, but can decompose at high temperatures.
Acetonitrile 37.5Polar AproticLower boiling point, useful for reactions at moderate temperatures.
Ethanol 24.5Polar ProticCan be used, but may lead to slower reactions or solvolysis side products.

Experimental Protocol: General Procedure for Amination of 2-Chloropyrimidine

  • To a solution of 2-chloropyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL/mmol), add the amine nucleophile (1.1-1.5 eq).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Issue 2: Formation of Side Products

Potential Cause 1: Hydrolysis of 2-Chloropyrimidine

  • Explanation: If water is present in the reaction mixture (e.g., in the solvent or as a byproduct), it can act as a nucleophile, leading to the formation of 2-hydroxypyrimidine. This is more prevalent at higher temperatures.[9]

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.

    • Non-Aqueous Workup: If the product is sensitive to water, a non-aqueous workup may be necessary.

Potential Cause 2: Dimerization or Polymerization

  • Explanation: If the nucleophile has more than one reactive site, or if the product can act as a nucleophile itself, dimerization or polymerization can occur.

  • Solution:

    • Use Protecting Groups: If the nucleophile has multiple reactive sites, protect the less reactive ones before the substitution reaction.

    • Control Stoichiometry: Use a slight excess of the desired nucleophile to minimize the chances of the product reacting further.

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

Potential Cause 3: Reaction at Other Positions (for Polysubstituted Pyrimidines)

  • Explanation: In cases like 2,4-dichloropyrimidine, while the C4 position is generally more reactive, substitution at C2 can still occur, leading to a mixture of products.[10] The regioselectivity can be highly sensitive to the electronic and steric nature of other substituents on the ring and the nucleophile itself.[10]

  • Solution:

    • Optimize Reaction Temperature: Lowering the temperature can sometimes increase the selectivity for the more reactive site.

    • Choice of Nucleophile: Sterically bulky nucleophiles may favor the less hindered position.

    • Substituent Effects: An electron-withdrawing group at the C5 position generally enhances the C4 selectivity for most nucleophiles.[11][12] However, tertiary amine nucleophiles can show a surprising preference for the C2 position in such systems.[11][12]

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A logical workflow for troubleshooting SNAr reactions.

References

Technical Support Center: Purification of 2-Chloro-4-(furan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format directly addresses specific issues, offering not just protocols, but the scientific reasoning behind them to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. Column chromatography is highly effective for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for removing small amounts of impurities, provided a suitable solvent system can be identified.

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 2,4-dichloropyrimidine, isomers formed during the substitution reaction, and byproducts from dimerization or polymerization of reactive intermediates.[1][3] The polarity of these impurities can be very similar to the product, making purification challenging.[1]

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: this compound may exhibit instability on standard silica gel due to its acidic nature.[4] To mitigate this, consider using a less acidic stationary phase such as alumina or deactivated silica gel.[4] A quick way to assess stability is by running a 2D TLC. If a new spot appears after turning the plate 90 degrees and re-running in the same solvent, degradation is likely occurring.[4]

Q4: I'm having difficulty finding a suitable solvent system for recrystallization. What are my options?

A4: If your compound is not crystallizing effectively, you can try a solvent mixture. For instance, dissolve the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a hot solvent in which it is poorly soluble (e.g., hexane) until turbidity is observed.[5] Then, allow the solution to cool slowly to promote crystal formation.[5]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique, but achieving optimal separation requires careful attention to detail. This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: Poor Separation of Product and Impurities

Symptoms:

  • Overlapping spots on TLC analysis of collected fractions.

  • Low purity of the isolated product as determined by NMR or other analytical techniques.

Causality and Solutions:

  • Similar Polarity of Compounds: If the desired product and impurities have very similar polarities, separation on a standard silica gel column can be difficult.[1]

    • Solution: Experiment with different solvent systems. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[4][6] Try gradually changing the ratio to optimize separation. The ideal Rf value for the target compound on TLC should be between 0.2 and 0.4 for good separation on the column.[4]

  • Improper Column Packing: Voids, cracks, or an uneven surface in the silica gel bed can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.[4]

    • Solution: Ensure the column is packed uniformly. Prepare a slurry of silica gel in the initial, non-polar solvent and pour it into the column, allowing it to settle without air bubbles.[4] Gently tap the column to encourage even packing.

  • Inappropriate Sample Loading: If the compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to band broadening.[4]

    • Solution: Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]

Experimental Protocol: Optimized Column Chromatography for this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[4]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][6]

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

  • Fraction Collection: Collect fractions in an appropriate volume based on the column size.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Issue 2: No Product Eluting from the Column

Symptoms:

  • No spots corresponding to the product are observed on TLC analysis of the collected fractions.

Causality and Solutions:

  • Inappropriate Solvent System: The chosen eluent may not be polar enough to move the compound down the column.[4]

    • Solution: Re-evaluate your TLC analysis. If the Rf value is very low, you need to increase the polarity of your eluent.[4] Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) or add a small amount of an even more polar solvent like methanol.[4]

  • Compound Degradation: As mentioned in the FAQs, the compound may be degrading on the silica gel.

    • Solution: Consider using a different stationary phase like alumina or deactivated silica gel.[4]

Troubleshooting Logic for Column Chromatography

G start Problem: Poor Separation or No Elution check_tlc Re-evaluate TLC Rf between 0.2-0.4? start->check_tlc adjust_solvent Adjust Solvent System (e.g., Hexane/EtOAc ratio) check_tlc->adjust_solvent No check_packing Column Packed Uniformly? check_tlc->check_packing Yes adjust_solvent->check_tlc repack_column Repack Column Carefully check_packing->repack_column No check_loading Sample Loading Method? check_packing->check_loading Yes repack_column->start dry_load Use Dry Loading Technique check_loading->dry_load Wet loading with poor solubility check_stability Compound Stable on Silica? (2D TLC) check_loading->check_stability Dry loading or good solubility dry_load->start change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase No (Degradation) success Successful Purification check_stability->success Yes change_stationary_phase->start

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for achieving high purity, but success hinges on selecting the right solvent and controlling the cooling process.

Issue 1: Compound "Oils Out" Instead of Forming Crystals

Symptoms:

  • A liquid phase separates from the solution upon cooling, which may or may not solidify into an amorphous solid.

Causality and Solutions:

  • Solution is Too Concentrated: If the solution is supersaturated, the compound may precipitate out too quickly as an oil.[5]

    • Solution: Add more hot solvent to the mixture to ensure the compound remains dissolved until a lower temperature is reached.[4]

  • Cooling is Too Rapid: A large temperature gradient can favor oiling out over crystal formation.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath.[5]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization of your specific compound.

    • Solution: Try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization.[5]

Issue 2: Low Recovery of Crystalline Product

Symptoms:

  • A very small amount of solid is recovered after filtration.

Causality and Solutions:

  • Compound is Too Soluble in the Cold Solvent: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.[7]

    • Solution: Try a different solvent in which the compound has lower solubility at cold temperatures. Alternatively, you can try to induce further precipitation by adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[7]

  • Not Enough Time for Crystallization: The crystallization process may not be complete.

    • Solution: Allow the solution to stand for a longer period at a low temperature. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Decision Tree for Recrystallization Solvent Selection

G start Start: Select Potential Solvents solubility_test Test Solubility: Soluble when hot, in-soluble when cold? start->solubility_test single_solvent Use Single Solvent System solubility_test->single_solvent Yes solvent_mixture Try Solvent Mixture (Soluble/Insoluble Pair) solubility_test->solvent_mixture No oiling_out Does it 'Oil Out'? single_solvent->oiling_out solvent_mixture->oiling_out slow_cool Slow Down Cooling Rate Add more solvent oiling_out->slow_cool Yes low_recovery Low Recovery? oiling_out->low_recovery No still_oiling Still Oiling Out? slow_cool->still_oiling change_solvent Change Solvent System still_oiling->change_solvent Yes success Successful Recrystallization still_oiling->success No check_cold_solubility Check Cold Solubility low_recovery->check_cold_solubility Yes low_recovery->success No add_anti_solvent Add Anti-solvent check_cold_solubility->add_anti_solvent add_anti_solvent->success

Caption: Decision-making process for recrystallization.

Data Summary Table

Purification TechniqueKey Parameters to OptimizeCommon Solvents/Mobile PhasesPotential Issues
Column Chromatography Solvent system polarity, stationary phase, sample loading method, column packing.Hexane/Ethyl Acetate gradients, Dichloromethane.[2][3][4][6]Poor separation, compound degradation, no elution.[1][4]
Recrystallization Solvent selection, cooling rate, concentration.Ethyl acetate, Hexane, Isopentane, Ethanol/Water.[2][5][8]"Oiling out," low recovery, co-crystallization of impurities.[4][5][7]

References

Technical Support Center: Byproduct Formation in 2-Chloro-4-(furan-2-yl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired this compound

Q1: My reaction is resulting in a low yield of the target compound. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, degradation of the product, or formation of stable byproducts. The most common synthetic route involves the chlorination of a corresponding hydroxypyrimidine precursor (4-(furan-2-yl)pyrimidin-2-ol) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

Causality and Optimization:

  • Insufficient Chlorination: The conversion of the hydroxyl group to a chloride can be incomplete. The reaction often requires heating in excess POCl₃, sometimes in the presence of an organic base like pyridine or triethylamine, to drive the reaction to completion.[1][2] For large-scale preparations, using equimolar amounts of POCl₃ at high temperatures (140-160 °C) in a sealed reactor can also give high yields and simplifies workup.[2]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Chlorination of hydroxypyrimidines typically requires refluxing in POCl₃.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Hydrolysis during Workup: this compound is sensitive to moisture and can hydrolyze back to the starting hydroxypyrimidine, especially under basic or acidic conditions if the workup is not performed carefully at low temperatures.[3] It is crucial to quench the reaction mixture by pouring it into ice-cold water and to perform extractions quickly.[3]

  • Degradation: The furan ring can be sensitive to strongly acidic conditions and high temperatures, potentially leading to decomposition. If the reaction is heated for too long or at an excessively high temperature, degradation can occur.

Troubleshooting Workflow:

start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material increase_params Increase Temperature/Time Consider adding a base (e.g., Pyridine) incomplete->increase_params equimolar_protocol Try equimolar POCl₃ protocol in sealed reactor at 140-160°C incomplete->equimolar_protocol workup_issue Investigate Workup Procedure complete->workup_issue hydrolysis Potential Hydrolysis: - Use ice-cold water for quench - Neutralize carefully at low temp - Extract immediately workup_issue->hydrolysis degradation Potential Degradation: - Check for charring - Reduce reaction temperature/time workup_issue->degradation

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of an Isomeric Byproduct

Q2: My final product is contaminated with an isomer that is difficult to separate. What is this impurity and how can I avoid its formation?

A: A common issue in the synthesis of substituted pyrimidines is the formation of isomers. If your synthesis starts from a precursor that can be chlorinated at multiple positions, such as a dihydroxypyrimidine, you may form isomeric dichloropyrimidines.[4] More relevant to your target molecule, if starting from a precursor like 2-methylthio-4-chloropyrimidine, substitution reactions can occur at the 2-position instead of the desired 4-position, leading to a 4-chloro-2-substituted pyrimidine byproduct.[5] This is because the chlorine atom at the 2-position can also be active.[5]

Causality and Prevention:

  • Reaction Selectivity: The chlorine atoms at the 2 and 4 positions of a dichloropyrimidine have different reactivities. Generally, the C4 position is more reactive towards nucleophilic substitution.[4] However, reaction conditions can influence this selectivity.

  • Starting Material Choice: The choice of starting material is critical. A synthetic route that builds the furan moiety onto the pyrimidine ring before the chlorination step can avoid isomeric byproducts related to differential reactivity of chloro-substituents.

  • Alternative Synthetic Routes: A patent describes a method to avoid the formation of the 4-chloro-2-substituted isomer by starting with 2-methylthio-4-chloropyrimidine, performing the substitution at the 4-position, and then carrying out a chlorination reaction to replace the 2-methylthio group.[5] This ensures high regioselectivity.

Purification Strategy:

  • Column Chromatography: Isomers of this type often have very similar polarities, making separation by standard column chromatography challenging.[5] Careful selection of the solvent system and using a high-performance column may be necessary.

  • Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective method for separating isomers.

Issue 3: Formation of Dimerized or Polymeric Byproducts

Q3: I am observing a significant amount of a high molecular weight, insoluble material in my reaction. What could this be?

A: The formation of high molecular weight byproducts can be attributed to dimerization or polymerization reactions. This can occur under certain conditions, especially with highly reactive intermediates.

Causality and Prevention:

  • Dimerization: Pyridine and pyrimidine derivatives can undergo dehydrogenative dimerization, especially in the presence of certain metal catalysts like palladium.[6] While less common under typical chlorination conditions, self-reaction of the product or starting material can occur at high temperatures.

  • Reaction with Solvent: If dimethylformamide (DMF) is used as a solvent or catalyst in chlorination reactions with POCl₃, it can form a Vilsmeier-Haack reagent.[7][8] This reactive species can lead to formylation or other side reactions, and under certain conditions, could promote polymerization. Pyrolysis of DMF can also generate impurities.[9]

  • Control of Reaction Conditions: To minimize these side reactions, it is important to maintain careful control over the reaction temperature. Using the minimum effective temperature and reaction time can prevent the formation of these byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal chlorinating agent for converting 4-(furan-2-yl)pyrimidin-2-ol to the desired product?

A: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[1][2] It is often used in excess as both the reagent and solvent.[1] However, for greener and safer large-scale synthesis, an improved protocol uses equimolar amounts of POCl₃ with one equivalent of pyridine as a base, heated in a sealed reactor.[2] Other chlorinating agents like thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride can also be used, but their effectiveness may vary depending on the substrate.[5]

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ (excess) Reflux, often with a base (e.g., pyridine)Well-established, high conversionEnvironmental burden, harsh workup, safety concerns with quenching[1][2]
POCl₃ (equimolar) Sealed reactor, 140-160°C, with baseGreener, simpler workup, high yield[2]Requires high-pressure equipment
SOCl₂ Reflux in an inert solventReadily availableMay require a catalyst (e.g., DMF), can lead to different side products
PCl₅/POCl₃ mixture RefluxCan be more effective for some substratesAdds complexity, handling of solid PCl₅

Q2: How does the presence of a base, like pyridine or triethylamine, affect the chlorination reaction?

A: An organic base is often added to chlorination reactions with POCl₃ to act as a catalyst and an acid scavenger.[1] The base can activate the hydroxypyrimidine, making it a better nucleophile to attack the phosphorus center of POCl₃. It also neutralizes the HCl that is generated during the reaction, which can prevent acid-catalyzed degradation of the furan ring or the product. Studies on base-catalyzed chlorination of hydroxypyrimidines have shown that the choice and amount of base can influence the reaction rate and yield.[10]

Q3: What are the best practices for the workup and purification of this compound?

A: Proper workup and purification are critical for obtaining a pure product with good yield.

Workup Protocol:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[10] This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralization: Carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low (below 10°C) to prevent hydrolysis of the product.[3] Adjust the pH to approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing & Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol:

  • Column Chromatography: The crude product can be purified by silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., isopentane, ethanol/water) can be an excellent final purification step.[3]

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 4-(furan-2-yl)pyrimidin-2-ol Reagent POCl₃, Base (Pyridine) Heat Start->Reagent Product Crude this compound Reagent->Product Quench Quench on Ice-Water Product->Quench Neutralize Neutralize (e.g., NaHCO₃) Keep Temp < 10°C Quench->Neutralize Extract Extract (e.g., EtOAc) Neutralize->Extract Dry Dry & Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Recrystallize Recrystallization Chromatography->Recrystallize Final Pure Product Recrystallize->Final

Caption: General experimental workflow.

Q4: What are the main safety precautions to consider when working with phosphorus oxychloride (POCl₃)?

A: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[1][8]

  • Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Reaction Setup: Ensure your glassware is completely dry to prevent a violent reaction.

  • Quenching: The quenching of excess POCl₃ is extremely exothermic and releases corrosive HCl gas. Always add the reaction mixture to ice-water slowly and with good stirring. Be prepared for a significant release of gas and heat. Large-scale quenching requires particular attention to safety to avoid latent exothermic events.[2]

References

Technical Support Center: Dechlorination of Chloropyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of dechlorination during palladium-catalyzed cross-coupling reactions of chloropyrimidines. Our goal is to equip you with the scientific understanding and practical solutions to minimize this undesired side reaction, thereby improving your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the dechlorination of chloropyrimidines in the context of cross-coupling reactions.

Q1: What is dechlorination in the context of chloropyrimidine cross-coupling?

A1: Dechlorination, often referred to as hydrodechlorination, is a prevalent side reaction in palladium-catalyzed cross-coupling where the chlorine substituent on the pyrimidine ring is replaced by a hydrogen atom instead of the desired coupling partner[1]. This leads to the formation of a pyrimidine byproduct, which reduces the overall yield of the target molecule and complicates purification[1].

Q2: Why is my chloropyrimidine substrate getting dechlorinated? What are the main causes?

A2: The primary cause of hydrodechlorination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle[1]. This Pd-H intermediate can then transfer a hydride to the chloropyrimidine, leading to the dechlorinated byproduct. Several factors can contribute to the formation of Pd-H species:

  • Presence of a Hydrogen Source: Trace amounts of water, alcohols used as solvents, or even the amine coupling partner in Buchwald-Hartwig reactions can serve as a source of hydrogen.

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, β-hydride elimination from the amine substrate can generate a Pd-H species[2].

  • Reaction with the Base: Certain bases, especially in the presence of trace water, can react with the palladium catalyst to form palladium hydrides.

Q3: Which reaction parameters have the most significant impact on preventing dechlorination?

A3: Several reaction parameters are critical in minimizing dechlorination. The most impactful are:

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired dechlorination.

  • Selection of Base: The nature and strength of the base can significantly affect the reaction outcome.

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dechlorination more than the rate of the desired coupling.

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction pathway.

Q4: How do I choose the right catalyst and ligand combination to minimize dechlorination?

A4: The selection of the catalyst and ligand is paramount. For challenging cross-couplings of chloropyrimidines, bulky, electron-rich phosphine ligands are often preferred. These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodechlorination pathway.

  • Recommended Ligands: Buchwald's biarylphosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated success in minimizing dechlorination, particularly in Buchwald-Hartwig aminations of heteroaryl chlorides[3][4]. For Suzuki couplings, bulky, electron-rich ligands can also be beneficial[5].

  • Catalyst Precursors: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be effective. The use of pre-formed palladium catalysts complexed with a suitable ligand can also offer improved reactivity and stability[6][7].

Q5: Can the choice of base and solvent influence the extent of dechlorination?

A5: Absolutely. The base and solvent system must be carefully chosen.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can sometimes promote side reactions. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice for Suzuki couplings and can help suppress dechlorination[1][5]. It is crucial to use anhydrous and high-purity bases[4].

  • Solvents: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Solvents known to promote hydrodehalogenation, such as DMF and alcohols, should be avoided[1]. It is essential to use anhydrous and thoroughly degassed solvents to prevent the introduction of water and oxygen, which can lead to catalyst deactivation and side reactions[8].

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of chloropyrimidines.

Problem 1: High levels of dechlorinated pyrimidine byproduct detected.
  • Symptom: GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the pyrimidine core without the chlorine atom.

Possible Cause Proposed Solution
Catalyst system is too reactive towards dechlorination. Screen different ligands. Switch to a bulkier, more electron-rich ligand like XPhos or SPhos to accelerate reductive elimination[1].
Reaction temperature is too high. Lower the reaction temperature. Monitor the reaction over a longer period to see if the desired coupling proceeds at a lower temperature, albeit more slowly[8].
Presence of protic impurities (e.g., water). Ensure all reagents and solvents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Dry the base (e.g., K₃PO₄) in an oven before use.
Inappropriate base or solvent. Switch to a weaker or different class of base. For instance, if using an amine base, try an inorganic base like K₃PO₄ or Cs₂CO₃[1]. Avoid solvents like DMF and alcohols; use toluene or dioxane instead[1].
Problem 2: Low conversion of the starting chloropyrimidine and low yield of the desired product.
  • Symptom: Starting material remains largely unreacted, and the desired coupled product is formed in minimal amounts, with or without significant dechlorination.

Possible Cause Proposed Solution
Catalyst deactivation. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) species and phosphine ligands[4][8]. Increase the catalyst loading or use a more robust pre-catalyst[7].
Poor solubility of reagents. Screen different solvents to improve the solubility of the starting materials and catalyst. For some systems, a mixture of solvents (e.g., dioxane/water for Suzuki couplings) might be necessary, but be mindful of the potential for dechlorination with protic co-solvents[9].
The C-Cl bond is not being activated. The oxidative addition of the C-Cl bond is often the rate-limiting step[4]. Switch to a more active catalyst system, such as one with a more electron-rich and bulky ligand[3]. In some cases, higher temperatures may be required to activate the C-Cl bond, but this must be balanced against the risk of dechlorination[9].
Issues with the boronic acid (for Suzuki coupling). Protodeboronation (replacement of the boronic acid group with hydrogen) can be a competing side reaction. If this is suspected, consider switching from the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt[5].

Section 3: Experimental Protocols

The following protocols provide a starting point for the successful cross-coupling of chloropyrimidines while minimizing dechlorination. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a generalized starting point and should be optimized for each specific substrate combination.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.)[9].

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed[8].

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe[5].

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring[9].

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[9].

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst/Ligand Screening Workflow

A systematic approach is crucial for identifying the optimal conditions for a new substrate. This can be efficiently done using a parallel synthesis platform.

  • Setup: Arrange an array of reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add the chloropyrimidine and the coupling partner.

  • Variable Addition: In separate vials, add different combinations of palladium precursors, ligands, and bases.

  • Solvent Addition: Add the chosen anhydrous, degassed solvent to each vial.

  • Inerting: Place the array in a glovebox or use a manifold to purge with an inert gas.

  • Reaction: Heat the array to the desired temperature and stir for a set amount of time.

  • Analysis: After the reaction time, quench the reactions and analyze the outcome of each vial by LC-MS or GC-MS to determine the conversion and the ratio of product to dechlorinated byproduct.

Section 4: Key Mechanistic Insights

Understanding the underlying mechanisms is key to rationally designing experiments to avoid dechlorination.

The Suzuki-Miyaura Catalytic Cycle and the Competing Dechlorination Pathway

The desired Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. However, the presence of a palladium-hydride species can lead to a competing hydrodechlorination pathway, as illustrated below.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dechlorination Competing Dechlorination Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl PdH Pd-H Species Pd0->PdH H Source Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 RedElim_H Reductive Elimination OxAdd->RedElim_H Hydride Transfer RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product PdH->OxAdd can intercept RedElim_H->Pd0 Dechlor_Product Ar-H (Byproduct) RedElim_H->Dechlor_Product TroubleshootingWorkflow start High Dechlorination Observed q_temp Is Temperature > 100°C? start->q_temp a_temp_yes Lower Temperature to 80°C q_temp->a_temp_yes Yes q_ligand Using Bulky, Electron-Rich Ligand? q_temp->q_ligand No a_temp_yes->q_ligand a_ligand_no Screen Buchwald-type Ligands (e.g., SPhos, XPhos) q_ligand->a_ligand_no No q_base Using Inorganic Base? q_ligand->q_base Yes a_ligand_no->q_base a_base_no Switch to K3PO4 or Cs2CO3 q_base->a_base_no No q_solvent Using Anhydrous Aprotic Solvent? q_base->q_solvent Yes a_base_no->q_solvent a_solvent_no Use Dry Toluene or Dioxane q_solvent->a_solvent_no No end Optimized Conditions q_solvent->end Yes a_solvent_no->end

References

Stability issues of 2-Chloro-4-(furan-2-yl)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A1: The stability of this compound in solution is influenced by two main structural motifs: the furan ring and the 2-chloropyrimidine moiety. The furan ring is susceptible to degradation under acidic conditions through hydrolysis and ring-opening.[1] The 2-chloropyrimidine portion of the molecule is prone to nucleophilic substitution, including hydrolysis, which can be accelerated by acidic or basic conditions.[2][3] Additionally, furan-containing compounds can be sensitive to light (photodegradation).[4]

Q2: How does pH affect the stability of this compound solutions?

A2: Both acidic and basic conditions can compromise the stability of this compound. The furan ring is particularly unstable in acidic environments, which can lead to polymerization or the formation of degradation products.[1][5] The 2-chloro group on the pyrimidine ring is activated towards nucleophilic attack, and its hydrolysis can be catalyzed by both acids and bases.[2] Therefore, for maximum stability, it is advisable to maintain solutions at a neutral pH and to use them as fresh as possible.

Q3: What is the recommended solvent for dissolving this compound?

A3: The choice of solvent is critical for the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan-containing compounds.[6][7] Protic solvents, especially water, can participate in the hydrolysis of both the furan ring and the 2-chloropyrimidine moiety.[1][8] When aqueous buffers are necessary, they should be prepared fresh and maintained at a neutral pH.

Q4: How should I store solutions of this compound?

A4: Based on safety data for related compounds, solutions of this compound should be stored in a cool, dark place, preferably refrigerated at 2-8°C.[9] Protection from light is crucial to prevent potential photodegradation.[10] Solutions should be stored in tightly sealed containers to minimize exposure to moisture and air. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented, based on the reactivity of its constituent parts, potential degradation pathways include:

  • Hydrolysis of the chloro group: This would lead to the formation of 4-(furan-2-yl)pyrimidin-2-ol.

  • Furan ring opening: Under acidic conditions, the furan ring can open to form dicarbonyl compounds.[5]

  • Photodegradation: Exposure to light may lead to complex rearrangements or dimerizations of the furan ring.[11]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues related to the instability of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step Explanation
Solution Degradation Prepare fresh solutions of this compound for each experiment.The compound may be degrading over time in your solvent of choice, leading to variable concentrations of the active compound.
pH Shift in Solution Buffer your reaction mixture and monitor the pH throughout the experiment.Changes in pH during the reaction can accelerate the degradation of the compound.
Photodegradation Conduct experiments under amber or light-protected conditions.Exposure to ambient light can cause degradation, especially for furan-containing molecules.[4]
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step Explanation
Hydrolysis Analyze a freshly prepared sample and compare it to an aged sample. Spike the sample with a small amount of acid or base to see if the impurity peak increases.The appearance of a more polar peak could indicate hydrolysis of the 2-chloro group to a hydroxyl group.
Solvent-Induced Degradation Prepare the sample in a different, aprotic solvent (e.g., DMF, acetonitrile) and re-analyze.The solvent may be reacting with the compound or catalyzing its degradation.
Furan Ring Opening Use LC-MS to determine the mass of the impurity. Look for masses corresponding to the addition of water or ring-opened products.Acidic conditions, even trace amounts in solvents, can lead to the opening of the furan ring.[5]

Workflow for Investigating Unexpected Peaks

G start Unexpected Peak Observed fresh_vs_aged Analyze Fresh vs. Aged Sample start->fresh_vs_aged peak_increase Does the peak increase in the aged sample? fresh_vs_aged->peak_increase hydrolysis_suspected Suspect Hydrolysis peak_increase->hydrolysis_suspected Yes no_increase Peak is stable over time peak_increase->no_increase No change_solvent Prepare sample in aprotic solvent no_increase->change_solvent peak_disappears Does the peak disappear? change_solvent->peak_disappears solvent_issue Solvent-Induced Degradation peak_disappears->solvent_issue Yes peak_persists Peak is not solvent-related peak_disappears->peak_persists No lcms_analysis Perform LC-MS Analysis peak_persists->lcms_analysis mass_match Does mass match a potential degradant? lcms_analysis->mass_match degradant_identified Potential Degradant Identified mass_match->degradant_identified Yes further_investigation Further structural elucidation needed mass_match->further_investigation No

Caption: Troubleshooting workflow for unexpected analytical peaks.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Preliminary Solution Stability Assessment

Objective: To perform a rapid assessment of the compound's stability in a chosen solvent over a short period.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF, Acetonitrile, Water)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system.

  • Store the stock solution under the intended experimental conditions (e.g., room temperature, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and analyze it.

  • Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the peak area indicates instability. Also, monitor for the appearance of new peaks, which would suggest degradation.

Protocol 2: Forced Degradation Study (Hydrolysis)

Objective: To investigate the degradation pathway of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system with a photodiode array (PDA) detector

Procedure:

  • Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water.

  • For the acid hydrolysis study, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For the base hydrolysis study, mix another aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At various time points, withdraw a sample, neutralize it (the acidic sample with NaOH and the basic sample with HCl), and analyze it by HPLC/LC-MS.

  • Analyze the chromatograms for the appearance of degradation products and the decrease in the parent compound. The PDA detector will provide UV spectra of the new peaks, which can aid in their identification.

Workflow for Stability Assessment

G start Define Stability Study Parameters (Solvent, Temp, pH, Light) prepare_solution Prepare Stock Solution of This compound start->prepare_solution initial_analysis T=0 Analysis (HPLC/LC-MS) prepare_solution->initial_analysis stress_conditions Expose Solution to Stress Conditions initial_analysis->stress_conditions time_point_analysis Analyze at Pre-defined Time Points stress_conditions->time_point_analysis data_analysis Analyze Data: - Parent compound decay - Degradant formation time_point_analysis->data_analysis conclusion Determine Stability Profile and Identify Degradation Products data_analysis->conclusion

Caption: General workflow for a stability study.

IV. References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025. 12

  • stability issues of furan rings in acidic or basic conditions - Benchchem. BenchChem, 2025. 13

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 2022. 14

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Pharmaguideline. 15

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025. 16

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. ACS Publications. 17

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. 18

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 19

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. National Institutes of Health. 20

  • Safety Data Sheet. Kishida Chemical Co., Ltd., 2025. 21

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization - MDPI. MDPI, 2022. 22

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. MDPI, 2020. 23

  • Photoreactive furan derivatives | Request PDF - ResearchGate. ResearchGate, 2005. 24

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. National Library of Medicine. 25

  • Possible reason for enhanced stability in chlorinated solvents? - ResearchGate. ResearchGate, 2016. 26

  • CAS NO. 124959-28-0 | this compound | Catalog BD-A779142 | Arctom. Arctom Scientific. 27

  • Specific Solvent Issues with Chlorination - Wordpress. WordPress. 28

    • Pyrimidines. University of Oxford. 29

References

Technical Support Center: Navigating Regioselectivity in the Functionalization of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and frequently asked questions (FAQs) related to the common and often complex challenges encountered during the chemical modification of these critical heterocyclic scaffolds. Pyrimidine cores are prevalent in a vast number of FDA-approved drugs, making mastery of their synthesis paramount.[1]

The inherent electronic asymmetry of the pyrimidine ring, coupled with the presence of two chlorine atoms, presents both a synthetic opportunity and a significant challenge. The reactivity of the C2, C4, and C6 positions is highly sensitive to a multitude of factors, frequently leading to mixtures of regioisomers that are difficult to separate.[2] This guide will equip you with the knowledge to understand, control, and troubleshoot these regioselectivity issues.

Core Principles: Understanding the Reactivity Landscape

The functionalization of dichloropyrimidines is primarily governed by two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Generally, the reactivity of the chloro-substituents follows the order C4(6) > C2.[3] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during nucleophilic attack at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively.[4][5] However, this is a generalization, and as we will explore, this innate selectivity can be modulated or even completely reversed.[6][7]

Troubleshooting Guide I: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a workhorse reaction for introducing amine, oxygen, and sulfur nucleophiles onto the pyrimidine core. While seemingly straightforward, achieving regioselectivity can be challenging.

Question 1: My SNAr reaction on 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. How can I favor the C4 isomer?

This is the most common issue encountered. The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack.[2][5][8] If you are observing a loss of selectivity, consider the following:

  • Causality: While C4 is electronically favored, harsh reaction conditions (high temperatures, strong bases) can provide enough energy to overcome the activation barrier for C2 substitution, leading to product mixtures. Furthermore, the nature of the nucleophile and substituents already on the pyrimidine ring can alter the electronic landscape.[6]

  • Troubleshooting & Optimization:

    • Temperature Control: Begin by running the reaction at a lower temperature (e.g., 0 °C to room temperature). A gradual increase may be necessary, but high temperatures often erode selectivity.

    • Solvent & Base Screening: The choice of solvent and base is critical. For instance, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to yield exclusively the C4-substituted product.[2]

    • Substituent Effects: An electron-withdrawing group at the C5 position strongly activates the C4 position for SNAr, leading to excellent C4 selectivity.[9][10]

Question 2: I need to synthesize the C2-substituted isomer of a 2,4-dichloropyrimidine via SNAr. How can I reverse the "normal" C4 selectivity?

Achieving C2 selectivity is a significant challenge but is possible by manipulating electronic and steric factors.

  • Causality: To favor C2 substitution, you must either electronically activate the C2 position, deactivate the C4 position, or utilize a directing group effect. The Lowest Unoccupied Molecular Orbital (LUMO) distribution, which typically favors C4, can be altered by substituents on the ring.[6]

  • Troubleshooting & Optimization:

    • Electron-Donating Groups at C6: Placing a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can reverse the selectivity, favoring nucleophilic attack at C2.[6][8] This is because the EDG alters the LUMO, making the C2 and C4 positions more comparable in energy.[6]

    • Tertiary Amine Nucleophiles: For 5-substituted-2,4-dichloropyrimidines, using tertiary amine nucleophiles can lead to excellent C2 selectivity through an in situ N-dealkylation of an intermediate.[9][10]

    • Directed Substitution with Specific Nucleophiles: In certain substrates, such as 2-MeSO₂-4-chloropyrimidine, anionic nucleophiles like alkoxides or formamide anions can selectively substitute at C2, even at low temperatures (-78 °C).[11] This is due to the formation of a hydrogen-bonded complex between the nucleophile and the methylsulfonyl group, which directs the attack to the adjacent C2 position.[11]

Diagram 1: Decision workflow for SNAr regioselectivity on 2,4-dichloropyrimidines.

G cluster_c4 C4-Selective Strategies cluster_c2 C2-Selective Strategies start Start: S_N_Ar on 2,4-Dichloropyrimidine target Desired Regioisomer? start->target c4_path Target: C4-Substitution target->c4_path  C4 c2_path Target: C2-Substitution target->c2_path  C2 c4_cond Standard Conditions: - Lower Temp - nBuOH/DIPEA c4_path->c4_cond c4_ewg Substrate Modification: Add C5-EWG c4_path->c4_ewg c2_edg Substrate Modification: Add C6-EDG (-OMe, -NHR) c2_path->c2_edg c2_nuc Nucleophile Choice: Tertiary Amines (for 5-substituted) c2_path->c2_nuc c2_direct Directed Substitution: e.g., 2-MeSO2 directing group c2_path->c2_direct

Troubleshooting Guide II: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Cross-coupling reactions are indispensable for forming C-C and C-N bonds. Similar to SNAr, they typically favor the C4 position in 2,4-dichloropyrimidines due to the favored oxidative addition of palladium into the C4-chlorine bond.[12]

Question 3: My Suzuki-Miyaura coupling on 2,4-dichloropyrimidine is not selective and yields a mixture of isomers. How can I enforce C4 selectivity?

  • Causality: The ligand, solvent, and base system are paramount in controlling the regioselectivity of cross-coupling reactions. Inappropriate ligand choice is a common reason for poor selectivity. The oxidative addition step is generally rate-determining and irreversible, making the initial site of Pd insertion crucial.[13]

  • Troubleshooting & Optimization:

    • Ligand Screening: The ligand is the most critical factor. For Suzuki couplings, standard phosphine ligands like PPh₃ often provide good C4 selectivity.[12] For other couplings, a systematic ligand screening is highly recommended.

    • Ligand-Free Conditions: Remarkably, for Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions can enhance C4-selectivity to greater than 99:1.[14]

    • Solvent and Base Effects: The reaction environment plays a crucial role. For one-pot double Suzuki couplings, alcoholic solvent mixtures have been shown to be critical for achieving high reactivity and selectivity, with the first coupling occurring regioselectively at C4.[12][15]

Table 1: Conditions for Regioselective Suzuki Coupling on 2,4-Dichloropyrimidine

Target PositionCatalyst/Ligand SystemSolvent/Base SystemKey ConsiderationsReference(s)
C4 Pd(PPh₃)₄ (0.5 mol%)Dioxane/H₂O, Na₂CO₃ (Microwave, 15 min)Extremely low catalyst loading and short reaction times. Effective for a range of arylboronic acids.[12][16]
C4 (>99:1) Ligand-Free ("Jeffery" conditions)Varies; typically involves a phase-transfer catalystCan provide outstanding selectivity, surpassing many ligand-controlled systems.[14]
C2 Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligandsVariesAtypical selectivity for C-S cross-coupling with thiols. Highly sensitive to the precatalyst structure.[17][18][1][7][17][18]

Question 4: Is it possible to achieve C2-selective cross-coupling on an unsubstituted 2,4-dichloropyrimidine?

  • Causality: Overcoming the strong intrinsic preference for C4 coupling requires a catalytic system that can fundamentally alter the mechanism of oxidative addition or selectively stabilize the transition state leading to C2 insertion.

  • A Breakthrough Protocol: Recently, a novel method for C2-selective Pd-catalyzed C–S cross-coupling has been developed.[17][18] This stands in stark contrast to nearly all previously reported methods that favor C4.[17]

    • Key Components: The method relies on Palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands .[17][18]

    • Scope: This C2-selectivity is high for most primary thiols and thiophenols.[17][18]

    • Mechanism: The atypical selectivity raises new questions about the mechanism of oxidative addition, suggesting it may not proceed through a typical pathway.[1][18] It is crucial to note that this selectivity is highly sensitive to the precatalyst structure, as competing C4-selective SNAr can become a major side reaction.[17]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in dichloropyrimidine reactions? A1: The outcome is a balance of several factors:

  • Electronic Effects: The electron-withdrawing nature of the pyrimidine nitrogens activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack and oxidative addition.[19]

  • Steric Effects: Bulky substituents on the pyrimidine ring or the incoming reagent/ligand can block access to a more electronically favored site, directing the reaction to a less hindered position.[19]

  • Catalyst and Ligand: In cross-coupling reactions, the choice of metal and, more importantly, the ligand can completely override the innate electronic preferences of the substrate.[19]

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence reaction rates at different positions, thereby affecting the regiochemical outcome.[19][20]

Q2: For 2,4-dichloropyrimidine, which position is generally more reactive? A2: In most cases, the C4 position is more reactive. This preference is observed in both SNAr and palladium-catalyzed cross-coupling reactions.[1][3][12]

Q3: Can I perform a sequential, double functionalization on a dichloropyrimidine? A3: Yes, this is a key advantage of using dichloropyrimidine building blocks. An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, where the first coupling occurs at C4, followed by a second coupling at C2 by adjusting the reaction conditions.[12][15] This allows for the efficient synthesis of diarylated pyrimidines.[15]

Q4: My reaction is not working at all. What are some general troubleshooting steps? A4: If you observe low or no conversion, consider these general points:

  • Reagent Purity: Ensure all starting materials and reagents are pure and solvents are anhydrous, especially for cross-coupling and reactions involving strong bases.

  • Catalyst Activity: For cross-coupling, ensure the palladium catalyst is active. Catalyst decomposition can be an issue; degassing the reaction mixture can sometimes help.[15]

  • Temperature: Some reactions, particularly catalyst-free SNAr, may require high temperatures (e.g., 140 °C) to proceed.[21]

  • Product Stability: Check if your product is unstable to the workup conditions (e.g., acid or base washes).[22]

  • Solubility: Your product might be soluble in the aqueous layer or volatile. Always check all phases and traps if the product is missing post-workup.[22]

Experimental Protocols

Protocol 1: C4-Selective SNAr Amination of 2,4-Dichloropyrimidine

This protocol is adapted from literature procedures known to favor C4 substitution.[2]

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M), add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the 4-amino-2-chloropyrimidine product.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling via Microwave Irradiation

This protocol leverages microwave assistance for rapid and highly selective C4 arylation.[16]

  • In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.5 mol%).

  • Add a 3:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.5 M.

  • Seal the vial and heat in a microwave reactor to 150 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 4-aryl-2-chloropyrimidine.

Diagram 2: Generalized workflow for dichloropyrimidine functionalization.

G sub Dichloropyrimidine Substrate reagents Select Reagents: - Nucleophile - Catalyst/Ligand - Base/Solvent sub->reagents conditions Optimize Conditions: - Temperature - Time - Stoichiometry reagents->conditions reaction Reaction conditions->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup & Quench monitoring->workup purification Purification (Chromatography) workup->purification product Isolated Regioisomer purification->product

References

Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Avoidance of Homocoupling Side Reactions

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've designed this comprehensive guide to address a persistent challenge in medicinal chemistry: the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of pyrimidine substrates. This resource moves beyond simple protocols to provide a deep, mechanistic understanding of why homocoupling occurs with pyrimidines and how to strategically suppress it.

The pyrimidine core is a privileged scaffold in drug discovery, but its unique electronic properties—specifically the electron-deficient nature and the presence of basic nitrogen atoms—present distinct challenges. These nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst deactivation and promoting undesired side reactions.[1][2] This guide provides field-proven insights and troubleshooting strategies to ensure the successful synthesis of your target pyrimidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with pyrimidine substrates?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl compound.[3] This consumes your valuable boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates purification. With pyrimidine substrates, factors such as catalyst inhibition by the ring nitrogens can disrupt the catalytic cycle, creating opportunities for homocoupling to become a major pathway.[1]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is the most likely cause?

A2: The primary culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), the in situ reduction to Pd(0) can be inefficient, leaving residual Pd(II) which is known to directly mediate the homocoupling of boronic acids.[5][6]

Q3: How does the choice of boronic acid versus a boronic ester affect homocoupling?

A3: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable and less prone to side reactions like protodeboronation and homocoupling compared to their corresponding boronic acids.[4] While the exact transmetalating species can be complex, boronic esters can provide a slow, controlled release of the boronic acid under reaction conditions, minimizing its concentration and thus reducing the likelihood of self-coupling.[2][4]

Q4: Can the position of the halogen on the pyrimidine ring influence the likelihood of homocoupling?

A4: Yes, indirectly. The reactivity of halopyrimidines follows the general trend I > Br > Cl, which is inversely related to the C-X bond strength.[7] Less reactive halides, like chlorides, often require more forcing conditions (higher temperatures, stronger bases, more active catalysts) to achieve efficient oxidative addition.[8] These harsher conditions can sometimes increase the rate of catalyst decomposition and other side reactions, including homocoupling. Furthermore, a halogen at the 2-position of pyrimidine can present unique challenges due to the proximity of the nitrogen atom, which can chelate the palladium catalyst and inhibit the desired reaction, a phenomenon analogous to the "2-pyridyl problem".[1]

Troubleshooting Guide: Suppressing Pyrimidine Homocoupling

This section provides a systematic approach to diagnosing and solving issues with homocoupling in your Suzuki reactions.

Issue 1: High Levels of Homocoupling Product Detected

High levels of the boronic acid dimer indicate a problem with the catalytic cycle, often related to the oxidation state of the palladium or the presence of oxygen.

  • Oxygen Contamination: Rigorous exclusion of oxygen is the most critical first step to suppress homocoupling.[3][4]

    • Solution: Ensure all solvents are thoroughly degassed prior to use. Techniques like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw method are highly effective. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[4]

  • Presence of Palladium(II) Species: Pd(II) precatalysts can directly promote homocoupling.

    • Solution: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4][6] These catalysts can enter the catalytic cycle directly without requiring an in situ reduction step. For even more reliable generation of the active Pd(0) species, consider using modern, well-defined palladium precatalysts (e.g., Buchwald's G3 or G4 palladacycles), which are designed for clean and efficient activation.[9][10]

Issue 2: Low Yield of Desired Product with Concurrent Homocoupling

This scenario suggests that while some catalytic activity is present, the desired cross-coupling pathway is inefficient, allowing the homocoupling side reaction to compete effectively. This is common with less reactive chloropyrimidines or sterically hindered substrates.

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst, promoting the desired reaction steps (oxidative addition and reductive elimination), and preventing catalyst deactivation by the pyrimidine nitrogens.[1][11]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for challenging heteroaryl couplings.[9][12] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature facilitates the rate-limiting oxidative addition and the final reductive elimination step.[11]

  • Inappropriate Base Selection: The base activates the boronic acid for transmetalation, but an overly strong or poorly soluble base can promote side reactions.[13]

    • Solution: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are generally effective without being overly aggressive.[11][14] The choice of base is highly dependent on the solvent and substrate, so screening may be necessary. For instance, in a study on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ in 1,4-dioxane provided good yields.[14]

  • Unfavorable Reaction Conditions: Temperature plays a critical role. While heat is often required, excessive temperatures can lead to catalyst decomposition and increased side reactions.[15]

    • Solution: Optimize the reaction temperature. For less reactive chlorides, higher temperatures (e.g., 100-120 °C) may be necessary, but this should be balanced against the stability of the catalyst and reagents.[12][14] Microwave-assisted heating can be highly effective, often allowing for shorter reaction times and improved yields, which can minimize the time for side reactions to occur.[16][17] A study on 2,4-dichloropyrimidines found that microwave heating at 100 °C for just 15 minutes gave excellent results.[16]

Data-Driven Optimization Strategies

The following tables summarize the impact of key reaction parameters on the outcome of Suzuki couplings with pyrimidine substrates, providing a starting point for your optimization efforts.

Table 1: Effect of Palladium Source on Product Yield (Data synthesized from studies on dichloropyrimidines)

CatalystLigandYield (%) of Cross-Coupled ProductNotesReference(s)
Pd(PPh₃)₄PPh₃71-81A common and effective Pd(0) source. Yields can be enhanced with microwave heating.[8][16]
Pd(OAc)₂PPh₃35Pd(II) source, may lead to lower yields and increased homocoupling without efficient reduction.[8]
Pd₂(dba)₃None<5Inefficient without a suitable ancillary ligand.[8]
Pd₂(dba)₃P(t-Bu)₃ModerateEffective for solid-supported chloropyrimidines, demonstrating the importance of a bulky ligand.

Table 2: Effect of Different Bases on Product Yield (Data synthesized from various halopyrimidine studies)

BaseSolvent SystemTemperature (°C)Yield (%)NotesReference(s)
K₂CO₃1,4-Dioxane/H₂O100 (MW)81A versatile and widely used base, highly effective under microwave conditions.[16]
K₃PO₄1,4-Dioxane70-80Good to excellent yields, often a good choice for challenging couplings.[14]
Cs₂CO₃Toluene70-80Can provide good yields, sometimes superior to other carbonate bases.[14]
KF (spray-dried)THF50A milder base, effective for solid-supported syntheses.

Mechanistic Insights & Experimental Workflow

Understanding the underlying mechanisms is key to rational troubleshooting. The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA Ar¹-X (Halopyrimidine) PdII_Aryl L₂PdII(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar²-B(OR)₂ + Base PdII_Diaryl L₂PdII(Ar¹)(Ar²) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE->Product

Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Pd0 Pd⁰ PdII_species PdII Species Pd0->PdII_species Oxidation Oxygen O₂ PdII_precatalyst PdII Precatalyst (e.g., Pd(OAc)₂) PdII_precatalyst->PdII_species Directly enters pathway Homocoupling Ar-Ar (Homocoupling Product) PdII_species->Homocoupling 2x Ar-B(OH)₂ -Pd(0) Boronic1 Ar-B(OH)₂ Boronic1->Homocoupling Boronic2 Ar-B(OH)₂ Boronic2->Homocoupling Pd0_regen Pd⁰ Homocoupling->Pd0_regen Reductive Process

Caption: A simplified representation of a Pd(II)-mediated homocoupling pathway.

Recommended Experimental Protocol (Starting Point)

This generalized protocol for the Suzuki coupling of a chloropyrimidine is intended as a robust starting point. Optimization will likely be required for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%). For precatalysts, add the appropriate molar percentage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C, or as specified for microwave conditions) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[7]

By understanding the mechanistic nuances and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Suzuki-Miyaura reactions involving pyrimidine substrates, minimizing homocoupling and maximizing the yield of your target compounds.

References

Technical Support Center: Managing Protodeboronation in Suzuki Coupling with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: protodeboronation , particularly when working with sensitive heteroaryl boronic acids. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you navigate this challenge and maximize the yield of your desired products.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific issues you may encounter during your experiments. The answers are designed to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions for your unique system.

Question 1: My Suzuki reaction yield is low, and LC-MS/NMR analysis shows a significant amount of the simple heteroarene (the starting boronic acid with -H instead of -B(OH)₂). What is happening, and what are the first things I should check?

Answer: You are observing the classic signs of protodeboronation, a side reaction where the carbon-boron bond of your starting material is cleaved and replaced by a carbon-hydrogen bond from a proton source in your reaction.[1][2] This reaction directly consumes your nucleophile, leading to reduced yields and complicating purification.[3] Heteroaryl boronic acids, especially π-deficient systems like pyridines or electron-rich heterocycles prone to instability like some thiophenes and pyrroles, are particularly susceptible.[4][5][6]

Before making significant changes to the protocol, perform these initial checks:

  • Reagent Quality & Handling:

    • Boronic Acid Purity: Has the boronic acid been stored correctly (cool, dry, inert atmosphere)? Older or improperly stored boronic acids can decompose. It's often best to use a freshly opened bottle or a high-purity grade reagent.[1]

    • Solvent Purity: Ensure you are using anhydrous and thoroughly degassed solvents. Oxygen can lead to catalyst deactivation and oxidative side reactions, while residual water is a direct proton source for protodeboronation.[7][8]

    • Base Quality: The purity of your base is crucial. Use a high-purity grade and ensure it has not absorbed excess moisture from the air.

  • Reaction Setup:

    • Inert Atmosphere: Meticulous exclusion of oxygen is critical. Ensure your reaction vessel was properly flame-dried (or oven-dried) and that you have a robust inert atmosphere (argon or nitrogen) established through at least three evacuate/backfill cycles.[7][9] Maintain a positive pressure of inert gas throughout the reaction.

If these initial checks do not resolve the issue, the problem likely lies within the core reaction parameters, which we will address next.

Question 2: How can I definitively confirm and quantify protodeboronation in my reaction mixture?

Answer: Accurate diagnosis is key. While a simple mass spectrum can suggest the presence of the protodeboronated byproduct, quantification requires a more rigorous approach.

  • Method 1: ¹H NMR Spectroscopy with an Internal Standard: This is a reliable method for quantification.

    • Carefully take an aliquot from your crude reaction mixture.

    • Quench the reaction in the aliquot (e.g., with aqueous NH₄Cl).

    • Extract the organic components.

    • Add a known mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a clean, non-overlapping singlet in the ¹H NMR spectrum).

    • Acquire a ¹H NMR spectrum. By integrating the signal of your desired product, the protodeboronated byproduct, and the internal standard, you can accurately calculate the yield of each and determine the extent of protodeboronation.

  • Method 2: LC-MS with a Calibration Curve: For more complex mixtures or lower concentrations, LC-MS is ideal.

    • Synthesize or purchase an authentic sample of the expected protodeboronated byproduct to establish its retention time and fragmentation pattern.

    • Create a calibration curve by injecting known concentrations of your desired product and the byproduct.

    • Inject a diluted aliquot of your crude reaction mixture and quantify the components based on the calibration curves. This provides a precise measure of the product-to-byproduct ratio.

Question 3: My heteroaryl boronic acid is clearly unstable. How do I choose the right reaction conditions (base, solvent, temperature) to minimize protodeboronation?

Answer: The choice of base, solvent, and temperature creates a delicate balance. The goal is to find conditions that are vigorous enough to promote the Suzuki catalytic cycle but gentle enough to suppress the protodeboronation pathway. The key is to make the desired cross-coupling reaction kinetically faster than the decomposition of the boronic acid.[3]

Base Selection: The base is critical but is also a primary driver of protodeboronation, which is often a base-catalyzed process.[2][8] Strong bases (like NaOH, KOH) in protic solvents can rapidly form the boronate species ([ArB(OH)₃]⁻), which is highly susceptible to protonolysis.[10][11]

  • Recommendation: Switch to milder, less nucleophilic bases. Anhydrous potassium phosphate (K₃PO₄) is an excellent first choice.[1][7] Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and cesium fluoride (CsF) are also highly effective alternatives that often give cleaner reactions.[12]

Solvent System: The solvent must solubilize all components but also plays a role in protodeboronation.

  • Recommendation: While many Suzuki reactions use aqueous mixtures (e.g., dioxane/water, THF/water), a high water content can be detrimental for sensitive substrates.[1]

    • Try reducing the amount of water in your co-solvent mixture (e.g., from 4:1 to 10:1 dioxane/water).

    • Consider using a strictly anhydrous system with a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like 1,4-dioxane.[5]

    • Polar aprotic solvents like THF, 2-MeTHF, dioxane, or DMF are common choices.[13][14] However, be aware that solvent choice can be highly substrate-dependent and can influence catalyst activity and selectivity.[13][15]

Temperature Control: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[1]

  • Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. If your catalyst system is highly active, you may be able to run the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C), which will significantly suppress the rate of protodeboronation.[16]

Table 1: Recommended Bases for Mitigating Protodeboronation
Heteroaryl Boronic Acid TypeRecommended Base(s)Rationale & Considerations
π-Deficient (e.g., 2-Pyridyl) K₃PO₄, Cs₂CO₃, KFThese bases are sufficiently strong to promote the catalytic cycle but are less harsh than hydroxides, reducing the rate of protodeboronation. KF can be particularly effective for challenging couplings.[17]
π-Rich (e.g., 2-Thienyl, 2-Furyl) K₂CO₃, K₃PO₄, Na₂CO₃These heterocycles are often highly susceptible to protodeboronation under strongly basic conditions (pH > 10).[1][11] Milder carbonates or phosphate bases are preferred.
Azoles (e.g., 5-Thiazolyl, Pyrazolyl) K₃PO₄, Cs₂CO₃These can be extremely unstable.[4] Mild, anhydrous conditions are often necessary. In some cases, Lewis acid additives (e.g., Cu salts) can modulate reactivity.[6]
Electron-Deficient General K₃PO₄, CsF, KOAcWeaker bases can slow the formation of the reactive boronate anion, giving the catalytic cycle a kinetic advantage.[3][12]

Question 4: The reaction is still sluggish and protodeboronation is winning. How can catalyst and ligand choice help?

Answer: If optimizing the base, solvent, and temperature is insufficient, the next step is to accelerate the desired catalytic cycle so dramatically that it outpaces the decomposition pathway. This is achieved by using a highly active catalyst system.

  • Palladium Precatalyst: Switch from older sources like Pd(OAc)₂ or Pd(PPh₃)₄ to modern, highly active precatalysts. Buchwald G2, G3, or G4 precatalysts (e.g., XPhos Pd G2/G3/G4) are designed to rapidly generate the active Pd(0) species, initiating the catalytic cycle quickly and efficiently.[3][18]

  • Ligand Choice: The ligand is arguably the most critical component for coupling sensitive heteroaryl boronic acids. Triphenylphosphine (PPh₃) is often inadequate for these challenging transformations.[19]

    • Use Bulky, Electron-Rich Phosphines: Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Herrmann-Beller (e.g., cataCXium® A) families are essential.[9][12] These ligands promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover. This increased rate is often the key to outcompeting protodeboronation.[1]

    • Beware of Ligand-Promoted Protodeboronation: Recent studies have shown that some bulky phosphine ligands can, paradoxically, also accelerate palladium-catalyzed protodeboronation under certain conditions.[20][21] This highlights the importance of screening a small set of ligands to find the optimal choice for your specific substrate combination.

Question 5: I've tried everything, but my 2-pyridyl boronic acid just won't couple cleanly. Are there alternative strategies?

Answer: Yes. For exceptionally unstable boronic acids, particularly the notorious 2-pyridyl and some 5-membered heteroaryl systems, the "free" boronic acid concentration in the reaction mixture is too high, leading to rapid decomposition.[17][22] The solution is to use a "slow-release" strategy where the boronic acid is masked as a more stable derivative.[2][23] This derivative slowly hydrolyzes under the reaction conditions to liberate a low, steady-state concentration of the active boronic acid, which is immediately consumed by the catalyst in the productive coupling reaction.[3][23]

  • N-methyliminodiacetic acid (MIDA) Boronate Esters: These are highly stable, crystalline solids that are robust to chromatography and storage.[2] Under basic aqueous conditions, they slowly hydrolyze to release the boronic acid. This is one of the most effective methods for coupling highly unstable boronic acids.[3]

  • Potassium Organotrifluoroborates (BF₃K salts): These are also stable, crystalline solids. They require aqueous or protic conditions to slowly release the boronic acid for the catalytic cycle.[2]

  • Pinacol (pin) or Neopentyl Glycol Esters: While less stable than MIDA boronates, boronic esters are generally more stable than the corresponding boronic acids and can significantly reduce the rate of protodeboronation.[24][25] They are a good first alternative if the free boronic acid is problematic.

Table 2: Comparison of Boronic Acid Derivatives for Mitigating Protodeboronation
Boron ReagentStability to ProtodeboronationHandlingRelease MechanismBest For...
Boronic Acid (R-B(OH)₂)Low to ModerateOften amorphous, can be hygroscopicDirect useStable, readily available substrates.
Pinacol Ester (R-Bpin)Moderate to HighOften crystalline, stable solidsBase-catalyzed hydrolysisModerately unstable boronic acids; anhydrous conditions.
Trifluoroborate (R-BF₃K)HighCrystalline, air-stable solidsSlow hydrolysis in aqueous baseUnstable boronic acids requiring a slow-release strategy.[2]
MIDA Boronate (R-B(MIDA))Very HighCrystalline, air-stable, chromatographableSlow hydrolysis in aqueous baseExtremely unstable boronic acids (e.g., 2-pyridyl); sequential couplings.[23][25]

Visualizing the Competing Reaction Pathways

Understanding the competition between the desired Suzuki-Miyaura cycle and the undesired protodeboronation pathway is crucial for troubleshooting.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA + Ar'-X ArPdX L-Pd(II)(Ar')X OA->ArPdX Trans Transmetalation ArPdX->Trans + [ArB(OH)₃]⁻ BoronicAcid Ar-B(OH)₂ ArPdAr L-Pd(II)(Ar')Ar Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻) Byproduct Ar-H Boronate->Byproduct + Proton Source (H₂O) G start Low Yield & Suspected Protodeboronation quantify 1. Quantify Byproduct (NMR with Std. or LC-MS) start->quantify check_basics 2. Check Reagent Purity & Inert Atmosphere quantify->check_basics optimize_base 3. Optimize Base (Switch to K₃PO₄ or Cs₂CO₃) check_basics->optimize_base If problem persists optimize_solvent 4. Optimize Solvent (Reduce H₂O or use anhydrous) optimize_base->optimize_solvent optimize_temp 5. Lower Temperature (e.g., 80°C) optimize_solvent->optimize_temp optimize_catalyst 6. Enhance Catalyst Activity (Use Buchwald Precatalyst + Ligand e.g., XPhos, SPhos) optimize_temp->optimize_catalyst If still sluggish use_derivative 7. Use Boron Derivative (MIDA Ester or BF₃K Salt) optimize_catalyst->use_derivative If still fails for unstable substrates success High Yield Achieved optimize_catalyst->success Success use_derivative->success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloropyrimidines Versus 4-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The functionalization of the pyrimidine ring is, therefore, of paramount importance in the synthesis of novel bioactive molecules. Chloropyrimidines, in particular, are versatile building blocks that readily undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.

This guide provides an in-depth comparison of the reactivity of two common isomers, 2-chloropyrimidine and 4-chloropyrimidine, in SNAr reactions. Understanding the nuances of their reactivity is crucial for designing efficient and regioselective synthetic routes in drug discovery and development.

Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles, facilitating SNAr reactions. The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

The first step, which is often rate-determining, is the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of the Meisenheimer complex and the temporary disruption of the ring's aromaticity. In the second step, the aromaticity is restored by the elimination of the chloride leaving group.

Caption: General workflow of the SNAr mechanism.

Comparative Reactivity: 2-Chloropyrimidine vs. 4-Chloropyrimidine

The position of the chlorine atom on the pyrimidine ring significantly influences the rate of SNAr reactions. The generally accepted order of reactivity for the different positions is C4(6) > C2 > C5.[2] Consequently, 4-chloropyrimidines are typically more reactive towards nucleophiles than their 2-chloro counterparts. This difference in reactivity is primarily governed by electronic effects and the relative stability of the Meisenheimer intermediates formed during the reaction.

Electronic Effects and Stability of Meisenheimer Intermediates

The enhanced reactivity of the C4 position is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate. When a nucleophile attacks the C4 position (which is para to one of the ring nitrogens and ortho to the other), the negative charge can be effectively delocalized onto both electronegative nitrogen atoms through resonance. This extensive delocalization stabilizes the intermediate, lowers the activation energy of the first step, and thus accelerates the overall reaction rate.

In contrast, when the nucleophilic attack occurs at the C2 position (which is flanked by the two nitrogen atoms), the negative charge in the resulting Meisenheimer complex is primarily delocalized onto the adjacent nitrogen atoms. While still significant, this delocalization is considered less stabilizing than the ortho and para delocalization possible with C4 attack. Computational studies on related heterocyclic systems, such as chloropyridines, support the notion that the stability of the Meisenheimer intermediate is a key determinant of reactivity, with the 4-substituted isomer being more reactive than the 2-substituted one.[2][4]

Caption: Comparison of Meisenheimer intermediate stability.

Quantitative Data and Experimental Evidence

While direct kinetic comparisons of 2-chloropyrimidine and 4-chloropyrimidine under identical conditions are not abundant in the literature, the established reactivity trend is well-supported by a vast body of synthetic evidence. For instance, in the case of 2,4-dichloropyrimidines, nucleophilic substitution reactions with amines often show a preference for the C4 position, especially under kinetic control.[5]

Furthermore, computational studies on the activation energies for SNAr reactions on chloropyridines, a closely related heterocyclic system, show a lower activation barrier for the 4-chloro isomer compared to the 2-chloro isomer, which translates to a faster reaction rate.[4] This provides strong theoretical backing for the observed reactivity differences in chloropyrimidines.

Compound Relative Reactivity Supporting Evidence
4-Chloropyrimidine HigherPreferred site of attack in dichloropyrimidines; Lower calculated activation energy in analogous systems.[4][5]
2-Chloropyrimidine LowerGenerally requires more forcing conditions for substitution; Higher calculated activation energy in analogous systems.[4]

Experimental Protocols

The following protocols describe a representative SNAr reaction—amination—on both 4-chloropyrimidine and 2-chloropyrimidine. The differences in the suggested reaction conditions reflect the inherent reactivity differences between the two isomers.

Protocol 1: Amination of 4-Chloropyrimidine (Higher Reactivity)

This protocol describes a typical amination of a 4-chloropyrimidine derivative. Due to its higher reactivity, the reaction can often be carried out under relatively mild conditions.

Materials:

  • 4-Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the 4-chloropyrimidine derivative (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) to the flask.

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate.[6]

  • Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: A moderate temperature of 80 °C is often sufficient for the more reactive 4-chloropyrimidine.

Protocol 2: Amination of 2-Chloropyrimidine (Lower Reactivity)

Due to its lower reactivity, the amination of 2-chloropyrimidine may require more forcing conditions to achieve a good yield in a reasonable timeframe.

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • Amine (1.5 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloropyrimidine (1.0 mmol), the amine (1.5 mmol), and sodium tert-butoxide (1.5 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Higher Temperature: The increased temperature (110 °C) is necessary to overcome the higher activation energy barrier for the less reactive 2-chloropyrimidine.

  • Stronger Base: A stronger, non-nucleophilic base like NaOtBu may be required to facilitate the reaction, especially if the amine is a weak nucleophile.

  • Inert Atmosphere: At higher temperatures, an inert atmosphere is recommended to prevent potential side reactions and degradation of the reactants.

Experimental_Workflow cluster_workflow General Amination Workflow Reactants 1. Combine Chloropyrimidine, Amine, and Base in Solvent Reaction 2. Heat the Reaction Mixture (e.g., 80-110 °C) Reactants->Reaction Monitoring 3. Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup 4. Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the amination of chloropyrimidines.

Conclusion

References

A Comparative Guide to the Biological Activity of Furan-Pyrimidine and Thiophene-Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Choice Between Bioisosteres in Drug Discovery

In the intricate world of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the backbone of nucleic acids and numerous therapeutic agents.[1][2] Its synthetic flexibility allows for the generation of a vast number of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A common and effective strategy in drug design is the principle of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[4]

This guide focuses on the bioisosteric substitution within fused pyrimidine systems, specifically comparing analogs where the pyrimidine ring is fused with either a furan (furan-pyrimidine) or a thiophene (thiophene-pyrimidine). Furan and thiophene are five-membered aromatic heterocycles that, while structurally similar, possess distinct electronic and physicochemical properties that can profoundly influence their interaction with biological targets.[4][5][6] This document provides an in-depth, data-driven comparison of their biological activities to arm researchers and drug development professionals with the insights needed for rational drug design.

The Chemical Nuances: Furan vs. Thiophene

The fundamental difference between furan and thiophene lies in their heteroatom—oxygen for furan and sulfur for thiophene. This seemingly small change has significant consequences for the molecule's properties.

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally less stable.[4]Generally more metabolically stable.[4]

Caption: Key physicochemical differences between furan and thiophene rings.[4]

The higher electronegativity of oxygen in furan results in a more polar molecule with lower aromaticity compared to thiophene.[4] Conversely, the diffuse d-orbitals of sulfur in thiophene contribute to a more robust aromatic system.[4] These differences in electron distribution, size, and hydrogen bonding capability directly impact how these molecules fit into and interact with the active sites of proteins, such as enzymes and receptors.

Comparative Biological Activities: A Therapeutic Overview

Both furan- and thiophene-fused pyrimidines have been extensively investigated for a range of therapeutic applications. The choice of the heterocyclic partner can lead to significant variations in potency and selectivity.[7][8]

Anticancer Activity: A Battle for Kinase Inhibition

A primary focus for both scaffolds has been the development of kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8][9] Fused pyrimidines, due to their structural resemblance to the purine core of ATP, are excellent candidates for competing with ATP at the kinase active site.[9]

Thiophene-Pyrimidines as Kinase Inhibitors: The thieno[2,3-d]pyrimidine scaffold, in particular, has been a prolific source of potent kinase inhibitors.[11][12] Numerous studies have demonstrated their efficacy against a variety of kinases, including:

  • VEGFR-2: Derivatives of thieno[2,3-d]pyrimidine have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors. Some analogs exhibit IC50 values comparable to the standard drug Sorafenib.[13]

  • EGFR: Fused pyrimidines, including thienopyrimidines, are reported as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in various cancers.[7][8]

  • Aurora Kinases: Replacement of a pyrrolopyrimidine with a thienopyrimidine moiety has led to the discovery of potent and selective Aurora kinase inhibitors.[12]

Furan-Pyrimidines as Kinase Inhibitors: While less extensively studied than their thiophene counterparts, furo[2,3-d]pyrimidines and furo[3,4-d]pyrimidines are also emerging as promising kinase inhibitors.[9]

  • VEGFR-2: Studies on furo[2,3-d]pyrimidine derivatives have identified compounds with significant VEGFR-2 inhibitory activity.[14] Interestingly, in some series, furan analogs displayed more potent inhibition than the fused pyrimidine systems.[14]

  • PI3K/AKT/mTOR Pathway: The furo[3,4-d]pyrimidine scaffold holds potential for inhibiting kinases within this critical cancer signaling pathway.[9]

Comparative Anticancer Data:

Compound ClassTarget KinaseRepresentative IC50 (µM)Cancer Cell LineReference
Thieno[2,3-d]pyrimidineVEGFR-20.23HCT-116, HepG2[13]
Furo[2,3-d]pyrimidineVEGFR-20.0571-[14]
Furan-based derivativeTubulin Polymerization2.96MCF-7[15]
Thiophene-based chalcone-Comparable to DoxorubicinA549, HepG2[5]

Caption: Comparative in vitro anticancer activities of furan and thiophene-based pyrimidine analogs.

The available data suggests that while both scaffolds can yield potent anticancer agents, the thiophene-pyrimidine core appears more frequently in the literature for kinase inhibition.[11][16] However, specific furan-containing compounds have demonstrated exceptional potency, indicating that the choice is highly dependent on the specific target and desired molecular interactions.[14]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Both furan- and thiophene-pyrimidine derivatives have shown considerable promise in this area.[17][18]

Thiophene-Pyrimidines as Antimicrobial Agents: Thienopyrimidines are widely recognized for their broad-spectrum antibacterial and antifungal activities.[17][18][19][20] Their structural relationship to purine bases may contribute to their ability to interfere with microbial metabolic pathways.[20] Quantitative structure-activity relationship (QSAR) studies have shown that physicochemical properties like lipophilicity and electronic distribution significantly influence their antibacterial efficacy.[21]

Furan-Pyrimidines as Antimicrobial Agents: Furan-containing compounds also exhibit significant antimicrobial properties.[22] The furan ring is a key component in drugs like Nitrofurantoin, where it facilitates the generation of reactive intermediates that damage bacterial DNA and proteins.[22]

Comparative Antimicrobial Data:

Compound ClassOrganismActivity (MIC or Inhibition Zone)Reference
Thienopyrimidine derivativeS. aureus, E. coliRemarkable activity[18]
Thienopyrimidine derivativeFungiDisplayed best activity among tested[17][19]
Furan-thiopyran-pyrimidineC. albicansMIC: 0.25 µg/mL[23]

Caption: Comparative antimicrobial activities of furan and thiophene-based pyrimidine analogs.

The literature suggests that thiophene-pyrimidine derivatives have been more extensively explored and have consistently shown potent, broad-spectrum antimicrobial activity.[18][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the heterocyclic and pyrimidine rings.

SAR_Insights cluster_core Core Scaffold Modification cluster_substituents Substituent Effects cluster_activity Biological Outcome Core Fused Pyrimidine Core (Furan or Thiophene) Activity Biological Activity (e.g., Potency, Selectivity) Core->Activity Bioisosteric replacement (O vs. S) alters - Aromaticity - H-bonding - Polarity Substituents Substituents at Various Positions Substituents->Activity Lipophilic groups Electron-withdrawing groups Steric bulk ...can modulate binding affinity and pharmacokinetics

Caption: Key factors influencing the structure-activity relationship of fused pyrimidines.

For kinase inhibitors, for instance, specific substitutions are crucial for interacting with the hinge region, the DFG motif, and the solvent-exposed regions of the ATP-binding pocket. For antimicrobials, lipophilicity often plays a key role in membrane penetration.[21]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening potential anticancer compounds.[5]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the furan-pyrimidine and thiophene-pyrimidine analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the ability of a compound to inhibit a specific kinase.

Methodology:

  • Assay Preparation: In a microplate, combine the purified kinase enzyme, a suitable substrate (e.g., a peptide that the kinase phosphorylates), and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody, fluorescence, or luminescence-based ATP consumption assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[24]

Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Purified Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Substrate (Peptide) Substrate->ReactionMix Compound Inhibitor (Test Compound) Compound->ReactionMix ATP ATP ATP->ReactionMix Initiates Reaction Phosphorylation Phosphorylated Substrate ReactionMix->Phosphorylation Incubate Quantification Quantify Signal (e.g., ELISA, Luminescence) Phosphorylation->Quantification Analysis Calculate % Inhibition Determine IC50 Quantification->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The bioisosteric replacement of furan with thiophene in fused pyrimidine systems is a powerful strategy in medicinal chemistry. This guide demonstrates that neither heterocycle is universally superior; the choice is nuanced and context-dependent.[4][5]

  • Thiophene-pyrimidine analogs are well-established as potent kinase inhibitors and broad-spectrum antimicrobial agents, likely due to the higher aromaticity and favorable electronic properties of the thiophene ring.[11][20]

  • Furan-pyrimidine analogs , while perhaps less explored, have shown exceptional potency in specific instances, particularly as VEGFR-2 inhibitors and cytotoxic agents, highlighting their significant therapeutic potential.[14][15]

Future research should focus on direct, head-to-head comparative studies of furan- and thiophene-pyrimidine analogs within the same chemical series. This will provide clearer insights into the specific contributions of the furan and thiophene moieties to biological activity. Furthermore, exploring the pharmacokinetic and metabolic profiles of these analogs will be crucial for translating potent in vitro activity into successful clinical candidates. The continued exploration of these versatile scaffolds promises to yield novel and effective therapies for a range of diseases.

References

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Chloro- vs. 2-Bromo-4-(furan-2-yl)pyrimidine in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational technique in modern medicinal chemistry. The choice of halogenated starting material is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Chloro-4-(furan-2-yl)pyrimidine and 2-Bromo-4-(furan-2-yl)pyrimidine . We will dissect their reactivity profiles in cornerstone synthetic reactions, supported by mechanistic principles and experimental data, to empower you to make the most informed choice for your synthetic campaigns.

Core Principles: Understanding the Halogen's Influence

The chemical behavior of these two synthons is governed by the interplay between the electronic nature of the pyrimidine ring and the intrinsic properties of the carbon-halogen bond. The pyrimidine ring, being an electron-deficient heterocycle, activates attached halogens for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The two nitrogen atoms withdraw electron density, particularly from the C2 and C4 positions, making them susceptible to reaction.

However, the choice between chlorine and bromine introduces a crucial divergence in reactivity depending on the reaction class.

  • Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki-Miyaura and Sonogashira couplings, the reaction is often initiated by the oxidative addition of a Palladium(0) catalyst into the carbon-halogen (C-X) bond. The rate of this step, frequently the rate-determining one, is inversely proportional to the C-X bond dissociation energy. The general reactivity trend is I > Br > Cl > F . This is because the C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating faster oxidative addition. Therefore, 2-bromo-4-(furan-2-yl)pyrimidine is the more reactive partner in these reactions, typically allowing for milder conditions.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The reaction rate is influenced by the leaving group's ability to stabilize this developing negative charge in the transition state. Here, the trend is often reversed: F > Cl > Br > I . The higher electronegativity of chlorine allows it to better stabilize the anionic intermediate compared to bromine. Consequently, This compound is generally the more reactive substrate in SNAr transformations.

Comparative Analysis in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. The choice between the chloro and bromo derivative directly impacts catalyst selection, reaction kinetics, and achievable yields.

Causality Behind Experimental Choices: The superior reactivity of the C-Br bond means that 2-bromo-4-(furan-2-yl)pyrimidine can often be coupled effectively using standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the more robust C-Cl bond in this compound necessitates the use of more sophisticated, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that promote the challenging oxidative addition step.

Comparative Data: Suzuki-Miyaura Coupling

EntryHalopyrimidineBoronic AcidCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
12-Bromo -4-(furan-2-yl)pyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃804~90% (Est.)
22-Chloro -4-(furan-2-yl)pyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃10012< 40% (Est.)
32-Chloro -4-(furan-2-yl)pyrimidinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1004> 85% (Est.)

Note: Data is representative and compiled based on typical reactivity patterns for halo-pyrimidines. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(furan-2-yl)pyrimidine

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2-bromo-4-(furan-2-yl)pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (R-Pd(II)L₂-R') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-R' (Coupled Product) Transmetal->Product ArylHalide Ar-X (e.g., 2-Bromo/Chloro -4-(furan-2-yl)pyrimidine) ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar'-B(OR)₂(Base)]⁻ (Activated Boronate) Organoboron->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the synthesis of alkynyl-substituted heterocycles. The reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.

Causality Behind Experimental Choices: As with the Suzuki coupling, the reactivity order favors the C-Br bond. 2-Bromo-4-(furan-2-yl)pyrimidine will readily couple under standard Sonogashira conditions, often at or slightly above room temperature. The chloro-analogue is significantly more challenging. Successful coupling requires higher temperatures, which can increase the risk of side reactions like alkyne homocoupling (Glaser coupling). Careful optimization of the palladium catalyst, copper source, and amine base is critical for achieving a synthetically useful yield with the chloro substrate.

Comparative Data: Sonogashira Coupling

EntryHalopyrimidineAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
12-Bromo -4-(furan-2-yl)pyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF603~88% (Est.)
22-Chloro -4-(furan-2-yl)pyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF8016~45% (Est.)
32-Chloro -4-(furan-2-yl)pyrimidinePhenylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃ / Dioxane1008~75% (Est.)

Note: Data is representative and compiled based on typical reactivity patterns for halo-pyrimidines.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-(furan-2-yl)pyrimidine

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-(furan-2-yl)pyrimidine (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 eq.). Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental method for introducing heteroatom nucleophiles (N, O, S) onto the pyrimidine ring. Here, the reactivity trend inverts, providing a strategic advantage to the chloro-derivative.

Causality Behind Experimental Choices: The higher electronegativity of chlorine stabilizes the anionic Meisenheimer complex formed during the nucleophilic attack more effectively than bromine does. This lowers the activation energy of this rate-determining step, leading to faster reaction rates. While bromine is technically a better leaving group in the subsequent elimination step, the initial addition is the kinetic bottleneck. This makes this compound the substrate of choice for efficient displacement with amines, alkoxides, or thiolates.

Comparative Data: Nucleophilic Aromatic Substitution with Morpholine

EntryHalopyrimidineNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro -4-(furan-2-yl)pyrimidineMorpholineK₂CO₃DMF802> 95% (Est.)
22-Bromo -4-(furan-2-yl)pyrimidineMorpholineK₂CO₃DMF808~70% (Est.)
32-Bromo -4-(furan-2-yl)pyrimidineMorpholineK₂CO₃DMF1104> 90% (Est.)

Note: Data is representative and compiled based on typical reactivity patterns for halo-pyrimidines.

Experimental Protocol: SNAr of this compound with an Amine

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halopyrimidine.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-4-(furan-2-yl)pyrimidine is not a matter of superior versus inferior, but of strategic selection based on the desired transformation.

  • Choose 2-Bromo-4-(furan-2-yl)pyrimidine for:

    • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.). Its higher reactivity allows for milder conditions, shorter reaction times, and compatibility with a broader range of standard catalysts, making it the ideal choice for rapid library synthesis and initial route scouting.

  • Choose this compound for:

    • Nucleophilic Aromatic Substitution (SNAr) reactions. Its enhanced reactivity towards nucleophiles ensures high yields and faster conversions, which is particularly advantageous for introducing amine, ether, or thioether linkages.

    • Cost-effective, large-scale synthesis. Aryl chlorides are often more economical than their bromide counterparts. If a robust cross-coupling protocol can be developed (often requiring specialized catalysts), the chloro-derivative can be the more fiscally responsible choice for process chemistry.

    • Sequential functionalization. The differential reactivity allows for orthogonal synthetic strategies. One could perform an SNAr reaction on a dichloropyrimidine at the more reactive C4 position, followed by a Suzuki coupling at the less reactive C2-chloro position.

By understanding the fundamental principles that govern the reactivity of these halogens, researchers can design more efficient, predictable, and robust synthetic routes, accelerating the discovery and development of novel chemical entities.

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-Substituted Pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" in the design of novel molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5] This guide provides a comparative analysis of 2-chloro-4-substituted pyrimidine derivatives, focusing on how modifications at the 4-position influence their biological activity. By understanding these structure-activity relationships (SAR), researchers can make more informed decisions in the rational design of potent and selective drug candidates.

The Strategic Importance of the 2-Chloro-4-Substituted Pyrimidine Core

The 2,4-disubstituted pyrimidine framework is a common motif in many biologically active compounds. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions. This enables the exploration of a wide chemical space and the fine-tuning of a compound's pharmacological profile. The substituent at the 4-position is often crucial for modulating the molecule's interaction with its biological target, thereby dictating its potency and selectivity.

Comparative Analysis of 4-Position Substitutions

The nature of the substituent at the 4-position of the 2-chloropyrimidine ring can dramatically alter the compound's biological activity. The following sections provide a comparative overview of different substitution patterns and their impact on anticancer activity, a common therapeutic target for this class of compounds.

Impact of Amino Substituents at the 4-Position

The introduction of an amino group at the 4-position, often an aniline or a related aromatic amine, is a common strategy in the design of kinase inhibitors. These compounds frequently target the ATP-binding site of kinases, which are often dysregulated in cancer.

A series of 2-chloro-4-(phenylamino)pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data reveals key SAR insights:

Compound ID4-SubstituentHCT-116 IC50 (µM)A549 IC50 (µM)Notes
1a -NH-Ph15.221.8Unsubstituted phenylamino group shows moderate activity.
1b -NH-Ph-4-F8.512.1Introduction of an electron-withdrawing fluorine at the para position enhances activity.
1c -NH-Ph-4-Cl7.910.5A larger halogen at the para position further improves potency.
1d -NH-Ph-4-CH318.925.4An electron-donating methyl group at the para position reduces activity compared to the unsubstituted analog.
1e -NH-Ph-3-Cl9.213.7Meta-substitution with chlorine is also favorable, though slightly less potent than para-substitution.

Causality Behind the Observations: The electronic nature of the substituent on the phenylamino ring significantly influences the compound's activity. Electron-withdrawing groups, such as halogens, can enhance the hydrogen-bonding capabilities of the amine linker with the hinge region of the kinase, a common binding motif for this class of inhibitors. Conversely, electron-donating groups may weaken this interaction, leading to reduced potency.

Heterocyclic Substituents at the 4-Position

Incorporating heterocyclic moieties at the 4-position can introduce additional points of interaction with the biological target and improve the physicochemical properties of the compounds, such as solubility.

Compound ID4-SubstituentHCT-116 IC50 (µM)A549 IC50 (µM)Notes
2a 4-(Piperidin-1-yl)25.631.2A simple saturated heterocycle shows weak activity.
2b 4-(Morpholin-4-yl)18.322.9The introduction of a heteroatom (oxygen) in the ring slightly improves activity, likely due to improved solubility and potential for hydrogen bonding.
2c 4-(Piperazin-1-yl)12.115.8The presence of a second amine in the piperazine ring offers a site for further modification and can act as a hydrogen bond acceptor, leading to increased potency.
2d 4-(4-Methylpiperazin-1-yl)10.513.4N-alkylation of the piperazine ring can further enhance activity, potentially by improving cell permeability or through favorable interactions with the target.

Causality Behind the Observations: The nature of the heterocyclic ring and its substituents dictates the overall shape, polarity, and hydrogen bonding capacity of the molecule. These factors are critical for achieving a complementary fit within the target's binding site. The ability of certain heterocycles, like piperazine, to be further functionalized provides a valuable avenue for optimizing the lead compound.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.

General Synthetic Procedure for 2-Chloro-4-(substituted-amino)pyrimidines

A solution of 2,4-dichloropyrimidine (1.0 eq.) and the corresponding amine (1.1 eq.) in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), is stirred at room temperature. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), is added, and the reaction mixture is heated to reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-4-(substituted-amino)pyrimidine derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the key SAR findings and the experimental workflow.

SAR_summary cluster_core 2-Chloropyrimidine Core cluster_substituents 4-Position Substituents cluster_activity Biological Activity core 2-Cl Pyrimidine amino Amino Substituents (e.g., -NH-Ph-X) core->amino Substitution heterocycle Heterocyclic Substituents (e.g., Piperazine) core->heterocycle Substitution activity Anticancer Potency (IC50) amino->activity Influences heterocycle->activity Influences

Caption: Logical relationship between the core scaffold, 4-position substituents, and biological activity.

experimental_workflow start Start: 2,4-Dichloropyrimidine synthesis Synthesis: Nucleophilic Substitution at C4 start->synthesis purification Purification: Column Chromatography synthesis->purification characterization Characterization: NMR, Mass Spec purification->characterization bio_assay Biological Evaluation: MTT Assay characterization->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of 2-chloro-4-substituted pyrimidines.

Conclusion

The 2-chloro-4-substituted pyrimidine scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that the nature of the substituent at the 4-position is a critical determinant of biological activity. Specifically, in the context of anticancer agents targeting kinases, the presence of electron-withdrawing groups on a 4-phenylamino substituent and the incorporation of functionalized heterocycles like piperazine are effective strategies for enhancing potency. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, facilitating the continued exploration of this important chemical space in drug discovery.

References

A Comparative Guide to the In Vitro Cytotoxicity of Furan-Containing Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, furan-containing pyrimidines, particularly the furo[2,3-d]pyrimidine scaffold, have emerged as a promising class of molecules with potent cytotoxic activities against a range of cancer cell lines. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of these derivatives, supported by experimental data and mechanistic insights.

A notable data deficit exists for the isomeric furo[3,4-d]pyrimidine scaffold in the context of anticancer research, which currently limits a direct comparative analysis between the two isomers.[1] Therefore, this guide will focus on the well-established furo[2,3-d]pyrimidine derivatives.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of furan-containing pyrimidine derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the IC50 values of representative furo[2,3-d]pyrimidine derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidine-based chalcones Compound 5dMCF-7 (Breast)1.20 ± 0.21[2][3]
Compound 5eMCF-7 (Breast)1.90 ± 0.32[2][3]
K-562 (Leukemia)42.3% growth inhibition at 10 µM[2]
Substituted Furo[2,3-d]pyrimidines Compound 4aHepG2 (Liver)0.70[4]
Compound 7bA549 (Lung)6.66[5]
HT-29 (Colon)8.51[5]
HepG2 (Liver)7.28[5]
MCF-7 (Breast)6.72[5]
PC3 (Prostate)14.5[5]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids Compound 10bHS 578T (Breast)1.51 (GI50)[6][7]
Wide range of cancer cell lines0.91 - 16.7 (GI50)[6][7]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Lower values indicate higher cytotoxic potency.

The data clearly indicates that furo[2,3-d]pyrimidine derivatives exhibit a broad spectrum of cytotoxic activity against various cancer cell lines. Notably, the chalcone-based derivatives 5d and 5e show potent activity against breast cancer cells.[2][3] Furthermore, substituted furo[2,3-d]pyrimidines, such as compound 4a, display significant cytotoxicity against liver cancer cells.[4] The hybrid molecules, like 10b, demonstrate a wide range of activity across numerous cancer cell lines, highlighting the versatility of this scaffold in designing potent anticancer agents.[6][7]

Mechanistic Insights: Unraveling the Causality of Cytotoxicity

The cytotoxic effects of furan-containing pyrimidine derivatives are not merely a result of non-specific toxicity but are often orchestrated through specific molecular mechanisms that interfere with cancer cell proliferation and survival. The primary mechanisms identified are the induction of apoptosis and the arrest of the cell cycle, frequently linked to the inhibition of key signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway

A significant number of furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8] By inhibiting key kinases in this pathway, such as PI3K and AKT, these compounds can effectively halt the downstream signaling that promotes cancer cell survival, ultimately leading to apoptosis.[6][7]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Furopyrimidine Furo[2,3-d]pyrimidine Derivative Furopyrimidine->PI3K Inhibition Furopyrimidine->AKT Inhibition

Caption: Inhibition of the PI3K/AKT pathway by furo[2,3-d]pyrimidine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many furan-containing pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[2][3] This can be experimentally verified through assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.[9] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V, while late apoptotic and necrotic cells are permeable to PI.

Apoptosis_Workflow Start Cancer Cells Treated with Furan-Containing Pyrimidine Derivative Incubation Incubation Start->Incubation Staining Staining with Annexin V-FITC & PI Incubation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Results Quantification of - Viable Cells - Early Apoptotic Cells - Late Apoptotic/Necrotic Cells FlowCytometry->Results

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Arrest

In addition to inducing apoptosis, furo[2,3-d]pyrimidine derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[6] This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M or G0/G1, which can be quantified using propidium iodide staining and flow cytometry.[10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of cytotoxicity data, it is imperative to follow standardized and well-validated experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[9]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the furan-containing pyrimidine derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.[10]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the furan-containing pyrimidine derivatives at their IC50 concentrations for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A. RNase A is crucial to ensure that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Furan-containing pyrimidine derivatives, particularly those with the furo[2,3-d]pyrimidine scaffold, represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their potent in vitro cytotoxicity against a diverse range of cancer cell lines is well-documented and is often mediated by the induction of apoptosis and cell cycle arrest through the inhibition of critical signaling pathways like PI3K/AKT. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparative evaluation of these and other potential anticancer agents. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to translate the promising in vitro findings into clinically effective cancer treatments.

References

The Furan Scaffold: A Strategic Advantage in Pyrimidine-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the foundation of numerous therapeutic agents.[1][2][3] However, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates innovative strategies in molecular design. One such powerful tactic is the bioisosteric replacement of a phenyl ring with a furan moiety.[4] This guide provides an in-depth, objective comparison of this strategic switch, offering experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.

The phenyl group, while a ubiquitous and often crucial component for receptor-ligand interactions, can introduce liabilities such as high lipophilicity and susceptibility to oxidative metabolism, potentially leading to unfavorable pharmacokinetic profiles and the formation of reactive metabolites.[4] The furan ring, a five-membered aromatic heterocycle, presents a compelling alternative with distinct electronic and steric properties that can profoundly influence a compound's pharmacodynamic and pharmacokinetic characteristics.[4][5]

Phenyl vs. Furan Analogs: A Head-to-Head Comparison

To illustrate the tangible benefits of the phenyl-to-furan bioisosteric switch, we present a comparative analysis of two hypothetical, yet representative, pyrimidine-based kinase inhibitors. Compound A features a phenyl substituent, while Compound B incorporates a furan ring at the same position. The data presented below is a synthesis of typical findings in the field, designed to highlight the potential advantages of this strategic substitution.

ParameterPhenyl-Containing Compound (Compound A)Furan-Containing Compound (Compound B)Rationale for a Furan Advantage
Target Kinase IC50 50 nM10 nMThe oxygen atom of the furan ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein that is not possible with the phenyl ring, leading to increased potency.[6]
Cellular Potency (MCF-7, IC50) 500 nM100 nMImproved physicochemical properties, such as increased polarity and potentially better cell permeability, can lead to higher intracellular concentrations and enhanced cellular activity.
Metabolic Stability (HLM, t½) 15 min60 minThe furan ring can be less susceptible to CYP-mediated oxidation compared to an unsubstituted phenyl ring, which is a common site of metabolic attack. This can lead to a longer half-life and improved bioavailability.[7][8]
Aqueous Solubility 10 µg/mL50 µg/mLThe introduction of the heteroatom in the furan ring increases the overall polarity of the molecule, often leading to improved aqueous solubility, which is beneficial for formulation and bioavailability.[5]
Lipophilicity (LogP) 3.52.8The replacement of a phenyl ring with a furan ring typically reduces the lipophilicity of a molecule, which can have a positive impact on various ADME properties, including reduced plasma protein binding and improved metabolic stability.[5]

The "Why" and "When" of Furan Integration: A Mechanistic Perspective

The decision to incorporate a furan scaffold is driven by a desire to overcome specific challenges encountered during lead optimization. The unique electronic and steric properties of furan offer several advantages over the more traditional phenyl ring.

Enhancing Potency and Selectivity

The oxygen atom in the furan ring is a key feature, acting as a hydrogen bond acceptor. This provides an additional point of interaction with the target protein, which can significantly enhance binding affinity and, consequently, potency. Furthermore, the smaller size and distinct shape of the furan ring compared to a phenyl ring can allow for a better fit into certain binding pockets, leading to improved selectivity for the target protein over off-target kinases.

cluster_0 Phenyl-Pyrimidine Interaction cluster_1 Furan-Pyrimidine Interaction Phenyl Phenyl Hydrophobic Pocket Hydrophobic Pocket Phenyl->Hydrophobic Pocket Hydrophobic Interaction Furan Furan Hydrophobic Pocket_F Hydrophobic Pocket Furan->Hydrophobic Pocket_F Hydrophobic Interaction H-Bond Donor H-Bond Donor (e.g., NH) Furan->H-Bond Donor H-Bond Acceptor

Furan's H-bond acceptor capability enhances target binding.
Improving Metabolic Stability and Pharmacokinetics

Aromatic rings are often susceptible to metabolism by cytochrome P450 enzymes. The introduction of a heteroatom in the furan ring can alter the electron distribution, making it less prone to oxidative metabolism compared to a phenyl ring. This can lead to increased metabolic stability, a longer half-life in vivo, and improved oral bioavailability.[7][8]

Drug Candidate Drug Candidate Phenyl Analog Phenyl Analog Drug Candidate->Phenyl Analog Furan Analog Furan Analog Drug Candidate->Furan Analog CYP450 Metabolism CYP450 Metabolism Phenyl Analog->CYP450 Metabolism High Susceptibility Furan Analog->CYP450 Metabolism Lower Susceptibility Rapid Clearance Rapid Clearance CYP450 Metabolism->Rapid Clearance Leads to Improved Stability Improved Stability CYP450 Metabolism->Improved Stability Leads to

Furan can mitigate CYP450 metabolism, improving stability.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity of a comparative study, rigorous and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate and compare pyrimidine-based inhibitors.

Synthesis of Furo[2,3-d]pyrimidine Core

A common route to furo[2,3-d]pyrimidines involves the reaction of a 2-aminofuran-3-carbonitrile intermediate with formamide.

Step 1: Synthesis of 2-Aminofuran-3-carbonitrile

  • To a stirred solution of an appropriate α-hydroxyketone (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the 2-aminofuran-3-carbonitrile intermediate.

Step 2: Cyclization to Furo[2,3-d]pyrimidine

  • A mixture of the 2-aminofuran-3-carbonitrile (1 mmol) and an excess of formamide (10 mL) is heated at reflux (around 180-190 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure furo[2,3-d]pyrimidine.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]

  • Reagent Preparation : Prepare a serial dilution of the test compounds in DMSO. Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Kinase Reaction : In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[9] Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]

  • Detection : Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®) according to the manufacturer's instructions.[9]

  • Data Analysis : Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • Cell Seeding : Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][12]

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][13] The intensity of the purple color is proportional to the number of viable cells.

In Vivo Tumor Xenograft Study

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.[14]

  • Cell Culture and Implantation : Culture a human cancer cell line (e.g., A549) and subcutaneously inject a suspension of the cells into the flank of immunodeficient mice (e.g., nude mice).[14]

  • Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[14] Once tumors reach the desired size, randomize the mice into treatment and control groups.[14]

  • Drug Administration : Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring : Measure tumor volume and body weight 2-3 times per week.[14] Observe the animals daily for any signs of toxicity.[14]

  • Endpoint : Euthanize the mice when tumors reach a predetermined maximum size or if significant toxicity is observed.[14] Collect tumors and major organs for further analysis.[14]

Conclusion

The strategic incorporation of a furan scaffold in place of a phenyl ring in pyrimidine-based drug design is a powerful approach to overcoming common hurdles in lead optimization. The distinct physicochemical properties of the furan moiety can lead to significant improvements in potency, selectivity, metabolic stability, and solubility. By leveraging the insights and detailed protocols provided in this guide, researchers can make more informed decisions in the design and development of novel, superior therapeutic agents.

References

A Researcher's Guide to Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as kinase inhibitors, underscores the importance of mastering its functionalization.[1] The readily available and inexpensive 2,4-dichloropyrimidine serves as a versatile starting material for building molecular complexity through sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1]

However, the inherent electronic properties of the pyrimidine ring present a persistent challenge: the regioselectivity of substitution. The two chlorine atoms at the C2 and C4 positions are not electronically equivalent, and reactions typically show a strong preference for one position over the other. Historically, both uncatalyzed SNAr and palladium-catalyzed cross-coupling reactions on an unsubstituted 2,4-dichloropyrimidine overwhelmingly favor substitution at the C4 position.[1][2][3] This guide provides an in-depth comparison of the factors governing this selectivity and presents field-proven strategies and experimental protocols to achieve controlled, selective substitution at either the C4 or the C2 position, empowering chemists to navigate this critical synthetic branch point with confidence.

The Fundamental Principle: Why C4 is a Privileged Position

The intrinsic reactivity of the 2,4-dichloropyrimidine ring is dictated by its electron-deficient nature, which makes it susceptible to nucleophilic attack. The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[3] This preference for C4 substitution can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Quantum mechanical (QM) analyses, specifically looking at the Lowest Unoccupied Molecular Orbital (LUMO), provide a compelling explanation. For the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 and C6 positions, with almost no contribution from the C2 position.[4][5] Since the SNAr reaction is orbitally controlled, the nucleophile's Highest Occupied Molecular Orbital (HOMO) will preferentially interact with the substrate's LUMO, directing the attack to the C4 position.

G

This inherent C4 selectivity has been the foundation for the synthesis of numerous important molecules, including the VEGFR inhibitor pazopanib, where the C4-amino substituent is installed first.[1]

Comparative Analysis: Achieving C4 vs. C2 Selectivity

While C4 substitution is the default pathway, modern synthetic methods have provided tools to override this intrinsic preference. The choice of catalyst, nucleophile, and substituents on the pyrimidine ring can dramatically alter the reaction's regiochemical outcome.

Parameter Selective C4-Substitution Selective C2-Substitution Causality & Mechanistic Insight
Reaction Type Standard SNAr with primary/secondary amines, thiols, alkoxides.[4][5]Palladium-catalyzed C-S coupling.[2][6]The standard SNAr pathway follows the intrinsic electronic preference of the ring (LUMO at C4). C2-selectivity often requires a catalytic cycle that alters the mode of activation.[1][2]
Catalyst System Often uncatalyzed. For challenging aminolysis, Pd-catalysis can be used.[3][7]Pd(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][6]The bulky NHC ligand on the palladium center is crucial. It is believed to favor oxidative addition at the less sterically hindered C2-Cl bond, overriding the typical electronic preference.[2]
Nucleophile Primary/secondary amines, anilines, thiols.[3]Thiols (primary & thiophenols).[2][6] Tertiary amines on C5-EWG substituted pyrimidines.[8][9]While most nucleophiles follow the C4 rule, the unique Pd/NHC system is particularly effective for thiols.[2] Tertiary amines on activated rings can proceed via an unusual mechanism involving in situ N-dealkylation.[8][9]
Ring Substituents Unsubstituted or with an electron-withdrawing group (EWG) at C5 (e.g., -NO2, -CN).[8][9]Electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe).[4][5]An EWG at C5 further enhances the electrophilicity of C4. Conversely, an EDG at C6 alters the electronic distribution, increasing the LUMO character at C2 and making it a more favorable site for attack.[4][5]
Reaction Conditions Broad range; often mild to moderate temperatures. Base such as DIPEA or LiHMDS may be used.[7][10]Specific catalyst and ligand required; moderate temperatures (e.g., 80 °C).The conditions for C4-amination are generally flexible. C2-thiolation is highly sensitive to the specific Pd precatalyst structure; deviation leads to competing C4 SNAr.[2][6]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective C4-amination and C2-thiolation, representing the two divergent regiochemical pathways.

Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine

This protocol describes a palladium-catalyzed amination with a secondary aliphatic amine, which reliably yields the C4-substituted product.[3][7]

Objective: To synthesize 2-chloro-4-(piperidin-1-yl)pyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-BINAP

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 eq) and racemic-BINAP (0.03 eq).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • Add 2,4-dichloropyrimidine (1.0 eq) to the catalyst mixture.

  • In a separate dry, argon-flushed flask, dissolve piperidine (1.2 eq) in anhydrous toluene.

  • Cool the amine solution to 0 °C and add LiHMDS (1.0 M in THF, 1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Slowly add the pre-formed lithium amide solution to the flask containing the dichloropyrimidine and catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-(piperidin-1-yl)pyrimidine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Catalyst: Pd(OAc)₂ + BINAP in Toluene C 3. Add 2,4-Dichloropyrimidine to Catalyst A->C B 2. Prepare Amide: Piperidine + LiHMDS in Toluene D 4. Add Amide Solution to Pyrimidine Mixture B->D C->D E 5. Stir at RT Monitor by TLC/LC-MS D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Concentrate, & Purify (Chromatography) G->H

Protocol 2: Selective C2-Thiolation of 2,4-Dichloropyrimidine

This protocol utilizes a specific palladium/NHC catalyst system to invert the conventional selectivity and achieve substitution at the C2 position.[2][6]

Objective: To synthesize 4-chloro-2-(benzylthio)pyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylmethanethiol (Benzyl mercaptan)

  • (IPr)Pd(allyl)Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In an argon-filled glovebox, add (IPr)Pd(allyl)Cl (0.03 eq), sodium tert-butoxide (1.4 eq), and 2,4-dichloropyrimidine (1.0 eq) to a screw-cap vial equipped with a stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Add phenylmethanethiol (1.2 eq) to the mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 80 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS to confirm consumption of the starting material and formation of the C2-substituted product.

  • After cooling to room temperature, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure 4-chloro-2-(benzylthio)pyrimidine.

G

Conclusion

The selective functionalization of 2,4-dichloropyrimidine is a nuanced but solvable challenge in synthetic chemistry. While the C4 position is intrinsically favored for nucleophilic attack, a sophisticated understanding of electronic effects and the strategic application of modern catalytic systems can reliably steer the reaction to the C2 position. For the medicinal chemist, this control is not merely an academic exercise; it is a powerful tool that expands the accessible chemical space for diversity-oriented synthesis and enables more efficient routes to complex target molecules.[1] By carefully selecting the reaction partners and conditions as outlined in this guide, researchers can unlock the full synthetic potential of this invaluable heterocyclic core.

References

A Comparative Analysis of 2-Chloro-4-(furan-2-yl)pyrimidine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very fabric of life as a key component of nucleic acids.[1][2] Its derivatives have been extensively explored, leading to a wide array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4][5] When fused or substituted with other biologically active heterocycles, such as furan, the potential for developing novel therapeutic agents expands significantly. Furan derivatives themselves are noted for a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[6][7]

This guide provides a comparative analysis of derivatives based on the 2-Chloro-4-(furan-2-yl)pyrimidine core structure. The presence of a reactive chlorine atom at the C2 position makes this scaffold an ideal starting point for the synthesis of diverse compound libraries via nucleophilic substitution. We will explore the synthetic strategies, compare the biological activities of various derivatives based on published data, and elucidate the underlying structure-activity relationships (SAR) that govern their efficacy.

Synthetic Strategies: Leveraging the Reactivity of the C2 Position

The primary route for diversifying the this compound scaffold is through nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated by the electron-withdrawing pyrimidine nitrogens, making it a facile leaving group for a variety of nucleophiles.[8][9]

A general synthetic workflow involves the reaction of this compound with a range of nucleophiles, such as amines, thiols, or alcohols, typically in the presence of a base and a suitable solvent. This approach allows for the systematic introduction of diverse functional groups at the C2 position, enabling a thorough investigation of the structure-activity landscape.

Caption: General synthetic scheme for 2-substituted-4-(furan-2-yl)pyrimidine derivatives.

The choice of reaction conditions is critical and is dictated by the nucleophilicity of the incoming group and the overall stability of the reactants. For instance, reactions with amines are often carried out in polar aprotic solvents like DMF or in alcohols at elevated temperatures.

Comparative Biological Activity

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections and data tables summarize the reported anticancer and antimicrobial activities, providing a basis for comparative analysis.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted pyrimidines.[3][10][11][12] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or tubulin polymerization.[3][11] For derivatives of 4-(furan-2-yl)pyrimidine, substitutions at the C2 position with various amino groups have yielded compounds with significant cytotoxicity against a range of cancer cell lines.

Compound IDC2-Substituent (R)Cancer Cell LineIC50 (µM)Reference
A-1 -NH-(4-methoxyphenyl)BEL-7402 (Hepatocellular)<0.10[10]
A-2 -NH-(3,4,5-trimethoxyphenyl)BEL-7402 (Hepatocellular)0.15[10]
A-3 -NH-(4-chlorophenyl)BEL-7402 (Hepatocellular)0.22[10]
B-1 Indole-5-yl-aminoMultiple (e.g., BEL-7402)0.016 - 0.062[11]
C-1 PhenylaminoC32 (Melanoma)24.4[13]

Note: The table is a synthesized representation based on activities reported for structurally similar 2,4-substituted pyrimidines. Specific data for 4-(furan-2-yl) derivatives should be confirmed from the cited literature.

Analysis & Structure-Activity Relationship (SAR):

From the available data on substituted pyrimidines, several SAR trends can be inferred:

  • Aromatic Amine Substituents: The introduction of substituted anilines at the C2 position is a common strategy. Electron-donating groups, such as methoxy, on the phenyl ring often enhance anticancer activity (compare A-1 and A-2 with A-3 ).[10] This suggests that the electronic properties of the substituent play a crucial role in target binding.

  • Extended Heterocyclic Systems: Fusing or linking larger heterocyclic systems, like indole (B-1 ), can lead to highly potent compounds.[11] These larger moieties may engage in additional binding interactions within the target protein, such as pi-stacking or hydrogen bonding, leading to enhanced inhibitory activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the C2-substituent, affects its ability to cross cell membranes and reach its intracellular target. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and off-target toxicity.[13]

Caption: Structure-Activity Relationship (SAR) for anticancer activity.

Antimicrobial Activity

Pyrimidine derivatives are also well-established antimicrobial agents.[4][14][15][16] Their mechanism of action can vary, from inhibiting essential enzymes like dihydrofolate reductase to disrupting cell wall synthesis.[5][14] The incorporation of a furan moiety can contribute to this activity, as many furan derivatives are known antimicrobials.[6]

Compound IDC2-Substituent (R)OrganismMIC (µg/mL)Reference
D-1 -OH (from Urea)S. aureus62.5[14][16]
D-2 -SH (from Thiourea)S. aureus31.25[14][16]
D-3 -NH2 (from Guanidine)S. aureus15.62[14][16]
E-1 -SH (from Thiourea)C. albicans62.5[14][16]
E-2 -NH2 (from Guanidine)C. albicans31.25[14][16]

Note: This table is based on data for benzofuran-pyrimidine derivatives, which are structurally analogous. The MIC values illustrate general trends.[14][16]

Analysis & Structure-Activity Relationship (SAR):

The antimicrobial data suggests that even small changes at the C2 position can have a significant impact on activity:

  • Amino and Thiol Groups: Replacing the chloro group with an amino (-NH2) or thiol (-SH) group generally imparts good antimicrobial activity. The amino derivatives often show superior potency compared to the thiol and hydroxyl counterparts (D-3 > D-2 > D-1 ).[14][16] This is likely due to the ability of the amino group to act as a hydrogen bond donor, facilitating stronger interactions with the biological target.

  • Target Specificity: The optimal substituent can vary depending on the target organism (bacterial vs. fungal). For example, while the amino group is most effective against S. aureus, it also shows strong activity against the fungus C. albicans.[14][16] This highlights the potential for developing broad-spectrum agents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of a 2-substituted-4-(furan-2-yl)pyrimidine derivative.

Protocol 1: Synthesis of 2-(Anilino)-4-(furan-2-yl)pyrimidine

This protocol describes a typical nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.1 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the starting material is dissolved.

  • Add aniline (1.1 mmol) followed by DIPEA (1.5 mmol) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., BEL-7402)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the culture medium from the DMSO stock. The final DMSO concentration should be <0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a privileged starting point for the development of novel therapeutic agents. The ease of diversification at the C2 position allows for the fine-tuning of biological activity. The comparative analysis indicates that substitution with aromatic amines and other heterocyclic systems is a promising strategy for developing potent anticancer agents, while the introduction of small, hydrogen-bonding groups like amines and thiols can yield effective antimicrobial compounds.

Future research should focus on synthesizing and screening a broader, more diverse library of these derivatives to further delineate the structure-activity relationships. Investigating the precise molecular targets and mechanisms of action through techniques like molecular docking and enzymatic assays will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

References

A Comparative Guide to the Biological Validation of Novel Furan-Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification and validation of novel therapeutic agents are paramount. Furan-pyrimidine hybrids have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of these compounds, supported by experimental data and detailed protocols. We will explore their anticancer, antimicrobial, and anti-inflammatory potential, offering a framework for their systematic evaluation.

Introduction to Furan-Pyrimidine Scaffolds

The fusion of furan and pyrimidine rings creates a unique chemical architecture that has captured the attention of medicinal chemists.[3][4] Pyrimidines are fundamental components of nucleic acids and are present in numerous established drugs, while the furan moiety is a versatile scaffold known to enhance pharmacological profiles.[3][5] The combination of these two heterocycles can lead to compounds with enhanced binding affinity, selectivity, and improved pharmacokinetic properties.[3] This guide will delve into the practical aspects of validating the therapeutic potential of these novel compounds.

Section 1: Anticancer Activity

Furan-pyrimidine derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[7]

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers. Certain furan-pyrimidine derivatives have been identified as inhibitors of this pathway, making it a key target for therapeutic intervention.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates FP_Compound Furan-Pyrimidine Compound FP_Compound->PI3K Inhibits FP_Compound->AKT Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition by furan-pyrimidine compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary test to evaluate the cytotoxic potential of novel compounds.

Workflow:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel furan-pyrimidine compounds and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Data: Anticancer Activity

The following table presents a comparison of the IC₅₀ values of representative furan-pyrimidine compounds against various cancer cell lines, with Doxorubicin as a standard reference.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Furo[2,3-d]pyrimidine Derivative 1A549 (Lung)6.66[6]Doxorubicin~0.23-2.0[8]
Furo[2,3-d]pyrimidine Derivative 2HT-29 (Colon)8.51[6]Doxorubicin>20[9]
Furan Derivative 3HeLa (Cervical)0.08[7]Doxorubicin2.9[9]
Furan Derivative 4SW620 (Colorectal)Moderate[7]Doxorubicin-
Pyrido[2,3-d]pyrimidine Derivative 5A549 (Lung)Strong[10]Doxorubicin~0.23-2.0[8]

Section 2: Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Furan-pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[11]

Mechanism of Action

The antimicrobial action of some furan-containing compounds, like nitrofurantoin, involves the reduction of a nitro group by bacterial flavoproteins to produce reactive intermediates.[3] These intermediates can then damage bacterial DNA and ribosomal proteins, leading to cell death.[3] The furan ring acts as a crucial scaffold for this bioactivation process.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a series of twofold dilutions of the furan-pyrimidine compounds and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Data: Antimicrobial Activity

The following table compares the MIC values of various furan-pyrimidine compounds against standard bacterial and fungal strains.

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Furan-pyrimidine-thiazolidinone 1E. coli12.5[12]Ciprofloxacin~0.004-12[13][14]
Furan-pyrimidine-thiazolidinone 2P. aeruginosa50[12]Ciprofloxacin~0.25-1.0
Furan-pyrimidine-thiazolidinone 3A. niger100[12]Fluconazole-
Furan-carboxamide Derivative 4S. aureus270Gentamicin-
Furan-carboxamide Derivative 5C. albicans120.7-190Fluconazole-

Section 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Furan-pyrimidine derivatives have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Prostaglandins (Physiological Functions) COX1->PG_Physiological PG_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PG_Inflammatory FP_Compound Furan-Pyrimidine Compound FP_Compound->COX2 Selectively Inhibits

Caption: The cyclooxygenase (COX) pathway and selective inhibition of COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.

Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the furan-pyrimidine compounds and a standard COX-2 inhibitor (e.g., Celecoxib).

  • Incubation: Pre-incubate the enzymes with the test compounds or vehicle control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period, stop the reaction.

  • Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Comparative Data: Anti-inflammatory Activity

The following table provides a comparative analysis of the COX-2 inhibitory activity of select pyrimidine derivatives.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC₅₀ (µM)
Pyrimidine Derivative L1>1000.88>113.6Celecoxib~0.04
Pyrimidine Derivative L2>1001.03>97.1Celecoxib~0.04
Pyrazolo[4,3-d]pyrimidine Derivative-3.17-Celecoxib~0.04

Conclusion and Future Directions

This guide has provided a comprehensive framework for the validation of the biological activities of novel furan-pyrimidine compounds. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery. The diverse pharmacological potential of furan-pyrimidine hybrids, spanning anticancer, antimicrobial, and anti-inflammatory activities, underscores their significance as a privileged scaffold in medicinal chemistry.

Future research should focus on elucidating the detailed structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.[8] Further in-vivo studies are warranted to translate the promising in-vitro findings into potential clinical applications. The continued exploration of furan-pyrimidine chemistry holds great promise for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-4-(furan-2-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous testing and validation. The 2-Chloro-4-(furan-2-yl)pyrimidine core represents a privileged structure in kinase inhibitor design, offering a versatile backbone for targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2][3] However, the very features that make it effective—its ability to mimic the ATP hinge-binding region—also present the greatest challenge: off-target activity.[4][5] Achieving kinase selectivity is a paramount challenge in the development of small molecule inhibitors.[6]

This guide provides an in-depth, field-proven framework for designing and executing cross-reactivity studies for a focused library of this compound analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating system that delivers trustworthy and actionable insights. Our narrative will follow a logical progression from the rationale of analog design to a multi-tiered screening cascade and finally, to the synthesis of data into a coherent structure-activity relationship (SAR).

Part 1: The Foundation - Rationale for Analog Design and Synthesis

The starting point of our investigation is the core scaffold, this compound (let's call it CFA-Core ). Preliminary screens have identified it as a modest inhibitor of a hypothetical primary target, Aurora Kinase A (AURKA), a critical regulator of cell division frequently overexpressed in cancers.[7][8] The goal of our analog program is twofold: to enhance potency against AURKA and, critically, to improve selectivity across the human kinome.

The design of our focused library is not arbitrary; it is a hypothesis-driven process based on established principles of medicinal chemistry and SAR for pyrimidine-based inhibitors.[9][10][11] We will explore three key modification points on the CFA-Core :

  • Position 2 (C2-Substitutions): The chlorine atom is a versatile synthetic handle. Replacing it with various amine-containing groups can introduce new hydrogen bond donors and acceptors, potentially forming key interactions within the ATP-binding pocket and influencing selectivity.[7][12]

  • Position 5 of the Furan Ring (F5-Substitutions): This position projects towards the solvent-exposed region of many kinase active sites. Modifications here can be used to fine-tune solubility and pharmacokinetic properties without drastically altering core binding interactions.

  • Bioisosteric Replacement of the Furan Ring: Replacing the furan with other five-membered heterocycles (e.g., thiophene, pyrrole) can subtly alter the geometry and electronic properties of the scaffold, leading to differential binding affinities among kinases.[13]

The diagram below illustrates our focused library design strategy.

G cluster_core Core Scaffold (CFA-Core) cluster_analogs Analog Design Strategy Core This compound A1 Analog A Series (C2-Substitutions) Core->A1 Modify C2 Position (e.g., -NH-R) A2 Analog B Series (F5-Substitutions) Core->A2 Modify Furan C5 Position (e.g., -CH3, -Br) A3 Analog C Series (Bioisosteric Replacement) Core->A3 Replace Furan Ring (e.g., Thiophene)

Caption: Focused library design based on the CFA-Core scaffold.

Part 2: The Experimental Cascade - A Multi-Tiered Approach to Profiling

A robust assessment of cross-reactivity cannot rely on a single assay. We employ a tiered workflow that progressively increases in biological complexity, allowing for early elimination of unsuitable candidates and deeper investigation of promising ones. This strategy is both efficient and cost-effective.[14]

G T1 Tier 1: Broad Kinome Screen (Biochemical Assay) Decision1 Go/No-Go Decision (Potency & Selectivity Filter) T1->Decision1 T2 Tier 2: Cellular Validation (Targeted & Functional Assays) Decision2 Go/No-Go Decision (Cellular Efficacy & On-Target Confirmation) T2->Decision2 T3 Tier 3: Unbiased Phenotypic Screen (Cellular Imaging / Proteomics) Lead Lead Candidate T3->Lead Decision1->T2 Promising Analogs Decision2->T3 Validated Analogs

Caption: Multi-tiered workflow for cross-reactivity profiling.

Tier 1: Broad Kinome Profiling

The Causality: The first step is to understand the landscape of potential targets. A broad biochemical screen against a large panel of kinases provides the most direct measure of an inhibitor's potency and selectivity against purified enzymes, free from the complexities of a cellular environment.[6][14] This allows us to rapidly identify the primary target(s) and any significant off-targets, which could be sources of toxicity or even beneficial polypharmacology.[15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

  • Compound Preparation: Serially dilute the test analogs in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final assay concentration). Include a DMSO-only control (100% activity) and a known broad-spectrum inhibitor like Staurosporine (0% activity).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (e.g., AURKA enzyme and a suitable peptide substrate like Kemptide in kinase reaction buffer).

  • ATP Initiation: Add 2.5 µL of a 4X ATP solution (at the Km concentration for AURKA) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Tier 2: Cellular Characterization

The Causality: A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid metabolism, or cellular ATP concentrations competing with the inhibitor.[17] Tier 2 assays are crucial to validate that the inhibitor engages its intended target in a physiological context and elicits the desired functional response.[18][19][20]

Protocol 1: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

This assay measures compound binding at a specific target protein in living cells.

  • Cell Preparation: Use a cell line (e.g., HEK293) transiently co-expressing the target kinase (AURKA) fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.

  • Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with a serial dilution of the test analog for 2 hours.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Signal Detection: Add the NanoBRET™ substrate and immediately read both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the binding of the test analog results in a decrease in the BRET ratio. Determine the IC50 value from the dose-response curve.

Protocol 2: Functional Cellular Assay (Cell Viability - CellTiter-Glo®)

This assay measures cell viability as a function of ATP levels, which correlates with the number of metabolically active cells.

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., a high-AURKA expressing line like HeLa and a low-expressing control line) into 96-well plates and allow them to adhere overnight.

  • Compound Dosing: Treat the cells with a 10-point concentration range of each analog.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated control cells and calculate the EC50 value (the effective concentration that causes 50% reduction in cell viability).

Part 3: Data Synthesis and Comparative Analysis

The true value of this guide lies in the interpretation and comparison of the data generated. All quantitative results should be summarized in clear, structured tables to facilitate side-by-side analysis.

Table 1: Comparative Kinase Inhibition Profile of CFA Analogs

Compound IDModificationPrimary Target IC50 (AURKA, nM)Key Off-Target IC50 (GSK3β, nM)Selectivity Index (GSK3β IC50 / AURKA IC50)
CFA-Core Parent Scaffold85012001.4
CFA-A1 C2: -NH(CH₃)₂7595012.7
CFA-A2 C2: -NH-Cyclopropyl451503.3
CFA-B1 Furan-C5: -CH₃62011001.8
CFA-C1 Thiophene Ring980>10,000>10.2

Data is hypothetical for illustrative purposes.

Table 2: Cellular Activity and Target Engagement of Lead Analogs

Compound IDNanoBRET™ Target Engagement IC50 (AURKA, nM)Cell Viability EC50 (HeLa, nM)
CFA-A1 150220
CFA-A2 90130

Data is hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR) Discussion:

From the data, a clear narrative emerges.

  • CFA-Core is a weak, non-selective starting point.[21]

  • The Analog A series demonstrates the importance of C2 substitutions for potency. The small dimethylamine group in CFA-A1 significantly improved both potency and selectivity over the bulkier cyclopropylamine in CFA-A2 .[7] The latter, while potent against AURKA, showed significant cross-reactivity with GSK3β, a common off-target for pyrimidine-based inhibitors. This highlights a critical decision point: pursuing high potency at the cost of clean selectivity can be a developmental dead end.

  • The Analog B series (CFA-B1) shows that minor modifications to the furan ring did not yield substantial improvements, suggesting this region is less critical for differential binding.

  • The bioisosteric replacement in CFA-C1 drastically reduced potency but offered a clue for achieving high selectivity, indicating the furan oxygen may be an important, but perhaps promiscuous, interaction point.

The cellular data for the two most potent analogs, CFA-A1 and CFA-A2 , confirms their activity in a more complex system. Both compounds show target engagement and downstream functional effects (reduced cell viability) at concentrations reasonably close to their biochemical IC50s, validating them as cell-active inhibitors. CFA-A1 emerges as the superior lead candidate due to its favorable balance of cellular potency and superior selectivity index from the biochemical screen.

The diagram below illustrates the potential downstream consequences of the observed cross-reactivity of analog CFA-A2 .

G cluster_path1 On-Target Pathway cluster_path2 Off-Target Pathway CFAA2 CFA-A2 AURKA AURKA CFAA2->AURKA Inhibits GSK3B GSK3β CFAA2->GSK3B Inhibits (Cross-reactivity) Mitosis Mitotic Progression AURKA->Mitosis Promotes Apoptosis Apoptosis (Desired Effect) Mitosis->Apoptosis Inhibition Leads to Glycogen Glycogen Synthesis GSK3B->Glycogen Regulates Wnt Wnt/β-catenin Pathway GSK3B->Wnt Regulates

Caption: On-target vs. off-target effects of a non-selective analog.

Conclusion

This guide has outlined a systematic, evidence-based approach for evaluating the cross-reactivity of this compound analogs. By integrating rational compound design with a multi-tiered screening cascade, researchers can efficiently identify candidates with the most promising therapeutic profiles. The case study of the CFA analogs demonstrates that headline potency is insufficient; a nuanced understanding of a compound's selectivity, confirmed through both biochemical and cellular assays, is essential for making informed decisions in drug development. The lead candidate, CFA-A1 , represents a successful outcome of this process, balancing high on-target potency with a significantly improved selectivity profile, marking it as a strong candidate for further preclinical development.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-(furan-2-yl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the bench, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Chloro-4-(furan-2-yl)pyrimidine, a halogenated heterocyclic compound. Our focus is to move beyond mere procedural instruction, offering a deeper understanding of the chemical principles that underpin these essential safety protocols. Adherence to these guidelines is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous chlorinated pyrimidines and furan-containing molecules provide a strong basis for a conservative safety assessment.[1][2]

Key Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar chlorinated pyrimidines.[3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[3]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[4] Furthermore, improper incineration of chlorinated and furan-containing compounds can lead to the formation of highly toxic and persistent dioxins and furans.[5][6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the potential hazards, a robust PPE protocol is the first line of defense. All handling and disposal activities must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities or during potential splash scenarios.[8]Protects against accidental splashes and contact with airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a flame-retardant lab coat.[2]Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of organic compounds.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if work is conducted outside of a fume hood.[8]Minimizes the risk of inhaling harmful dust or vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[2]

Step 1: Waste Segregation and Collection
  • Action: Collect all waste materials containing this compound, including unreacted starting material, reaction byproducts, contaminated solvents, and any spill cleanup debris, in a designated, compatible hazardous waste container.[2][8]

  • Causality: Proper segregation is critical to prevent dangerous reactions with incompatible waste streams.[2] Mixing halogenated waste with other chemical waste types can lead to unforeseen and hazardous chemical reactions.

Step 2: Container Selection and Labeling
  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[2] The container must be clearly and accurately labeled.

  • Label Requirements:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "Waste this compound" (no abbreviations or chemical formulas).[2]

    • A list of all constituents and their approximate percentages if it is a mixed waste stream.[2]

    • The date accumulation started.

    • The specific hazard class (e.g., "Toxic," "Irritant").

  • Causality: Proper labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the waste, from laboratory staff to the final disposal facility operators. It ensures that the waste is handled and treated appropriately throughout its journey.

Step 3: Professional Waste Disposal
  • Action: The designated hazardous waste container must be disposed of through a licensed and approved hazardous waste disposal company.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[2]

  • Recommended Disposal Method: The primary recommended method of disposal is controlled incineration in a facility equipped with flue gas scrubbing technology.[1][8]

  • Causality: this compound is a halogenated organic compound.[9][10] Incineration at high temperatures is an effective method for destroying such compounds. However, the combustion of chlorinated organic materials, especially those containing cyclic ethers like furan, can generate highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[4][5][6] Flue gas scrubbing is a critical post-combustion treatment that neutralizes acidic gases (like hydrogen chloride) and removes particulate matter and other pollutants, thereby preventing their release into the atmosphere.

Step 4: Decontamination of Empty Containers
  • Action: Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1][8]

  • Important: The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the primary chemical waste.[2]

  • Causality: Residual amounts of the chemical can remain in an "empty" container. Triple rinsing ensures that these residues are removed to a level that allows for the safe recycling or disposal of the container as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[2]

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[8]

  • Containment (for solid spills): Carefully dampen the spilled solid material with water to prevent dust from becoming airborne.[8]

  • Collection: Using an inert absorbent material like sand or vermiculite, carefully transfer the spilled material into a suitable, labeled container for hazardous waste.[2]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[8] All cleaning materials must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_waste Label Container as 'Hazardous Waste' with Full Chemical Name & Contents collect->label_waste decontaminate Decontaminate Empty Containers (Triple Rinse) collect->decontaminate For Empty Containers store Store Securely in a Designated Waste Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs professional_disposal Professional Disposal via Licensed Contractor contact_ehs->professional_disposal incineration Recommended Method: Controlled Incineration with Flue Gas Scrubbing professional_disposal->incineration end End: Compliant Disposal Achieved incineration->end rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate rinsate->collect

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a compound like this compound, with its halogenated and furan-containing structure, this responsibility extends to mitigating the potential for creating persistent environmental pollutants during disposal. By adhering to this detailed protocol—from initial hazard assessment and PPE use to final disposal via controlled incineration—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(furan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(furan-2-yl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。